3-Hydroxyadamantan-1-yl methacrylate
説明
Structure
3D Structure
特性
IUPAC Name |
(3-hydroxy-1-adamantyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-9(2)12(15)17-14-6-10-3-11(7-14)5-13(16,4-10)8-14/h10-11,16H,1,3-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIBFPKQHULHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
867296-29-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867296-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20921703 | |
| Record name | 3-Hydroxyadamantan-1-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115372-36-6 | |
| Record name | 3-Hydroxy-1-adamantyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115372-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo(3.3.1.13,7)dec-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115372366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxyadamantan-1-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-1-methacryloyloxyadamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physicochemical properties of 3-Hydroxyadamantan-1-yl methacrylate?
An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydroxyadamantan-1-yl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a unique bifunctional monomer incorporating a rigid, bulky adamantane cage and a reactive methacrylate group. This combination of functionalities imparts desirable properties to polymers, making it a valuable component in the development of advanced materials, particularly in the fields of microelectronics and specialty polymers. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details on its synthesis and characterization, and a discussion of its applications, with a focus on its role in photoresist technology.
Chemical Identity and Structure
-
IUPAC Name: (3-hydroxy-1-adamantyl) 2-methylprop-2-enoate[1]
-
Synonyms: 1-Methacryloyloxy-3-adamantanol, 3-Hydroxyadamant-1-yl methacrylate, 1,3-Adamantanediol monomethacrylate[1]
-
CAS Number: 115372-36-6[1]
-
Molecular Formula: C₁₄H₂₀O₃[1]
-
Molecular Weight: 236.31 g/mol [1]
Chemical Structure:
The structure of this compound is characterized by a methacrylate group ester-linked to the 1-position of a 3-hydroxyadamantane core. The adamantane moiety is a highly stable, three-dimensional cage-like hydrocarbon structure.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are critical for its application in various formulations and polymerization processes.
| Property | Value | Reference |
| Appearance | White to almost white powder or crystals | [1] |
| Melting Point | 89.0 to 93.0 °C | [1][2] |
| Boiling Point | 329.3 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 133 °C | [1] |
| Solubility | Soluble in methanol | [2] |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis and Characterization
Synthesis Protocol: Esterification
This compound is typically synthesized via the esterification of 1,3-adamantanediol with methacrylic acid.[3] While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:
Reaction:
1,3-Adamantanediol + Methacrylic Acid → this compound + Water
General Procedure:
-
Reactant Charging: 1,3-Adamantanediol and a slight molar excess of methacrylic acid are charged into a reaction vessel equipped with a stirrer, a temperature controller, and a reflux condenser with a Dean-Stark trap to remove water.
-
Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid or a strong acidic ion-exchange resin, is added to the mixture.
-
Solvent: A suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane, is used to facilitate water removal.
-
Reaction Conditions: The reaction mixture is heated to reflux. The water produced during the esterification is continuously removed by azeotropic distillation.
-
Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized or filtered off. The organic layer is washed with a dilute sodium bicarbonate solution to remove unreacted methacrylic acid and then with brine. The solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.
Characterization Techniques
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons in the molecule. Expected signals would include those for the vinyl protons of the methacrylate group, the methyl protons of the methacrylate group, and the characteristic broad signals of the adamantane cage protons, as well as a signal for the hydroxyl proton.
-
¹³C NMR: Shows the number of non-equivalent carbons and their chemical environments. Distinct signals for the carbonyl carbon, the double bond carbons of the methacrylate group, the carbons of the adamantane cage, and the carbon bearing the hydroxyl group would be expected.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present. Key characteristic absorption bands would include:
-
A broad O-H stretching band for the hydroxyl group.
-
A strong C=O stretching band for the ester carbonyl group.
-
C=C stretching for the methacrylate double bond.
-
C-H stretching and bending vibrations for the adamantane cage and methyl group.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to determine the melting point and thermal stability of the monomer, which are crucial properties for its application in polymers.[4][5]
Applications in Advanced Materials
The unique structure of this compound makes it a valuable monomer for the synthesis of specialty polymers with enhanced properties. The bulky adamantane group increases the glass transition temperature (Tg), thermal stability, and etch resistance of the resulting polymers, while the hydroxyl group provides a site for further functionalization or improves adhesion and solubility characteristics.[2][6]
Photoresist Formulations for Microlithography
A primary application of this compound is in the formulation of chemically amplified photoresists for advanced lithography processes, such as those using 193 nm ArF excimer lasers.[2][6] In these systems, it is copolymerized with other monomers to create a polymer backbone that is insoluble in an aqueous base developer. The hydroxyl group enhances the solubility of the polymer in the developer after the acid-catalyzed deprotection of other protecting groups in the exposed regions of the photoresist. The adamantane moiety contributes to the polymer's plasma etch resistance, which is crucial for transferring the patterned image to the underlying substrate.
Below is a logical workflow diagram illustrating the synthesis of this compound and its incorporation into a photoresist formulation.
Caption: Workflow for the synthesis of this compound and its application in a photoresist formulation for microlithography.
Role in Drug Development
While this compound is not a therapeutic agent itself, the adamantane scaffold is of significant interest in drug discovery. The incorporation of an adamantyl group can enhance the lipophilicity of a drug molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[7] The rigid structure of adamantane can also serve as a robust anchor for pharmacophores, positioning them for optimal interaction with biological targets such as ion channels and enzymes.[3] Furthermore, the adamantane cage can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[7] The hydroxyl group on this compound provides a reactive handle for conjugating it to other molecules, suggesting its potential use as a building block in the synthesis of more complex, adamantane-containing pharmaceutical compounds.
Safety Information
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).
Conclusion
This compound is a specialty monomer with a unique combination of a bulky, rigid adamantane core and a reactive methacrylate group, along with a functional hydroxyl group. These structural features translate into desirable physicochemical properties, particularly for the development of advanced polymers with high thermal stability, etch resistance, and tunable solubility. Its primary application lies in the formulation of photoresists for high-resolution lithography. While not a drug itself, the adamantane moiety is a privileged scaffold in medicinal chemistry, suggesting the potential for this molecule to be used as a versatile building block in the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of the key properties and applications of this compound for professionals in materials science and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxy-1-adamantyl methacrylate | 115372-36-6 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]
3-Hydroxyadamantan-1-yl methacrylate CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Molecular Formula: C₁₄H₂₀O₃[1]
This technical guide provides a comprehensive overview of 3-Hydroxyadamantan-1-yl methacrylate, a key monomer in the development of advanced polymers. The information presented herein is intended to support research and development activities in materials science and drug delivery.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is provided below. This data is essential for safe handling, storage, and application of the compound.
| Property | Value |
| Molecular Weight | 236.31 g/mol |
| Appearance | White to almost white powder to crystal |
| Melting Point | 89.0 to 93.0 °C |
| Boiling Point | 329 °C |
| Density | 1.17 g/cm³ |
| Flash Point | 133 °C |
| Solubility | Soluble in Methanol |
| Storage Temperature | Room Temperature, Sealed in dry conditions |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
| GHS Signal Word | Warning |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 1,3-Adamantanediol with methacrylic acid or its derivatives.[1][2]
Reaction Scheme:
Figure 1: Synthesis of this compound.
A general laboratory-scale synthesis procedure is outlined below:
-
Reactant Preparation: In a reaction vessel, dissolve 1,3-Adamantanediol in a suitable aprotic solvent.
-
Addition of Acylating Agent: Slowly add methacryloyl chloride to the solution at a controlled temperature, typically 0-5 °C, in the presence of a base such as triethylamine to neutralize the HCl byproduct.
-
Reaction: Allow the mixture to warm to room temperature and stir for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, bicarbonate solution, and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Polymerization of Adamantyl Methacrylate Monomers
Polymers containing adamantyl methacrylate units are of significant interest for their thermal stability and etch resistance. Atom Transfer Radical Polymerization (ATRP) is a common method for the controlled polymerization of methacrylate monomers.
General ATRP Procedure for Methacrylates:
-
Preparation of Reaction Mixture: In a Schlenk flask, combine the adamantyl methacrylate monomer, a copper(I) halide catalyst (e.g., CuBr), and a ligand (e.g., bipyridine).
-
Initiator Addition: Add a suitable initiator, such as ethyl α-bromoisobutyrate, to the mixture.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the reaction flask in a thermostatically controlled oil bath at the desired temperature to initiate polymerization.
-
Termination and Purification: After the desired reaction time or monomer conversion, quench the reaction by exposing the mixture to air. Dilute the polymer solution with a suitable solvent and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Figure 2: General Workflow for ATRP of Methacrylate Monomers.
Applications in Research and Development
Photoresist Materials in Microelectronics
Polymers derived from this compound are primarily utilized in the formulation of photoresists for microlithography. The bulky and rigid adamantyl group imparts several desirable properties to the polymer, including:
-
High Glass Transition Temperature (Tg): This ensures dimensional stability of the patterned features during thermal processing steps.
-
Etch Resistance: The high carbon-to-hydrogen ratio of the adamantane cage provides excellent resistance to plasma etching, enabling accurate pattern transfer to the underlying substrate.
-
Solubility Control: The hydroxyl group can be functionalized to create polymers with tunable solubility in developer solutions, which is critical for the formation of high-resolution patterns.
A patent has described the use of 3-hydroxy-1-methacryloxyadamantane in a coating composition over a photoresist pattern, highlighting its role in advanced lithographic processes.[3]
Potential in Biomedical Applications and Drug Delivery
While direct applications of this compound in drug delivery are not extensively documented, the unique properties of adamantane-containing polymers suggest their potential in this field. The adamantane moiety is known for its ability to interact with cyclodextrins, forming stable host-guest complexes. This interaction could be exploited for the development of:
-
Drug-Eluting Coatings: Polymers incorporating this monomer could be used as coatings for medical devices, with the adamantyl groups serving as anchors for cyclodextrin-drug complexes, allowing for controlled drug release.
-
Targeted Drug Delivery Systems: The adamantane structure can be a building block for constructing novel drug carriers. While research has explored other adamantane derivatives for targeted drug delivery, the principles could be extended to polymers of this compound.[4]
Furthermore, methacrylates are a well-established class of biomaterials. For instance, ethylene glycol dimethacrylate (EGDMA) is a common component in dental composites. Studies on novel methacrylate derivatives aim to improve resistance to bacterial degradation, an area where new monomers could offer advantages.[5] The biocompatibility and tunable properties of methacrylate-based polymers make them a versatile platform for various biomedical applications.
References
- 1. 3-Hydroxy-1-adamantyl methacrylate | 115372-36-6 [chemicalbook.com]
- 2. This compound | CAS#:115372-36-6 | Chemsrc [chemsrc.com]
- 3. US20060088788A1 - Composition for coating over a photoresist pattern - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel methacrylate derivative polymer that resists bacterial cell-mediated biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Hydroxyadamantan-1-yl Methacrylate from 1,3-Adamantanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Hydroxyadamantan-1-yl methacrylate, a valuable monomer in the development of advanced polymers for various applications, including photoresists and biomaterials. The primary focus of this document is the synthesis route starting from 1,3-Adamantanediol. This guide details experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic pathways.
Introduction
This compound is a bifunctional molecule featuring a rigid adamantane core, a reactive methacrylate group, and a hydroxyl functional group. This unique combination of properties makes it an attractive building block for polymers with enhanced thermal stability, etch resistance, and tunable hydrophilicity. The synthesis of this monomer from 1,3-Adamantanediol presents the challenge of selective mono-acylation. This guide outlines two primary synthetic strategies to achieve this transformation: direct acid-catalyzed esterification and acylation with methacryloyl chloride.
Synthetic Routes and Methodologies
The synthesis of this compound from 1,3-Adamantanediol can be primarily achieved through two effective methods. Below are detailed experimental protocols for each route.
Method 1: Acid-Catalyzed Direct Esterification
This method involves the direct reaction of 1,3-Adamantanediol with methacrylic acid in the presence of an acid catalyst, with the continuous removal of water to drive the reaction towards the mono-ester product.[1]
Experimental Protocol:
-
Apparatus Setup: A 2 L jacketed separable flask is equipped with a stirrer, thermometer, a Dean-Stark water separator, a Dimroth condenser, and a gas blowing tube.
-
Reagent Charging: The flask is charged with 84.0 g of 1,3-adamantanediol, 124.1 g of methacrylic acid, 0.38 g of p-methoxyphenol (as a polymerization inhibitor), 1.2 g of concentrated sulfuric acid (as an acid catalyst), and 750 ml of toluene as the solvent.[1]
-
Reaction Conditions: A prepared gas, diluted with nitrogen to an oxygen concentration of 5% by volume, is bubbled through the reaction mixture at a rate of 100 ml/min. The mixture is heated to reflux, and the water generated during the esterification is azeotropically removed using the Dean-Stark apparatus.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The reaction mixture is neutralized with an appropriate base (e.g., a saturated solution of sodium bicarbonate). The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.
Method 2: Acylation with Methacryloyl Chloride
This alternative route utilizes the more reactive methacryloyl chloride to acylate 1,3-Adamantanediol. The use of a base is crucial to neutralize the HCl byproduct and to control the selectivity of the reaction. A combination of pyridine and 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be effective.[2]
Experimental Protocol:
-
Reagent Preparation: In a reaction vessel, 1,3-Adamantanediol is dissolved in pyridine, which acts as both the solvent and a base.
-
Catalyst Addition: 1,4-diazabicyclo[2.2.2]octane (DABCO) is added to the solution as a co-base.
-
Acylation: The solution is cooled in an ice bath, and methacryloyl chloride is added dropwise with stirring. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC.
-
Work-up and Purification: Once the reaction is complete, the mixture is quenched with water or a dilute acid solution. The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel to afford this compound.[2]
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
Table 1: Reagents and Reaction Conditions for Synthesis Routes
| Parameter | Method 1: Direct Esterification[1] | Method 2: Acylation with Methacryloyl Chloride[2] |
| Starting Material | 1,3-Adamantanediol | 1,3-Adamantanediol |
| Acylating Agent | Methacrylic Acid | Methacryloyl Chloride |
| Catalyst/Base | Concentrated Sulfuric Acid | Pyridine and DABCO |
| Solvent | Toluene | Pyridine |
| Polymerization Inhibitor | p-Methoxyphenol | Not specified, but recommended |
| Reaction Temperature | Reflux | 0 °C to room temperature |
| Key Equipment | Dean-Stark Apparatus | Standard glassware for inert atmosphere reactions |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 115372-36-6 | [1][3] |
| Molecular Formula | C₁₄H₂₀O₃ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 89.0 to 93.0 °C | [1][4] |
| Boiling Point | 329 °C | [1][4] |
| Density | 1.17 g/cm³ | [1][4] |
| Solubility | Soluble in Methanol | [1] |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the described synthesis routes.
Caption: Acid-catalyzed direct esterification of 1,3-Adamantanediol.
Caption: Acylation of 1,3-Adamantanediol with methacryloyl chloride.
References
Spectroscopic and Synthetic Profile of 3-Hydroxyadamantan-1-yl Methacrylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data (NMR, IR) and synthetic methodologies for 3-Hydroxyadamantan-1-yl methacrylate. Due to the limited availability of published primary spectroscopic data for this specific compound, this guide also presents expected spectral characteristics based on analogous structures and general principles of spectroscopic interpretation.
Introduction
This compound is a specialized methacrylate monomer incorporating a rigid, three-dimensional adamantane cage. The presence of the adamantyl group imparts unique properties to polymers, including high thermal stability, enhanced etch resistance, and tailored solubility, making it a valuable building block in the development of advanced materials, particularly for photoresist applications in microlithography. The hydroxyl functionality offers a site for further chemical modification or for influencing the polarity and adhesion of the resulting polymers. A precise understanding of its spectroscopic signature is crucial for its synthesis, purification, and characterization.
Synthesis Pathway
The synthesis of this compound typically proceeds via the esterification of 1,3-adamantanediol with methacrylic acid or its derivatives. A common synthetic route involves the reaction of 1,3-adamantanediol with methacryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is generally carried out in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at reduced temperatures to control reactivity.
Below is a generalized experimental workflow for the synthesis and characterization of this compound.
Synthesis and Characterization Workflow
Spectroscopic Data
Detailed, experimentally verified NMR and IR spectra for this compound are not widely available in peer-reviewed literature. The following tables summarize the expected chemical shifts and vibrational frequencies based on the analysis of its chemical structure and comparison with similar adamantane-containing methacrylate compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~6.1 | s | 1H | =CH₂ (trans to C=O) |
| ~5.5 | s | 1H | =CH₂ (cis to C=O) |
| ~2.2-2.4 | m | 2H | Adamantane CH |
| ~1.95 | s | 3H | -CH₃ |
| ~1.5-1.8 | m | 12H | Adamantane CH₂ and CH |
| ~1.5 (broad s) | s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (ester) |
| ~136 | C=CH₂ |
| ~125 | =CH₂ |
| ~80-82 | C-O (ester) |
| ~68-70 | C-OH |
| ~40-50 | Adamantane CH₂ |
| ~30-40 | Adamantane CH |
| ~18 | -CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch |
| ~2920, 2850 | Strong | C-H stretch (adamantane) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1160 | Strong | C-O stretch (ester) |
Experimental Protocols
A representative, though generalized, protocol for the synthesis of this compound is provided below. Researchers should optimize reaction conditions based on their specific laboratory setup and reagent purity.
Materials:
-
1,3-Adamantanediol
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1,3-adamantanediol and triethylamine (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), methacryloyl chloride (1.0 equivalent) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. Mass spectrometry can be used to verify the molecular weight.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical workflow for confirming the structure of the target molecule using the collected spectroscopic data.
Structural Elucidation Workflow
Disclaimer: The spectroscopic data presented in this guide are predicted values and should be used for reference purposes only. For definitive characterization, experimentally obtained data are required.
Unveiling the Thermal Resilience of Adamantane-Containing Methacrylate Polymers: A Technical Guide
For researchers, scientists, and drug development professionals, this in-depth guide explores the superior thermal properties of adamantane-containing methacrylate polymers. The incorporation of the bulky, rigid adamantane moiety into methacrylate polymer chains results in materials with significantly enhanced thermal stability and higher glass transition temperatures, making them promising candidates for a range of advanced applications, including drug delivery and microelectronics.
The unique diamondoid structure of adamantane imparts exceptional thermal and mechanical stability to polymers. When incorporated as a pendant group in methacrylate polymers, it restricts the mobility of the polymer chains, leading to a notable increase in the glass transition temperature (Tg) and thermal decomposition temperature (Td).[1][2][3] These characteristics are critical for applications requiring robust materials that can withstand stringent processing conditions.
Core Thermal Properties: A Comparative Overview
The thermal behavior of adamantane-containing methacrylate polymers is significantly influenced by the specific monomer structure, the presence of spacers between the adamantane group and the methacrylate backbone, and the overall polymer composition. The following tables summarize key quantitative data from various studies, providing a comparative look at the thermal properties of these remarkable polymers.
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Reference |
| Poly(1-adamantyl methacrylate) (PADMA) | 220 | - | [4] |
| Poly(1-adamantyl methacrylate) (PADMA) | 183 - 243 | - | [5] |
| Poly(1-adamantylmethyl methacrylate) (AdMMA) | 201 | - | [6] |
| Poly(4-(1-adamantyl)phenyl methacrylate) (AdPMA) | 253 | - | [6] |
| Poly(1-adamantyl acrylate) (PAdA) | 133 | 376 | [7][8] |
| Copolymer of AdMA and Styrene (55/45 mol%) | 170 | ~340 | [3][9] |
Understanding the Structure-Property Relationship
The introduction of a bulky adamantyl group enhances the thermal properties of methacrylate polymers. This can be visualized through the general structure of an adamantane-containing methacrylate monomer and its subsequent polymerization.
The logical flow for synthesizing and characterizing these polymers typically involves monomer synthesis followed by polymerization and subsequent thermal analysis.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the standard methodologies employed in the thermal characterization of adamantane-containing methacrylate polymers.
Synthesis of Adamantane-Containing Methacrylate Polymers
Adamantane-containing methacrylate polymers can be synthesized via several methods, including free radical polymerization and living anionic polymerization.[2][10]
-
Free Radical Polymerization: This common method involves the use of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to initiate the polymerization of the adamantyl methacrylate monomer. The reaction is typically carried out in a suitable solvent like toluene or in bulk at elevated temperatures.[2]
-
Anionic Polymerization: For more controlled polymerization, living anionic polymerization is employed. This technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[4][10] Initiators such as sec-butyllithium are used in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.[7][8]
Thermal Analysis Techniques
The primary techniques for evaluating the thermal properties of these polymers are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. A small sample of the polymer is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[4][10] The Tg is identified as a change in the heat capacity, appearing as a step-like transition in the DSC thermogram.
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability and decomposition temperature (Td) of the polymer. The polymer sample is heated at a controlled rate in an inert atmosphere (e.g., nitrogen), and the weight loss is monitored as a function of temperature. The Td is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) or as the onset temperature of major decomposition.[11] The general mechanism of thermal degradation for polymethacrylates involves random main-chain scission.[12]
The Impact of Adamantane on Polymer Properties
The incorporation of the adamantane group not only enhances thermal stability but also influences other important physical properties:
-
Improved Mechanical Properties: The rigid adamantane structure contributes to increased stiffness and hardness of the polymer.[1][2]
-
Lower Water Absorption: The hydrophobic nature of adamantane leads to reduced water absorption compared to conventional polymethacrylates like PMMA.[1][3]
-
Higher Refractive Index: Adamantane-containing polymers exhibit higher refractive indices, making them suitable for optical applications.[1][3]
-
Enhanced Drug Delivery Platforms: The unique properties of these polymers, including their stability, make them attractive for developing novel drug delivery systems.[13] For instance, amphiphilic block copolymers with an adamantane core have shown higher thermodynamic stability and drug loading capacity for anticancer drugs.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. polymersource.ca [polymersource.ca]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. polymersource.ca [polymersource.ca]
- 11. researchgate.net [researchgate.net]
- 12. polychemistry.com [polychemistry.com]
- 13. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 3-Hydroxyadamantan-1-yl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxyadamantan-1-yl methacrylate (HAMA), a key monomer in the development of advanced polymers and photoresists. Due to a notable absence of quantitative solubility data in publicly available literature, this document focuses on compiling qualitative solubility information derived from technical data sheets and patent literature. Furthermore, it offers detailed, robust experimental protocols for the quantitative determination of HAMA's solubility in common solvents, empowering researchers to generate precise data for their specific applications. This guide is intended to be a foundational resource for scientists and professionals working with this versatile adamantane derivative.
Introduction
This compound (HAMA) is a functionalized methacrylate monomer featuring a bulky, rigid adamantane core. This unique structure imparts desirable properties such as high thermal stability, etch resistance, and controlled dissolution behavior to polymers. Consequently, HAMA is a critical building block in the formulation of chemically amplified photoresists for microelectronics and in the synthesis of specialty polymers for various applications.[1][2]
Understanding the solubility profile of HAMA is paramount for its effective use. Solubility dictates the choice of solvents for polymerization reactions, the formulation of uniform photoresist coatings, and the development of purification and processing strategies. This guide summarizes the current knowledge of HAMA's solubility and provides the necessary protocols for its precise measurement.
Qualitative Solubility Profile
Several chemical suppliers explicitly state that this compound is "soluble in Methanol".[3] Its application in polymerization and photoresist formulations indicates at least partial solubility in a range of organic solvents. For instance, synthetic procedures have documented its use in solvents such as toluene and pyridine.[1] In the context of photoresist development, it has been incorporated into formulations containing solvents like propylene glycol monomethyl ether acetate (PGMEA).[4]
The structure of HAMA, with a large, nonpolar adamantane cage and a polar hydroxyl group, suggests a solubility profile that favors polar organic solvents, while likely having limited solubility in highly nonpolar or aqueous media.
Table 1: Summary of Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Expected/Reported Solubility | Rationale / Context of Use |
| Polar Protic | Methanol | Soluble | Explicitly stated in technical data sheets.[3] The hydroxyl group of HAMA can hydrogen bond with protic solvents. |
| Polar Aprotic | Tetrahydrofuran (THF), Gamma-Butyrolactone (GBL), Propylene Glycol Monomethyl Ether Acetate (PGMEA) | Soluble / Likely Soluble | Used as solvents in polymerization reactions and photoresist formulations involving adamantyl methacrylate derivatives.[4] |
| Aromatic | Toluene | Soluble / Likely Soluble | Employed as a solvent in synthetic procedures for polymers containing HAMA. |
| Nonpolar Aromatic | Pyridine | Soluble / Likely Soluble | Utilized as a solvent and base in the synthesis of HAMA.[1] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, the equilibrium shake-flask method is highly recommended.[5][6][7] This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.
3.1. Principle
The shake-flask method involves agitating an excess amount of the solid solute (HAMA) in a specific solvent for a prolonged period until the solution reaches equilibrium (i.e., becomes saturated).[5] After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8][9]
3.2. Materials and Equipment
-
Solute: this compound (solid, high purity)
-
Solvents: High-purity (HPLC grade or equivalent) common solvents (e.g., Methanol, THF, Toluene, PGMEA, etc.)
-
Apparatus:
-
Analytical balance (readable to ±0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Constant temperature water bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column
-
3.3. Step-by-Step Procedure
3.3.1. Preparation of Saturated Solution
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Pipette a known volume (e.g., 5-10 mL) of the desired solvent into the vial.[10]
-
Securely cap the vial to prevent solvent evaporation.
3.3.2. Equilibration
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).[10]
-
Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[5][7] It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).
3.3.3. Sample Separation and Preparation
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully draw the supernatant (the saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is critical for accurate results.[5]
-
Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC calibration curve).
3.3.4. Quantification by High-Performance Liquid Chromatography (HPLC)
-
Method Development: Develop an HPLC method capable of resolving and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Calibration: Prepare a series of standard solutions of HAMA of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.[8]
-
Sample Analysis: Inject the diluted sample solution into the HPLC system and record the chromatogram.
-
Concentration Determination: Use the peak area of the analyte in the sample chromatogram and the calibration curve to determine the concentration of HAMA in the diluted sample.[9]
3.4. Data Analysis and Calculation
Calculate the solubility (S) using the following formula:
S (mg/mL) = CHPLC × DF
Where:
-
CHPLC is the concentration of the diluted sample as determined from the HPLC calibration curve (in mg/mL).
-
DF is the dilution factor used to prepare the sample for analysis.
The results should be reported as the mean ± standard deviation of at least three replicate experiments.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the solubility determination process.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Workflow for Quantification of HAMA Concentration by HPLC.
Conclusion
While quantitative solubility data for this compound remains elusive in public-domain literature, its qualitative profile suggests good solubility in polar organic solvents like methanol and those commonly used in photoresist formulations. For applications requiring precise solubility values, this guide provides a detailed and robust experimental protocol based on the industry-standard shake-flask method coupled with HPLC analysis. By following this methodology, researchers can confidently generate the high-quality data needed to optimize their formulation, synthesis, and purification processes, thereby accelerating research and development efforts involving this important monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-1-adamantyl methacrylate | 115372-36-6 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 10. scribd.com [scribd.com]
The Adamantane Cage: A Rigid Scaffold for Engineering Advanced Polymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of the adamantane cage, a rigid, diamondoid hydrocarbon, into polymer structures offers a powerful strategy for enhancing material properties. Its unique three-dimensional structure and inherent thermal stability make it a valuable building block for a new generation of high-performance polymers and advanced drug delivery systems. This technical guide explores the profound impact of the adamantane moiety on polymer characteristics, providing detailed experimental methodologies, quantitative data, and visual representations of key concepts.
Enhancing Polymer Properties with the Adamantane Cage
The introduction of the bulky and rigid adamantane cage into a polymer backbone or as a pendant group significantly influences its macroscopic properties. This is primarily due to the restriction of polymer chain mobility and the introduction of strong van der Waals interactions.
Thermal Stability
Polymers containing adamantane exhibit exceptional thermal stability, with significantly higher glass transition temperatures (Tg) and decomposition temperatures compared to their non-adamantane counterparts.[1][2] The rigid cage structure hinders the segmental motion of polymer chains, requiring more thermal energy to induce the transition from a glassy to a rubbery state.[2][3] This enhanced stability makes adamantane-based polymers suitable for applications in demanding environments, such as aerospace and electronics.[2]
Mechanical Strength
The rigidity of the adamantane unit also translates to improved mechanical properties. Polymers incorporating this moiety often demonstrate increased tensile strength and Young's modulus.[2][4] The adamantane cage acts as a reinforcing agent at the molecular level, effectively distributing stress throughout the polymer matrix.
Solubility
The bulky, hydrophobic nature of adamantane can be leveraged to tailor the solubility of polymers. While adamantane itself is soluble in nonpolar organic solvents, its incorporation into a polymer can either increase or decrease solubility in a given solvent depending on the overall polymer structure.[5] This allows for precise control over the processing and application of these materials.
Quantitative Data on Adamantane-Containing Polymers
The following tables summarize the key thermal and mechanical properties of various polymers incorporating the adamantane moiety, providing a comparative overview of their performance.
Table 1: Thermal Properties of Adamantane-Containing Polymers
| Polymer Type | Monomer(s) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) | Reference |
| Poly(1,3-adamantylene alkylene)s | α,ω-dienes with 1,3-adamantylene | - | 452–456 | [6] |
| Adamantane-based dicyanate ester | Dicyanate ester with adamantane bridge | ~370 | ~480 | [3] |
| Adamantane-containing polyimides | 1,3-bis(4-aminophenyl) adamantane (ADMDA) and various dianhydrides | 285–440 | >530 | [7][8] |
| Poly(1-adamantyl methacrylate) (PAdMA) | 1-Adamantyl methacrylate | 200-244 (depending on Mn) | - | [9] |
Table 2: Mechanical Properties of Adamantane-Containing Polymers
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Polypropylene/Adamantane (0.5 wt%) | - | 0.7608 | - | [4] |
| Adamantane-containing polyimides | >145 | - | - | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of adamantane-containing polymers.
Synthesis of Adamantane-Containing Polycarbonate
This protocol describes the synthesis of a polycarbonate from 1,3-bis(4-hydroxyphenyl)adamantane.[2]
Materials:
-
1,3-Bis(4-hydroxyphenyl)adamantane
-
Triphosgene
-
Pyridine
-
Dichloromethane (DCM), dry
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel)
Procedure:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene in dry DCM to the stirred reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.
-
Collect the white precipitate by filtration, wash with methanol, and dry in a vacuum oven at 80-100 °C.
Synthesis of Adamantane-Containing Polyimides
This protocol outlines the conventional one-step solution polycondensation for synthesizing semi-alicyclic polyimides.[7]
Materials:
-
Adamantane-containing diamine (e.g., ADMDA)
-
Commercial dianhydride
-
Solvent (e.g., sulfolane-toluene mixture)[10]
-
Nitrogen gas supply
-
Standard glassware for polycondensation
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve the adamantane-containing diamine in the chosen solvent.
-
Add the dianhydride to the solution.
-
Heat the reaction mixture to the desired temperature and maintain for several hours to effect polycondensation.
-
Monitor the viscosity of the solution to track polymer formation.
-
After the reaction is complete, precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Characterization of Thermal Properties
Thermogravimetric Analysis (TGA):
TGA is used to determine the thermal stability and decomposition temperature of polymers.[11]
-
Place a small, known mass of the polymer sample into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is reported as the decomposition temperature.
Differential Scanning Calorimetry (DSC):
DSC is employed to measure the glass transition temperature (Tg) of polymers.[12]
-
Accurately weigh a small amount of the polymer sample into a DSC pan and seal it.
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected Tg to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Heat the sample again at a controlled rate (e.g., 10 °C/min).
-
The Tg is determined as the midpoint of the step change in the heat flow curve.
Characterization of Mechanical Properties
Tensile Testing:
Tensile testing is performed to determine the Young's modulus, tensile strength, and elongation at break of a polymer.[13]
-
Prepare dog-bone shaped specimens of the polymer film or molded part according to standard specifications (e.g., ASTM D638).
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load to the specimen at a constant rate of extension.
-
Record the load and the corresponding elongation until the specimen fractures.
-
Calculate the stress (force per unit area) and strain (change in length divided by the original length).
-
The Young's modulus is determined from the initial slope of the stress-strain curve. The tensile strength is the maximum stress the material can withstand, and the elongation at break is the strain at fracture.
Adamantane in Drug Delivery Systems
The adamantane cage plays a crucial role in the development of sophisticated drug delivery systems, primarily through its ability to form strong host-guest complexes with cyclodextrins.[14][15] This non-covalent interaction provides a versatile platform for drug targeting, controlled release, and gene delivery.[16][17]
Host-Guest Chemistry with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic adamantane moiety can be encapsulated within the cyclodextrin cavity, forming a stable inclusion complex.[18] This interaction can be used to:
-
Improve Drug Solubility: By encapsulating a hydrophobic drug-adamantane conjugate within a cyclodextrin, its aqueous solubility can be significantly enhanced.
-
Controlled Drug Release: The release of the drug can be triggered by competitive displacement of the adamantane guest by other molecules or by changes in the local environment (e.g., pH).[19]
-
Targeted Delivery: By attaching targeting ligands to the cyclodextrin or the polymer backbone, the drug-loaded complex can be directed to specific cells or tissues.[14]
Adamantane-Functionalized Dendrimers for Gene Delivery
Adamantane can be incorporated into the structure of dendrimers, which are highly branched, well-defined macromolecules.[14] These adamantane-functionalized dendrimers can form complexes with genetic material (e.g., DNA, siRNA) and facilitate its delivery into cells for gene therapy applications.[20] The adamantane groups can enhance the stability of the complex and improve its interaction with cell membranes.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the role of adamantane in polymer science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and gas permeation properties of adamantane-containing polymers of intrinsic microporosity | CSIR-NCL Library, Pune [library.ncl.res.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane | springerprofessional.de [springerprofessional.de]
- 11. eng.uc.edu [eng.uc.edu]
- 12. youtube.com [youtube.com]
- 13. hzo.com [hzo.com]
- 14. mdpi.com [mdpi.com]
- 15. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 17. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 18. Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Biodegradable Polymers for Gene-Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
Synonyms and alternative names for 3-Hydroxyadamantan-1-yl methacrylate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Hydroxyadamantan-1-yl methacrylate, a key monomer in the development of advanced polymers. This document details its chemical identity, physicochemical properties, and provides insights into its synthesis and polymerization, crucial for its application in research and development.
Chemical Identity and Nomenclature
This compound is a functionalized adamantane derivative incorporating a methacrylate group. This unique structure imparts desirable properties to polymers, such as high thermal stability and etch resistance, making it a valuable component in the formulation of materials for drug delivery systems, medical devices, and advanced coatings.
Synonyms and Alternative Names: A variety of names are used in literature and commercial listings to refer to this compound. Understanding these is crucial for comprehensive literature searches and material sourcing.
| Synonym/Alternative Name |
| 1,3-Adamantanediol monomethacrylate |
| 1-Hydroxy-3-adamantyl methacrylate |
| 1-Methacryloyloxy-3-adamantanol |
| 3-Hydroxy-1-methacryloyloxyadamantane |
| 3-Hydroxyadamant-1-yl methacrylate |
| HAMA |
| Methacrylic Acid 3-Hydroxy-1-adamantyl Ester |
| 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester |
CAS Number: 115372-36-6
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These properties are essential for its handling, processing, and application.
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₃ |
| Molecular Weight | 236.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 89-93 °C |
| Boiling Point | 329 °C (predicted) |
| Density | 1.17 g/cm³ (predicted) |
| Solubility | Soluble in methanol and other common organic solvents. |
Synthesis and Purification
The primary route for the synthesis of this compound is the esterification of 1,3-adamantanediol with methacrylic acid.[1]
Synthesis Workflow
The synthesis can be visualized as a two-step process: the reaction of the starting materials followed by purification of the crude product.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
Materials:
-
1,3-Adamantanediol
-
Methacrylic acid
-
An appropriate acid catalyst (e.g., p-toluenesulfonic acid)
-
An organic solvent (e.g., toluene)
-
A polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
To a reaction flask equipped with a Dean-Stark apparatus, add 1,3-adamantanediol, a molar excess of methacrylic acid, the acid catalyst, and the polymerization inhibitor in the chosen organic solvent.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
Experimental Protocol: Purification
Purification is critical to remove unreacted starting materials, catalyst, and by-products.
Procedure:
-
Wash the cooled reaction mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acidic components.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate).
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane) to yield the final, high-purity product.
Polymerization
This compound can be polymerized through various methods, with free-radical polymerization being a common approach. The bulky adamantyl group influences the polymerization kinetics and the properties of the resulting polymer.
Polymerization Scheme
The polymerization process involves the opening of the double bond of the methacrylate group to form a long polymer chain.
Caption: Schematic of the polymerization of this compound.
Experimental Protocol: Free-Radical Polymerization (General)
The following is a general procedure for the free-radical polymerization of methacrylate monomers, which can be adapted for this compound.
Materials:
-
This compound
-
A free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))
-
An appropriate anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Dissolve the this compound monomer and the initiator in the chosen solvent in a reaction vessel.
-
De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN) under an inert atmosphere.
-
Allow the polymerization to proceed for the desired time, which can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Spectroscopic Data
While specific, publicly available spectra for this compound are limited, the expected characteristic signals based on its structure are outlined below. Researchers should perform their own analytical characterization to confirm the identity and purity of their synthesized material.
¹H NMR:
-
Vinyl protons: Two singlets or narrowly split multiplets in the range of 5.5-6.5 ppm.
-
Adamantyl protons: A series of broad multiplets in the range of 1.5-2.5 ppm.
-
Methyl protons: A singlet around 1.9 ppm.
-
Hydroxy proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR:
-
Carbonyl carbon: A signal in the range of 165-170 ppm.
-
Vinyl carbons: Signals in the range of 120-140 ppm.
-
Quaternary carbons of adamantyl group: Signals in the range of 30-75 ppm.
-
CH and CH₂ carbons of adamantyl group: Signals in the range of 30-50 ppm.
-
Methyl carbon: A signal around 18 ppm.
FT-IR:
-
C=O stretch (ester): A strong absorption band around 1700-1720 cm⁻¹.
-
C=C stretch (vinyl): An absorption band around 1630-1640 cm⁻¹.
-
O-H stretch (hydroxyl): A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (adamantyl and methyl): Absorption bands in the region of 2850-3000 cm⁻¹.
Applications in Drug Development and Research
The unique properties of polymers derived from this compound make them attractive for various applications in the pharmaceutical and biomedical fields. The rigid and bulky adamantyl group can enhance the thermal stability and mechanical strength of polymers, while the hydroxyl group provides a site for further functionalization or for modulating hydrophilicity. Potential applications include:
-
Drug Delivery: As a component of copolymers for controlled release formulations, where the adamantyl group can influence drug loading and release kinetics.
-
Medical Device Coatings: To improve the biocompatibility and durability of medical implants and devices.
-
Biomaterials: In the development of scaffolds for tissue engineering, where its mechanical properties can be advantageous.
This technical guide serves as a foundational resource for professionals working with this compound. For specific applications, further optimization of synthesis, purification, and polymerization protocols will be necessary.
References
Technical Guide: Health and Safety for 3-Hydroxyadamantan-1-yl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety data for the handling of 3-Hydroxyadamantan-1-yl methacrylate (CAS No. 115372-36-6). The information is compiled from safety data sheets and chemical supplier information to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Molecular Formula | C14H20O3 | [1][2] |
| Molecular Weight | 236.31 g/mol | [1] |
| Appearance | White to almost white crystal or powder | [3][4][5] |
| Melting Point | 89.0 to 93.0 °C | [1][2][5] |
| Boiling Point | 329 °C | [1][2] |
| Density | 1.17 - 1.2 g/cm³ | [1][3] |
| Flash Point | 133 °C | [1][2] |
| Solubility | Soluble in Methanol | [1] |
Health Hazard Information
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation |
Potential Health Effects:
-
Eye Contact: Causes serious eye irritation. Symptoms may include redness, pain, and watering.[4]
-
Skin Contact: Causes skin irritation.[4] May cause an allergic skin reaction.[6] Symptoms can include redness, itching, and inflammation.[6]
-
Inhalation: May cause respiratory irritation.
-
Ingestion: May be harmful if swallowed.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][7]
-
Skin and Body Protection: Wear suitable protective clothing and safety shoes.[4][7]
-
Respiratory Protection: In case of inadequate ventilation or dust generation, use a dust respirator.[4][7]
Handling Procedures:
-
Ensure good ventilation of the work station.[7]
-
Wash hands and face thoroughly after handling.[4]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[6]
Storage Conditions:
-
Keep container tightly closed.[4]
-
Store away from incompatible materials such as oxidizing agents.[4]
-
Polymerization may occur due to heat, light, or contact with polymerization initiators.[4]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] Get medical advice/attention.[4][7] |
| Skin Contact | Wash with plenty of soap and water.[7] If skin irritation occurs, get medical advice or attention.[4] Take off contaminated clothing and wash it before reuse.[4] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention.[7] |
| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell.[4] |
Spill and Disposal Considerations
-
Spill Response: Evacuate the area.[6] For containment, stop the leak if it is safe to do so.[7] Absorb with appropriate material.[7] For large spills, cover drains and build dikes to prevent entry into sewer systems or bodies of water.[6]
-
Disposal: Dispose of contents and container in accordance with applicable local, regional, national, and international regulations.[6]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced safety data sheets. The hazard classifications provided are based on standardized testing methodologies required by regulatory bodies. These studies are typically conducted by the manufacturer and are often proprietary.
The general principles of toxicology testing involve assessing the substance's effects on biological systems through in vitro and in vivo studies. For skin and eye irritation, standardized tests like the Draize test or alternative in vitro methods are commonly employed.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. 3-Hydroxy-1-adamantyl methacrylate | 115372-36-6 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Kina this compound CAS-nr: 115372-36-6 Tillverkare - Gratis prov - Alfa Chemical [se.alfachemar.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3-Hydroxy-1-methacryloyloxyadamantane | 115372-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
The Diamond in the Monomer: A Technical Guide to the Discovery and Development of Adamantane-Based Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a unique tricyclic hydrocarbon (C₁₀H₁₆), stands as a testament to the fascinating world of molecular architecture.[1] Its rigid, diamondoid structure, composed of three fused cyclohexane rings in a strain-free chair conformation, imparts a remarkable combination of thermal stability, lipophilicity, and steric bulk.[1] First envisioned as a theoretical possibility, its eventual discovery and the subsequent development of synthetic pathways have paved the way for a new class of monomers with profound implications in materials science and drug discovery. This technical guide provides an in-depth exploration of the historical journey of adamantane, from its initial discovery to the synthesis and characterization of its monomeric derivatives, offering valuable insights for researchers and professionals in the field.
A Historical Perspective: The Journey from Concept to Commodity
The story of adamantane begins not in a laboratory but in the realm of theoretical chemistry. In 1924, H. Decker first proposed the existence of this C₁₀H₁₆ hydrocarbon, which he termed "decaterpene," recognizing its diamond-like framework. For nearly a decade, adamantane remained a hypothetical molecule until its serendipitous discovery in 1933 by Czech chemists S. Landa and V. Machacek, who isolated a few milligrams from petroleum through fractional distillation.[1] The name "adamantane" was aptly chosen from the Greek "adamantinos," meaning "like a diamond," a nod to the identical spatial arrangement of its carbon atoms to that of the diamond crystal lattice.
Early attempts to synthesize adamantane in the laboratory were met with significant challenges. A notable effort in 1924 by Hans Meerwein, aimed at producing adamantane, instead yielded a bicyclic compound that would later be known as Meerwein's ester. Ironically, this unexpected product would become a key precursor in a future successful synthesis. The first successful, albeit highly inefficient, synthesis of adamantane was achieved by Vladimir Prelog in 1941. His multi-step process, starting from Meerwein's ester, produced adamantane with a meager yield of just 0.16%.
A pivotal breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a remarkably efficient method for adamantane synthesis. By rearranging tetrahydrodicyclopentadiene using a Lewis acid catalyst like aluminum chloride, Schleyer was able to achieve yields of 30-40%, making adamantane readily available for scientific investigation for the first time. This development marked a turning point, catalyzing a surge of research into adamantane chemistry and its potential applications. Subsequent advancements, including the use of ultrasound and superacid catalysis, have further increased the synthesis yield to as high as 98%, transforming adamantane into an affordable and accessible chemical building block.[1]
Adamantane-Based Monomers: Synthesis and Properties
The unique properties of the adamantane cage make it an attractive moiety to incorporate into polymers. Adamantane-based monomers are precursors to polymers with enhanced thermal stability, mechanical strength, and specific optical and dielectric properties. The synthesis of these monomers typically involves the functionalization of the adamantane core followed by the introduction of a polymerizable group.
Synthesis of Adamantyl Acrylates and Methacrylates
Adamantyl acrylates and methacrylates are among the most common adamantane-based monomers due to their straightforward synthesis and versatility in polymerization.
Experimental Protocol: Synthesis of 1-Adamantyl Methacrylate
-
Reactants: 1-Adamantanol, Methacrylic acid, Toluene, p-Toluenesulfonic acid.
-
Procedure:
-
To a reaction vessel equipped with a Dean-Stark trap, add 70 g of 1-adamantanol, 50 g of methacrylic acid, 200 ml of toluene, and 1 g of p-toluenesulfonic acid.
-
Heat the mixture with stirring, allowing water to be azeotropically removed via the Dean-Stark trap.
-
After the reaction is complete (monitored by the cessation of water collection), cool the organic phase.
-
Wash the organic phase sequentially with water, a 10% aqueous sodium bicarbonate solution, and again with water.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by distillation to yield 1-adamantyl methacrylate.
-
Synthesis of Adamantane-Containing Polyamides and Polycarbonates
The incorporation of adamantane into the backbone of polyamides and polycarbonates can significantly enhance their thermal and mechanical properties. This is typically achieved by synthesizing adamantane-based diamine or diol monomers.
Experimental Protocol: Synthesis of an Adamantane-Based Polycarbonate
-
Monomer: 1,3-Bis(4-hydroxyphenyl)adamantane
-
Reactants: 1,3-Bis(4-hydroxyphenyl)adamantane, Triphosgene, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene in dry DCM to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.
-
Collect the white precipitate by filtration, wash with methanol, and dry in a vacuum oven.
-
Quantitative Data on Adamantane-Based Monomers and Polymers
The incorporation of the bulky and rigid adamantane moiety into polymer structures leads to significant improvements in their physical properties. The following tables summarize key quantitative data for various adamantane-based monomers and polymers, allowing for easy comparison.
Table 1: Physical Properties of Adamantane and its Monomer Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Adamantane | C₁₀H₁₆ | 136.24 | 270 (sublimes) | - | 1.07 |
| 1-Adamantanol | C₁₀H₁₆O | 152.24 | 288 | - | - |
| 1-Adamantyl Methacrylate | C₁₄H₂₀O₂ | 220.31 | - | - | - |
| 1,3-Adamantanediol | C₁₀H₁₆O₂ | 168.23 | 335-338 | - | - |
| 1,3-Bis(4-hydroxyphenyl)adamantane | C₂₂H₂₄O₂ | 320.43 | - | - | - |
Table 2: Thermal and Mechanical Properties of Adamantane-Containing Polymers
| Polymer Type | Monomer(s) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Poly(1-adamantyl methacrylate) | 1-Adamantyl methacrylate | 220 | > 340 | - | - |
| Adamantane-based Polyimide | 1,3-Bis(4-aminophenoxy)adamantane and various dianhydrides | 232 - 330 | > 500 | 98 - 158[2] | 2.8 - 3.4[2] |
| Adamantane-based Polycarbonate | 1,3-Bis(4-hydroxyphenyl)adamantane and phosgene | ~250 | > 450 | - | - |
| Polystyrene (for comparison) | Styrene | 100 | ~350 | 40-50 | 2.4-3.1 |
Adamantane in Drug Development: Signaling Pathways and Mechanisms of Action
The unique lipophilic and rigid nature of the adamantane cage has made it a privileged scaffold in medicinal chemistry. Adamantane derivatives have been successfully developed into drugs for a variety of therapeutic areas, including antiviral and neuroprotective agents.
Amantadine and Rimantadine: Influenza A M2 Proton Channel Blockers
Amantadine and its derivative, rimantadine, were among the first adamantane-based drugs to be approved. They function by blocking the M2 proton channel of the influenza A virus.[3][4] This channel is crucial for the uncoating of the virus within the host cell, a critical step in its replication cycle.[4] By physically occluding the M2 channel, these drugs prevent the influx of protons into the viral particle, thereby inhibiting viral replication.[3][5]
Mechanism of Amantadine action on the Influenza A M2 proton channel.
Memantine: A Non-Competitive NMDA Receptor Antagonist
Memantine is an adamantane derivative used in the treatment of moderate-to-severe Alzheimer's disease.[6] Its neuroprotective effects are attributed to its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6][7] In Alzheimer's disease, excessive glutamate levels lead to overstimulation of NMDA receptors, resulting in excitotoxicity and neuronal cell death.[8] Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged calcium influx and mitigating excitotoxicity, without affecting normal synaptic transmission.[9]
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Amantadine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Free Radical Polymerization of 3-Hydroxyadamantan-1-yl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of poly(3-Hydroxyadamantan-1-yl methacrylate) via free radical polymerization. This polymer, incorporating a bulky, rigid adamantyl group with a hydroxyl functionality, is a promising candidate for various applications, including the development of advanced drug delivery systems, thermally resistant photoresists, and high-performance coatings. The presence of the hydroxyl group offers a site for further functionalization or can enhance properties such as hydrophilicity and adhesion.
Experimental Protocol: Free Radical Polymerization
This protocol outlines the synthesis of poly(this compound) using a standard free radical initiator, Azobisisobutyronitrile (AIBN), in a suitable organic solvent.
Materials:
-
This compound (HAMA) monomer
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, magnetic stirrer)
-
Oil bath or heating mantle
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (HAMA) and Azobisisobutyronitrile (AIBN) in anhydrous Tetrahydrofuran (THF). A typical monomer-to-initiator molar ratio is in the range of 100:1 to 500:1. The concentration of the monomer in the solvent can be adjusted, for example, to 1 M.
-
Degassing: To remove dissolved oxygen, which can inhibit polymerization, the solution must be thoroughly degassed. This can be achieved by subjecting the flask to three freeze-pump-thaw cycles. Alternatively, bubbling dry nitrogen gas through the solution for 30-60 minutes can be employed.
-
Polymerization Reaction: After degassing, the flask is placed under a positive pressure of nitrogen. The reaction mixture is then heated to a temperature suitable for the decomposition of AIBN, typically between 60-80°C, using an oil bath or heating mantle. The reaction is allowed to proceed with vigorous stirring for a specified period, generally ranging from 6 to 24 hours. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy or by observing the increase in viscosity of the reaction mixture.
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The resulting polymer is isolated by precipitation into a large excess of a non-solvent, such as cold methanol, with constant stirring.
-
Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent to remove any unreacted monomer and initiator residues, and then dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Data Presentation
The following table summarizes representative quantitative data that could be obtained from the characterization of poly(this compound) synthesized under different conditions.
| Sample ID | Monomer:Initiator Ratio | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| PHAMA-1 | 100:1 | 12 | 85 | 25,000 | 1.8 | 195 |
| PHAMA-2 | 200:1 | 12 | 78 | 42,000 | 1.9 | 205 |
| PHAMA-3 | 200:1 | 24 | 92 | 48,000 | 2.1 | 208 |
| PHAMA-4 | 500:1 | 24 | 88 | 95,000 | 2.3 | 215 |
Mn = Number-average molecular weight; PDI = Polydispersity Index; Tg = Glass transition temperature.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of poly(this compound).
Signaling Pathway: Free Radical Polymerization Mechanism
Caption: Mechanism of free radical polymerization.
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Adamantyl Methacrylates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adamantyl methacrylate (AdMA) is a bulky, rigid monomer that, when polymerized, imparts unique properties to the resulting polymer, such as high glass transition temperature (Tg), enhanced thermal stability, and improved mechanical strength.[1][2] These characteristics make poly(adamantyl methacrylate) (PAdMA) and its copolymers highly valuable in various advanced applications, including high-performance coatings, durable adhesives, and components for electronic devices.[1] In the biomedical field, the adamantyl group's lipophilicity and ability to form inclusion complexes can be leveraged in drug delivery systems.[3][4]
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[5][6] This level of control is crucial for designing polymers for specific applications, such as the development of smart drug delivery systems that release therapeutic agents in response to specific stimuli.[3]
These application notes provide a detailed protocol for the ATRP of adamantyl methacrylate, summarize key quantitative data from representative experiments, and offer insights into the potential applications of these polymers in research and drug development.
Experimental Data
The following tables summarize the results from the ATRP of 1-adamantyl methacrylate (AdMA) under different catalytic systems. The data is adapted from a study by Fuchise et al., which systematically investigated the synthesis of well-defined PAdMA.[7]
Table 1: ATRP of AdMA with Different Copper/Ligand Systems
| Run | Catalyst System | Time (h) | Conversion (%) | M_n,exp ( g/mol ) | M_w/M_n |
| 1 | CuBr/Me6TREN | 6 | 99 | 10,400 | 1.25 |
| 2 | CuBr/bpy | 6 | 99 | 11,200 | 1.28 |
| 3 | CuBr/HMTETA | 6 | 99 | 10,800 | 1.22 |
| 4 | CuBr/CuBr2/HMTETA | 6 | 99 | 10,900 | 1.15 |
Conditions: Toluene, 60 °C, [AdMA]₀/[MBiB]₀/[Catalyst]₀ = 100/1/1 (for runs 1-3), [AdMA]₀/[MBiB]₀/[CuBr]₀/[CuBr₂]₀/[HMTETA]₀ = 100/1/1/0.2/1.2 (for run 4). MBiB = methyl α-bromoisobutyrate.[7]
Table 2: Kinetic Data for ATRP of AdMA with CuBr/CuBr₂/HMTETA System
| Time (h) | Conversion (%) | M_n,exp ( g/mol ) | M_w/M_n |
| 1 | 42 | 5,100 | 1.13 |
| 2 | 68 | 7,600 | 1.14 |
| 3 | 85 | 9,300 | 1.14 |
| 4 | 94 | 10,200 | 1.15 |
| 6 | 99 | 10,900 | 1.15 |
Conditions: Toluene, 60 °C, [AdMA]₀/[MBiB]₀/[CuBr]₀/[CuBr₂]₀/[HMTETA]₀ = 100/1/1/0.2/1.2.[7]
Experimental Protocols
The following is a detailed protocol for the ATRP of 1-adamantyl methacrylate (AdMA) using a CuBr/CuBr₂/HMTETA catalytic system, which has been shown to provide good control over the polymerization.[7]
Materials:
-
1-Adamantyl methacrylate (AdMA) (monomer)
-
Methyl α-bromoisobutyrate (MBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
Copper(II) bromide (CuBr₂) (deactivator)
-
1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) (ligand)
-
Toluene (solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Basic alumina (for catalyst removal)
-
Methanol (for precipitation)
Procedure:
-
Monomer and Solvent Purification: AdMA is purified by passing it through a column of basic alumina to remove any inhibitors. Toluene is dried and distilled over a suitable drying agent (e.g., sodium/benzophenone) prior to use.
-
Reaction Setup: A Schlenk flask is charged with CuBr (e.g., 0.014 g, 0.1 mmol), CuBr₂ (e.g., 0.0045 g, 0.02 mmol), and a magnetic stir bar. The flask is sealed with a rubber septum, and the atmosphere is deoxygenated by three cycles of vacuum and backfilling with argon.[8]
-
Addition of Reagents: Degassed toluene (e.g., 10 mL), AdMA (e.g., 2.22 g, 10 mmol), and HMTETA (e.g., 0.028 g, 0.12 mmol) are added to the Schlenk flask via degassed syringes. The mixture is stirred to allow for the formation of the copper-ligand complex.
-
Initiation: The flask is placed in a thermostatically controlled oil bath at 60 °C. Once the temperature has stabilized, the initiator, MBiB (e.g., 0.018 g, 0.1 mmol), is added via a syringe to start the polymerization.
-
Monitoring the Reaction: Samples can be taken at timed intervals using a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography (GC) and to determine molecular weight and polydispersity by size exclusion chromatography (SEC).[9]
-
Termination and Polymer Isolation: After the desired conversion is reached (e.g., 6 hours for >95% conversion), the polymerization is terminated by opening the flask to air and diluting the mixture with a suitable solvent like tetrahydrofuran (THF).[8]
-
Catalyst Removal: The copper catalyst is removed by passing the polymer solution through a short column of basic alumina.[8]
-
Polymer Precipitation: The purified polymer solution is concentrated and then precipitated into a large excess of a non-solvent, such as methanol.
-
Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven until a constant weight is achieved.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Materials by Atom Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Polymerizing via ATRP [sigmaaldrich.com]
Application Notes: Anionic Polymerization of 3-Hydroxyadamantan-1-yl Methacrylate (HAMA)
Introduction
3-Hydroxyadamantan-1-yl methacrylate (HAMA) is a functionalized monomer of significant interest for the synthesis of advanced polymers. The rigid, bulky adamantyl cage imparts exceptional thermal stability and high glass transition temperature (Tg) to polymers, while the hydroxyl group provides a reactive site for post-polymerization modification, cross-linking, or for tailoring hydrophilicity. These properties make poly(HAMA) a promising material for applications in photoresists, high-performance coatings, and biomedical devices.
Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures.[1] However, the direct anionic polymerization of HAMA is not feasible. The acidic proton of the hydroxyl group will react instantaneously with the highly basic anionic initiator and propagating chain ends, leading to termination of the polymerization process.[2][3]
To overcome this challenge, a protection group strategy is required. The hydroxyl group must be masked with a protecting group that is stable to the strongly basic conditions of anionic polymerization and can be quantitatively removed after polymerization to regenerate the hydroxyl functionality. The tert-butyldimethylsilyl (TBDMS) group is an ideal candidate, as it is readily installed, robust under anionic conditions, and can be efficiently cleaved using fluoride ion sources.[4][5]
This document provides a comprehensive three-stage protocol for the synthesis of well-defined poly(HAMA) via living anionic polymerization:
-
Protection: Synthesis of 3-((tert-Butyldimethylsilyl)oxy)adamantan-1-yl methacrylate (TBDMS-HAMA).
-
Polymerization: Living anionic polymerization of TBDMS-HAMA.
-
Deprotection: Cleavage of the TBDMS protecting group to yield the final poly(HAMA).
Overall Synthesis Workflow
The following diagram illustrates the complete workflow for the synthesis of poly(HAMA).
Caption: Three-stage workflow for poly(HAMA) synthesis.
Experimental Protocols
Note on Reagent Purity: Living anionic polymerization is extremely sensitive to protic impurities like water and oxygen.[2] Rigorous purification of all monomers, solvents, and reagents using high-vacuum techniques is mandatory for success.[6][7]
Protocol 1: Protection of HAMA Monomer
Synthesis of 3-((tert-Butyldimethylsilyl)oxy)adamantan-1-yl Methacrylate (TBDMS-HAMA)
This protocol describes the protection of the hydroxyl group of HAMA as a TBDMS ether.[5]
Materials:
-
This compound (HAMA)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve HAMA (1.0 eq.), TBDMS-Cl (1.2 eq.), and imidazole (2.5 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and brine to remove residual DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure TBDMS-HAMA.
-
Crucial Final Purification: Before polymerization, the TBDMS-HAMA monomer must be rigorously purified. This typically involves distillation from a drying agent like calcium hydride (CaH₂) under high vacuum.
Protocol 2: Living Anionic Polymerization of TBDMS-HAMA
This protocol is adapted from established methods for the living anionic polymerization of 1-adamantyl methacrylate and other functional methacrylates.[8][9] It employs sec-butyllithium (s-BuLi) as an initiator, complexed with lithium chloride (LiCl) to suppress side reactions.[9] All operations must be performed using high-vacuum techniques (e.g., a Schlenk line or in a glovebox).[6]
Materials:
-
Purified TBDMS-HAMA monomer
-
Anhydrous lithium chloride (LiCl), dried under vacuum at >130°C.[9]
-
sec-Butyllithium (s-BuLi) solution in cyclohexane
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl radical.
-
Anhydrous, degassed methanol (for termination)
-
Methanol or Hexane (for precipitation)
Equipment:
-
High-vacuum Schlenk line
-
Glass reactor equipped with a magnetic stir bar and sealed with a rubber septum or break-seal ampoules.
Procedure:
-
Reactor Preparation: Assemble the glass reactor, flame-dry under vacuum, and backfill with high-purity argon.
-
Add anhydrous LiCl (10 molar equivalents relative to s-BuLi) to the reactor and dry again under high vacuum with gentle heating.[9]
-
Cool the reactor to room temperature and introduce anhydrous THF via cannula transfer.
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Initiation: Slowly add the s-BuLi solution to the stirred THF/LiCl mixture via a gas-tight syringe.
-
Polymerization: Add the purified TBDMS-HAMA monomer dropwise to the initiator solution. The polymerization is typically very fast. Allow the reaction to proceed for 1-2 hours at -78 °C to ensure complete conversion.
-
Termination: Quench the polymerization by adding a small amount of degassed anhydrous methanol. The disappearance of the color of the living anions indicates successful termination.
-
Isolation: Warm the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).[1][]
-
Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
The following diagram outlines the experimental workflow for the polymerization stage.
Caption: Experimental workflow for the polymerization step.
Protocol 3: Deprotection of Poly(TBDMS-HAMA)
This protocol uses tetrabutylammonium fluoride (TBAF) to cleave the silyl ether and regenerate the hydroxyl groups on the polymer backbone.[11]
Materials:
-
Poly(TBDMS-HAMA)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous THF
-
Dichloromethane (DCM) or Diethyl ether
-
Deionized water
Procedure:
-
Dissolve the Poly(TBDMS-HAMA) (1.0 eq. of repeat units) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1-1.5 eq. per silyl group) dropwise to the stirred polymer solution.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. Monitor the deprotection by taking small aliquots and analyzing via ¹H NMR (disappearance of TBDMS signals).
-
Work-up: Once deprotection is complete, dilute the mixture with a suitable solvent like DCM.
-
Wash the organic phase with deionized water to remove TBAF salts.
-
Purification: Re-precipitate the final poly(HAMA) from the organic solution into a non-solvent (e.g., hexane or diethyl ether).
-
Filter the purified polymer and dry under vacuum to a constant weight.
Data Presentation
The following table summarizes representative quantitative data for the anionic polymerization of adamantyl methacrylates, which serves as a strong analogue for the polymerization of TBDMS-HAMA. The theoretical molecular weight (Mn,th) is calculated from the monomer/initiator molar ratio. The experimental molecular weight (Mn,exp) and polydispersity index (Mw/Mn) are determined by Size Exclusion Chromatography (SEC).
Table 1: Representative Data for Anionic Polymerization of Adamantyl Methacrylates (Data adapted from studies on 1-adamantyl methacrylate, a close structural analogue)[6][8]
| Entry | Monomer/Initiator Ratio | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | Mw/Mn (PDI) | Yield (%) |
| 1 | 50 | 11,700 | 12,100 | 1.08 | >98 |
| 2 | 100 | 23,400 | 24,500 | 1.10 | >98 |
| 3 | 150 | 35,100 | 36,000 | 1.12 | >98 |
| 4 | 200 | 46,800 | 49,200 | 1.15 | >98 |
Note: Molecular weights for TBDMS-HAMA (MW = 350.57 g/mol ) would be higher than for 1-adamantyl methacrylate (MW = 234.34 g/mol ) at equivalent monomer/initiator ratios.
References
- 1. polymersource.ca [polymersource.ca]
- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 3. afinitica.com [afinitica.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties... | ORNL [ornl.gov]
- 8. researchgate.net [researchgate.net]
- 9. orbi.uliege.be [orbi.uliege.be]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Hydroxyadamantan-1-yl Methacrylate in 193 nm Photoresist Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Hydroxyadamantan-1-yl methacrylate (HAMA) in the formulation of chemically amplified photoresists for 193 nm photolithography. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate understanding and application in research and development settings.
Introduction to this compound in 193 nm Photoresists
This compound is a critical monomer used in the synthesis of advanced photoresist polymers for 193 nm (ArF excimer laser) lithography. Its bulky, alicyclic adamantane structure and polar hydroxyl group impart a unique combination of properties essential for high-resolution patterning. In typical 193 nm photoresist formulations, HAMA is incorporated into a terpolymer, often with a lactone-containing methacrylate and an acid-labile adamantyl methacrylate.[1][2]
The primary roles of the HAMA monomer in the photoresist polymer are:
-
Enhanced Adhesion: The polar hydroxyl group promotes strong adhesion to the underlying substrate, which is crucial for preventing pattern collapse, especially for high-aspect-ratio features.
-
Aqueous Developer Solubility: The hydrophilicity imparted by the hydroxyl group aids in the dissolution of the exposed or unexposed regions of the resist in standard aqueous developers, such as tetramethylammonium hydroxide (TMAH).
-
Etch Resistance: The rigid and bulky adamantane cage contributes to the overall plasma etch resistance of the photoresist, a critical factor for successful pattern transfer to the substrate.
Chemical Structure and Photoresist Polymer Composition
A common approach for 193 nm photoresists is the use of a terpolymer that balances the competing requirements of transparency at 193 nm, etch resistance, adhesion, and acid-catalyzed solubility switching. A representative terpolymer consists of:
-
An Acid-Labile Group: Typically a methacrylate with a bulky adamantane-based protecting group that is cleaved in the presence of a photogenerated acid. 2-methyl-2-adamantyl methacrylate (MAdMA) or 2-ethyl-2-adamantyl methacrylate (EAdMA) are common examples.[1][2]
-
A Lactone Group: A methacrylate containing a lactone moiety, such as γ-butyrolactone methacrylate (GBLMA), is included to further enhance adhesion and tune the dissolution properties of the polymer.
-
A Polar Group: this compound (HAMA) provides polarity for adhesion and developer compatibility.
Caption: Representative monomers in a 193 nm photoresist terpolymer.
Quantitative Data Summary
The following tables summarize typical compositions and processing parameters for 193 nm photoresists containing HAMA.
Table 1: Representative Polymer Compositions
| Monomer 1 (Acid-Labile) | Monomer 2 (Lactone) | Monomer 3 (Polar) | Molar Feed Ratio (x:y:z) | Reference |
| 2-Ethyl-2-adamantyl methacrylate (EAMA) | γ-Butyrolactone methacrylate (GBLMA) | 3-Hydroxy-1-adamantyl methacrylate (HAMA) | 0.40 : 0.40 : 0.20 | Fictional Example |
| 2-Methyl-2-adamantyl methacrylate (MAdMA) | γ-Butyrolactone methacrylate (GBLMA) | 3-Hydroxy-1-adamantyl methacrylate (HAMA) | 0.50 : 0.30 : 0.20 | Fictional Example |
| 3-Oxocyclohexyl methacrylate | Adamantyl methacrylate | - | Not Specified | [3] |
Table 2: Typical Photoresist Formulation Components
| Component | Function | Typical Concentration (wt% of solids) | Example |
| Terpolymer | Matrix Resin | 90 - 99% | Poly(MAdMA-co-GBLMA-co-HAMA) |
| Photoacid Generator (PAG) | Acid Production upon Exposure | 1 - 10% | Triphenylsulfonium triflate |
| Base Quencher | Control Acid Diffusion | 0.1 - 2% | Tri-n-octylamine |
| Solvent | Casting and Film Formation | 90 - 98% of total solution | Propylene glycol monomethyl ether acetate (PGMEA) |
Table 3: Typical Photolithography Processing Parameters
| Process Step | Parameter | Typical Value |
| Substrate Preparation | Adhesion Promoter | Hexamethyldisilazane (HMDS) vapor prime |
| Spin Coating | Spin Speed | 1000 - 4000 rpm |
| Time | 30 - 60 s | |
| Resulting Thickness | 100 - 300 nm | |
| Post-Apply Bake (PAB) | Temperature | 90 - 130 °C |
| Time | 60 - 90 s | |
| Exposure | Wavelength | 193 nm (ArF excimer laser) |
| Exposure Dose | 10 - 50 mJ/cm² | |
| Post-Exposure Bake (PEB) | Temperature | 90 - 140 °C |
| Time | 60 - 90 s | |
| Development | Developer | 2.38 wt% Tetramethylammonium hydroxide (TMAH) in water |
| Time | 30 - 60 s | |
| Rinse | Deionized water | |
| Drying | Nitrogen stream |
Table 4: Lithographic Performance of HAMA-Containing Resists
| Polymer System | Resolution (L/S) | Sensitivity (mJ/cm²) | Reference |
| 3-oxocyclohexyl methacrylate and adamantyl methacrylate copolymer | 0.17 µm | ~10 | [3] |
| Poly(GBLMA-co-EAMA-co-PAG) | 110 nm | 8.2 | Fictional Example |
Experimental Protocols
Protocol 1: Synthesis of Poly(MAdMA-co-GBLMA-co-HAMA) Terpolymer
This protocol describes a representative free-radical polymerization for the synthesis of a HAMA-containing terpolymer.
Materials:
-
2-Methyl-2-adamantyl methacrylate (MAdMA)
-
γ-Butyrolactone methacrylate (GBLMA)
-
This compound (HAMA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired molar ratios of MAdMA, GBLMA, and HAMA in anhydrous THF.
-
Add AIBN (typically 1-3 mol% with respect to the total moles of monomers).
-
De-gas the solution by bubbling with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 65-75 °C and stir for 12-24 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of THF and re-precipitate it in methanol to further purify it.
-
Dry the final polymer product in a vacuum oven at 40-50 °C to a constant weight.
-
Characterize the polymer for its molecular weight, polydispersity, and composition using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: 193 nm Photoresist Formulation
Materials:
-
Synthesized terpolymer (e.g., Poly(MAdMA-co-GBLMA-co-HAMA))
-
Photoacid generator (PAG) (e.g., triphenylsulfonium triflate)
-
Base quencher (e.g., tri-n-octylamine)
-
Photoresist solvent (e.g., PGMEA)
-
0.2 µm PTFE filter
Procedure:
-
Dissolve the terpolymer in the photoresist solvent to achieve the desired solids content (typically 2-10 wt%).
-
Add the PAG and base quencher to the polymer solution in the desired weight percentages based on the total solids.
-
Stir the mixture at room temperature until all components are completely dissolved.
-
Filter the final photoresist solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
Store the formulated photoresist in a dark, cool, and dry environment.
Protocol 3: Photolithography Process
Substrate: Silicon wafer
Procedure:
-
Substrate Preparation:
-
Clean the silicon wafer using a standard cleaning procedure (e.g., RCA-1 and RCA-2).
-
Apply an adhesion promoter by placing the wafer in a vapor prime oven with hexamethyldisilazane (HMDS) for 5-10 minutes at 150 °C.
-
-
Spin Coating:
-
Dispense the formulated photoresist onto the center of the HMDS-primed wafer.
-
Spin coat at a speed of 1500-3000 rpm for 30-60 seconds to achieve the target film thickness.
-
-
Post-Apply Bake (PAB):
-
Place the coated wafer on a hotplate at 110 °C for 60 seconds to remove the residual solvent from the photoresist film.
-
-
Exposure:
-
Expose the photoresist-coated wafer using a 193 nm ArF excimer laser stepper or scanner with a photomask containing the desired pattern. The exposure dose will need to be optimized for the specific resist formulation and desired feature size.
-
-
Post-Exposure Bake (PEB):
-
Immediately after exposure, place the wafer on a hotplate at 115 °C for 60 seconds. This step drives the acid-catalyzed deprotection reaction in the exposed areas.
-
-
Development:
-
Immerse the wafer in a 2.38 wt% aqueous solution of tetramethylammonium hydroxide (TMAH) for 60 seconds with gentle agitation.
-
Alternatively, use a puddle development process where the developer is dispensed onto the wafer surface and left for 60 seconds.
-
-
Rinse and Dry:
-
Rinse the developed wafer thoroughly with deionized water for 30 seconds.
-
Dry the wafer using a stream of filtered nitrogen.
-
-
Inspection:
-
Inspect the patterned photoresist using an optical microscope and a scanning electron microscope (SEM) to evaluate the resolution, line-edge roughness, and overall pattern fidelity.
-
Visualizations
Caption: A typical workflow for 193 nm photolithography.
References
Application Notes and Protocols for the Copolymerization of 3-Hydroxyadamantan-1-yl methacrylate with Methyl Methacrylate (MMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copolymers of 3-Hydroxyadamantan-1-yl methacrylate (HAMA) and methyl methacrylate (MMA) are advanced biomaterials with significant potential in drug delivery and biomedical applications. The incorporation of the bulky, rigid adamantane group from HAMA into the polymethyl methacrylate (PMMA) backbone enhances the thermal and mechanical properties of the resulting copolymer.[1][2][3] The hydroxyl functionality of the HAMA monomer provides a site for further modification and can influence the hydrophilicity and biocompatibility of the material. These unique characteristics make HAMA-MMA copolymers attractive for the development of controlled-release drug delivery systems, particularly for anticancer therapies.[4][5][6][7][8] Adamantane-containing polymers are being explored for creating materials with tunable mechanical, physicochemical, and biological properties, which can be used as drug delivery matrices to enhance bioavailability and enable controlled drug release.[7]
These application notes provide detailed protocols for the synthesis of HAMA-MMA copolymers via free-radical polymerization, their characterization, and potential applications in drug delivery.
Experimental Protocols
Materials
-
This compound (HAMA)
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
-
Methanol
-
Tetrahydrofuran (THF)
-
Deionized water
Protocol 1: Synthesis of Poly(HAMA-co-MMA) by Free-Radical Polymerization
This protocol describes the synthesis of a HAMA-MMA copolymer with a representative 50:50 molar feed ratio. The ratios can be varied to achieve copolymers with different properties.
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (HAMA) and methyl methacrylate (MMA) in anhydrous toluene.
-
Initiator Addition: Add Azobisisobutyronitrile (AIBN) as the initiator. The amount of initiator will influence the molecular weight of the resulting polymer.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in an oil bath preheated to 80°C and stir for 8 hours under a nitrogen atmosphere.[9][10]
-
Precipitation and Purification: After cooling to room temperature, precipitate the copolymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Washing and Drying: Filter the precipitated polymer, wash it several times with fresh methanol to remove unreacted monomers and initiator, and dry it in a vacuum oven at 60°C to a constant weight.
Protocol 2: Characterization of Poly(HAMA-co-MMA)
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Record the FTIR spectra of the dried copolymer samples.
- Confirm the incorporation of both monomers by identifying the characteristic peaks:
- C=O stretching vibration of the ester group (around 1730 cm⁻¹).[3]
- C-O-C stretching vibrations (around 1145 cm⁻¹).[3]
- -OH stretching of the hydroxyl group from HAMA (broad peak around 3400 cm⁻¹).
- Characteristic peaks of the adamantane cage.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Dissolve the copolymer in a suitable deuterated solvent (e.g., CDCl₃).
- Record ¹H NMR and ¹³C NMR spectra to determine the copolymer composition by comparing the integration of proton signals corresponding to each monomer unit.
3. Gel Permeation Chromatography (GPC):
- Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer using GPC with THF as the eluent and polystyrene standards for calibration.
4. Thermal Analysis (TGA and DSC):
- Thermogravimetric Analysis (TGA): Analyze the thermal stability of the copolymer by heating the sample under a nitrogen atmosphere and recording the weight loss as a function of temperature. The incorporation of adamantane is expected to increase the thermal degradation temperature compared to pure PMMA.[2][11]
- Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the copolymer. The Tg is expected to be higher than that of PMMA due to the rigidity of the adamantane group.[2][12]
Data Presentation
Table 1: Representative Reaction Conditions for HAMA-MMA Copolymerization
| Parameter | Condition |
| Monomer 1 (M₁) | This compound (HAMA) |
| Monomer 2 (M₂) | Methyl Methacrylate (MMA) |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Toluene |
| Reaction Temperature | 80°C |
| Reaction Time | 8 hours |
Table 2: Illustrative Properties of HAMA-MMA Copolymers
| HAMA in Feed (mol%) | Mn ( g/mol ) (Illustrative) | PDI (Illustrative) | Tg (°C) (Illustrative) | Decomposition Temp (°C) (Illustrative) |
| 0 (PMMA) | 50,000 | 1.8 | 105 | 280 |
| 25 | 45,000 | 1.9 | 120 | 300 |
| 50 | 48,000 | 1.8 | 135 | 320 |
| 75 | 52,000 | 1.7 | 150 | 340 |
Note: The values in Table 2 are illustrative and will vary depending on the specific reaction conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of Poly(HAMA-co-MMA).
Application in pH-Responsive Drug Delivery
The adamantane moiety can be incorporated into amphiphilic block copolymers to form micelles for drug delivery.[4][5] These structures can be designed to be pH-responsive, making them particularly useful for targeted cancer therapy, as the tumor microenvironment is typically more acidic than healthy tissue.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencegate.app [sciencegate.app]
- 6. mdpi.com [mdpi.com]
- 7. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Synthesis, structure and properties of comb-like copolymer P(MMA-co-MAh)-g-PEGME - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Block Copolymers Using 3-Hydroxyadamantan-1-yl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers incorporating 3-Hydroxyadamantan-1-yl methacrylate (HAdMA). This monomer is of significant interest due to the unique properties conferred by the bulky, rigid adamantane cage, such as high glass transition temperature (Tg) and thermal stability.[1][2] The presence of a hydroxyl group offers a valuable site for post-polymerization modification, making these polymers particularly suitable for advanced applications in drug delivery and material science.
While specific literature on the controlled polymerization of HAdMA is limited, the protocols herein are adapted from well-established methods for structurally similar monomers, primarily 1-Adamantyl methacrylate (AdMA).[1][3] The two most robust and versatile methods for this purpose are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These techniques allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDI).[4][5]
Controlled Radical Polymerization of HAdMA
Controlled or "living" radical polymerization techniques are essential for creating block copolymers with precise architectures.[4] Both ATRP and RAFT are highly effective for methacrylate monomers and offer distinct advantages.
-
Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species.[3][6] This process minimizes termination reactions, allowing for controlled chain growth. It is a versatile method for synthesizing a wide range of block copolymers.[4]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent (CTA), usually a thiocarbonylthio compound, to mediate the polymerization.[7][8] This technique offers excellent control over the polymerization of a wide variety of monomers under diverse reaction conditions and is known for its tolerance to various functional groups.
Experimental Data (Adapted from 1-Adamantyl Methacrylate)
The following tables summarize typical results obtained for the polymerization of the closely related 1-Adamantyl methacrylate (AdMA), which serves as a valuable reference for synthesizing HAdMA-based polymers.
Table 1: ATRP of 1-Adamantyl Methacrylate (AdMA)
| Run | Initiator | Catalyst System | [M]₀:[I]₀:[Cu(I)]₀:[L]₀ | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|
| 1 | MBiB | CuBr/Me₆TREN | 100:1:1:1 | 18,500 | 1.19 | [3] |
| 2 | MBiB | CuBr/bpy | 100:1:1:2 | 19,800 | 1.25 | [3] |
| 3 | MBiB | CuBr/HMTETA | 100:1:1:1.2 | 21,300 | 1.15 | [3] |
M: Monomer (AdMA), I: Initiator (Methyl α-bromoisobutyrate), L: Ligand
Table 2: Anionic Polymerization & Block Copolymer Properties
| Polymer Sample | Block Composition (Mn x 10³) | PDI (Mw/Mn) | Tg (°C) | Reference |
|---|---|---|---|---|
| P(AdMA) | 6.0 | 1.30 | - | [9] |
| P(AdMA)-b-P(MMA) | 6.0-b-7.0 | 1.15 | - | [9] |
| P(AdMA)-b-P(nBuMA) | 16.0-b-13.0 | 1.40 | 202 (AdMA block), 26 (nBuMA block) | [10] |
AdMA: 1-Adamantyl methacrylate, MMA: Methyl methacrylate, nBuMA: n-Butyl methacrylate
Protocols
Note on the Hydroxyl Group: The hydroxyl group on HAdMA can potentially interfere with certain polymerization chemistries, particularly anionic polymerization.[1] For ATRP and RAFT, it is generally tolerated, but for maximum control and to prevent side reactions, protection of the hydroxyl group (e.g., as a silyl ether) may be considered, followed by deprotection after polymerization.
Protocol 2.1: Synthesis of P(HAdMA) Macroinitiator via ATRP
This protocol describes the synthesis of a poly(this compound) homopolymer that can serve as a macroinitiator for the subsequent growth of a second block.
Materials:
-
This compound (HAdMA)
-
Methyl α-bromoisobutyrate (MBiB) or other suitable initiator
-
Copper(I) bromide (CuBr), purified
-
1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) or 2,2'-bipyridine (bpy)
-
Toluene or Anisole (anhydrous)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, add HAdMA monomer and the desired amount of solvent (e.g., Toluene). The target degree of polymerization will determine the monomer-to-initiator ratio (e.g., 100:1).
-
Catalyst/Ligand Preparation: In a separate Schlenk flask, add CuBr and the ligand (e.g., HMTETA, in a 1:1.2 molar ratio to CuBr).
-
Deoxygenation: Subject both flasks to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, fill the flasks with inert gas (Argon or Nitrogen).
-
Initiation: Using a degassed syringe, add the initiator (MBiB) to the monomer solution.
-
Polymerization: Transfer the monomer/initiator solution to the catalyst/ligand flask via a cannula. Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion and polymer molecular weight evolution by ¹H NMR and Size Exclusion Chromatography (SEC).
-
Termination: Once the desired conversion is reached, quench the reaction by opening the flask to air and diluting with a suitable solvent like Tetrahydrofuran (THF).
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry under vacuum at room temperature overnight.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Exploring the homogeneous controlled radical polymerisation of hydrophobic monomers in anti-solvents for their polymers: RAFT and ATRP of various alkyl methacrylates in anhydrous methanol to high conversion and low dispersity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ijpras.com [ijpras.com]
- 7. Cationic methacrylate polymers containing chiral amino acid moieties: controlled synthesis via RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. polymersource.ca [polymersource.ca]
- 10. polymersource.ca [polymersource.ca]
Application Notes and Protocols: 3-Hydroxyadamantan-1-yl Methacrylate in Dental Resin Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-Hydroxyadamantan-1-yl methacrylate (HAMA) as a novel monomer in dental resin composites. The inclusion of the bulky and rigid adamantane moiety is anticipated to enhance the mechanical properties and biocompatibility of dental restorative materials. This document outlines the synthesis of HAMA, its formulation into a dental composite, and detailed protocols for evaluating the performance of the resulting material.
Introduction
Dental resin composites are widely used for restoring tooth structure due to their aesthetic appeal and adhesive properties. The resin matrix typically consists of dimethacrylate monomers such as Bisphenol A-glycidyl methacrylate (BisGMA) and a less viscous diluent like triethylene glycol dimethacrylate (TEGDMA). However, challenges such as polymerization shrinkage, insufficient mechanical strength, and potential biocompatibility issues persist.
The incorporation of this compound (HAMA) into the resin matrix presents a promising approach to address these limitations. The rigid, diamondoid structure of the adamantane group is expected to increase the glass transition temperature, enhance thermal stability, and improve the mechanical strength of the resulting polymer network. Furthermore, the inherent lipophilicity of adamantane may influence the interaction of the composite with oral tissues and potentially reduce water sorption.
Synthesis of this compound (HAMA)
While several synthetic routes exist, a common method for preparing HAMA is through the esterification of 1,3-Adamantanediol with methacrylic acid. A detailed protocol based on established esterification procedures is provided below.
Experimental Protocol: Synthesis of HAMA
Materials:
-
1,3-Adamantanediol
-
Methacrylic acid
-
Sulfuric acid (catalyst)
-
Toluene (solvent)
-
5 wt% aqueous sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydroquinone (polymerization inhibitor)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add 1,3-adamantanediol, a molar excess of methacrylic acid, and a catalytic amount of sulfuric acid in toluene.
-
Add a small amount of hydroquinone to inhibit the premature polymerization of methacrylic acid.
-
Heat the reaction mixture to reflux and continuously remove the water generated during the esterification using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (1,3-adamantanediol) is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess methacrylic acid and the sulfuric acid catalyst by washing the organic phase with a 5 wt% aqueous sodium hydroxide solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
The crude product can be further purified by column chromatography to yield pure this compound.
Formulation of an Experimental HAMA-Based Dental Resin Composite
An experimental dental composite can be formulated by combining the synthesized HAMA monomer with other common dental resin components and an inorganic filler.
Experimental Protocol: Composite Formulation
Materials:
-
This compound (HAMA)
-
Bisphenol A-glycidyl methacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (EDMAB) (co-initiator)
-
Silanized barium glass filler (e.g., 0.7 μm average particle size)
Procedure:
-
Prepare the resin matrix by mixing BisGMA, TEGDMA, and HAMA in a desired weight ratio (e.g., 40:30:30).
-
Add the photoinitiator system, consisting of camphorquinone (e.g., 0.5 wt%) and EDMAB (e.g., 1.0 wt%), to the resin mixture and stir until completely dissolved. This should be done in a dark environment to prevent premature polymerization.
-
Gradually incorporate the silanized barium glass filler into the resin matrix (e.g., to a final filler loading of 70 wt%). Mix thoroughly to ensure a homogeneous paste-like consistency.
-
Store the resulting composite paste in a light-proof container until further use.
Evaluation of Mechanical Properties
The mechanical performance of the HAMA-containing dental composite is crucial for its clinical success. Standard tests for flexural strength and compressive strength should be performed.
Data Presentation: Illustrative Mechanical Properties
The following table presents hypothetical data for an experimental dental composite containing HAMA, based on the expected improvements conferred by the adamantane moiety. This data is for illustrative purposes and should be validated by experimental testing.
| Property | Conventional Composite (Control) | Experimental HAMA-Composite |
| Flexural Strength (MPa) | 120 ± 10 | 145 ± 12 |
| Compressive Strength (MPa) | 250 ± 20 | 290 ± 25 |
| Water Sorption (µg/mm³) | 25 ± 3 | 18 ± 2 |
Experimental Protocol: Flexural Strength Test (Three-Point Bending)
Procedure:
-
Prepare rectangular specimens (2 mm x 2 mm x 25 mm) of the cured dental composite according to ISO 4049 standards.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
Perform a three-point bending test using a universal testing machine with a support span of 20 mm and a crosshead speed of 0.5 mm/min.
-
Record the load at which the specimen fractures.
-
Calculate the flexural strength (σ) using the formula: σ = 3FL / 2bh², where F is the fracture load, L is the span length, b is the specimen width, and h is the specimen height.
Experimental Protocol: Compressive Strength Test
Procedure:
-
Prepare cylindrical specimens (4 mm in diameter and 6 mm in height) of the cured dental composite.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Subject the specimens to a compressive load using a universal testing machine at a crosshead speed of 1.0 mm/min until fracture.
-
Record the maximum load applied.
-
Calculate the compressive strength (CS) using the formula: CS = 4F / πd², where F is the maximum load and d is the diameter of the specimen.
Biocompatibility Assessment
The biocompatibility of a new dental material is of paramount importance. In vitro cytotoxicity tests on relevant cell lines, such as human gingival fibroblasts, are a primary step in this evaluation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human Gingival Fibroblasts (HGFs)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Cured discs of the experimental and control composites
Procedure:
-
Culture HGFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare eluates from the cured composite discs by incubating them in the culture medium for 24 hours.
-
Seed the HGFs in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with the prepared eluates from the experimental and control composites. Include a negative control (fresh medium) and a positive control (e.g., a known cytotoxic substance).
-
Incubate the cells with the eluates for 24 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
Visualizations
Diagrams
Application Notes and Protocols: Formulation of High Refractive Index Polymers with 3-Hydroxyadamantan-1-yl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers with a high refractive index (RI) are critical materials in the development of advanced optical components, optoelectronics, and increasingly, in specialized biomedical applications. 3-Hydroxyadamantan-1-yl methacrylate (HAMA) is a unique monomer that combines the bulky, rigid, and thermally stable adamantane cage with a reactive methacrylate group and a hydroxyl functional group. The incorporation of the adamantane moiety into a polymer backbone significantly increases its glass transition temperature (Tg) and thermal stability. The high carbon-to-hydrogen ratio of the adamantane structure also contributes to a higher refractive index compared to conventional aliphatic acrylic polymers.
These properties make HAMA-based polymers excellent candidates for applications requiring robust, high-clarity, and high refractive index materials. For drug development professionals, the unique molecular architecture of adamantane and the presence of a hydroxyl group for potential post-polymerization modification open avenues for creating novel drug delivery systems, implantable devices with tailored optical properties for monitoring, and advanced biosensors.
Key Properties of HAMA-based Polymers
The incorporation of HAMA into polymers imparts several desirable properties. While specific values can vary based on the polymer composition and molecular weight, the following table summarizes the expected and reported properties for adamantane-containing polymers.
| Property | Monomer (HAMA) | Poly(HAMA) (Homopolymer) (Estimated) | Poly(1-Adamantyl Methacrylate-co-Styrene) |
| Refractive Index (n_D) | 1.545[1] | > 1.52 | 1.522 – 1.591[2] |
| Abbe's Number (ν_D) | - | High (Low Dispersion) | - |
| Transparency | - | > 95% in the visible spectrum | High |
| Glass Transition Temp (T_g) | - | High (> 170 °C) | 170 °C[2] |
| Thermal Decomposition | - | High (> 300 °C) | ~340 °C[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (HAMA) Monomer
This protocol describes the synthesis of HAMA via the esterification of 1,3-Adamantanediol with methacrylic acid.[3]
Materials:
-
1,3-Adamantanediol
-
Methacrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (10% aqueous)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydroquinone (inhibitor)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-neck round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 1,3-Adamantanediol (1 equivalent), toluene (as solvent), and a catalytic amount of p-toluenesulfonic acid.
-
Add a small amount of hydroquinone to inhibit the polymerization of methacrylic acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add methacrylic acid (1.1 equivalents) to the reaction mixture.
-
Continue refluxing and remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a 10% aqueous sodium bicarbonate solution to remove unreacted acid and the catalyst.
-
Wash the organic layer with brine and then with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Protocol 2: Free Radical Polymerization of HAMA
This protocol outlines the synthesis of poly(this compound) via free radical polymerization.
Materials:
-
This compound (HAMA) monomer
-
Azobisisobutyronitrile (AIBN) as an initiator
-
Anhydrous toluene or other suitable solvent
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask or reaction tube with a rubber septum
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Vacuum line
-
Beaker and filter funnel
Procedure:
-
Dissolve the HAMA monomer in anhydrous toluene in a Schlenk flask.
-
Add the AIBN initiator (typically 0.1-1 mol% relative to the monomer).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes, or by performing three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 60-80 °C to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 6-24 hours), with continuous stirring.
-
To quench the reaction, cool the flask to room temperature and expose the contents to air.
-
Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
Diagrams
Caption: Chemical Structure of HAMA.
Caption: HAMA Synthesis and Polymerization Workflow.
Applications in Research and Drug Development
The unique combination of properties offered by HAMA-based polymers makes them attractive for a range of applications, including those in the biomedical and pharmaceutical fields.
-
High Refractive Index Coatings: For optical components in diagnostic instruments, the high RI of poly(HAMA) can be used to create anti-reflective coatings or to improve light extraction efficiency in light-emitting devices used for sensing.
-
Drug Delivery Systems: Adamantane's lipophilic nature and its ability to form host-guest complexes with molecules like cyclodextrins make it a valuable component in drug delivery systems.[4][5] Adamantane-containing polymers can be designed as nanocarriers for hydrophobic drugs, enhancing their solubility and bioavailability.[6][7] The rigid polymer matrix can also facilitate controlled and sustained drug release.
-
Stimuli-Responsive Materials: The hydroxyl group on the HAMA monomer provides a site for further chemical modification. This allows for the attachment of targeting ligands or stimuli-responsive moieties, enabling the development of "smart" drug delivery systems that release their payload in response to specific biological cues such as pH or enzymes.
-
Implantable Devices: The excellent thermal stability, mechanical robustness, and biocompatibility of adamantane-based polymers make them suitable for the fabrication of long-term implantable devices.[7] For instance, they could be used to create intraocular lenses or other ophthalmic devices where a high refractive index is a key requirement. The high RI allows for thinner and lighter lens designs.
-
Biosensors: The surface of poly(HAMA) can be functionalized via the hydroxyl groups to immobilize biorecognition elements (e.g., antibodies, enzymes). Changes in the refractive index upon binding of the target analyte can be measured, forming the basis of a label-free biosensor.
Caption: Properties and Applications of HAMA.
References
- 1. This compound | CAS#:115372-36-6 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxy-1-adamantyl methacrylate | 115372-36-6 [chemicalbook.com]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
Application Notes and Protocols for Spin Coating Adamantane-Based Polymer Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating thin films of adamantane-based polymers using the spin coating process. Adamantane-containing polymers are a class of materials known for their exceptional thermal stability, mechanical robustness, and unique solubility characteristics, making them highly suitable for advanced applications in microelectronics, sensor technology, and controlled drug delivery systems.[1][2] This document outlines detailed protocols, key parameters, and characterization techniques for fabricating high-quality, uniform thin films.
Application Note 1: Overview of Adamantane-Based Polymers for Thin Films
Adamantane's rigid, cage-like structure, when incorporated into a polymer backbone, imparts significant property enhancements.[3] These include a higher glass transition temperature (Tg), improved thermal and mechanical stability, and altered solubility. Common adamantane-based polymers used for thin film applications include poly(adamantyl methacrylate) (PAdMA) and various adamantane-containing polyimides. The choice of polymer will depend on the specific application requirements, such as dielectric constant, refractive index, or biocompatibility. For drug delivery applications, the lipophilic nature of adamantane can be leveraged for encapsulating therapeutic agents.[1]
Application Note 2: Principles of Spin Coating for Adamantane-Based Polymers
Spin coating is a widely used technique for depositing uniform thin films onto flat substrates. The process involves dispensing a polymer solution onto the center of a substrate, which is then rotated at high speed. The centrifugal force causes the solution to spread out and thin, while the solvent evaporates, leaving a solid polymer film. The final thickness of the film is primarily determined by the spin speed, the concentration and viscosity of the polymer solution, and the volatility of the solvent.[4][5]
Experimental Protocols
Protocol 1: General Protocol for Spin Coating Adamantane-Based Polymer Thin Films
This protocol provides a general procedure for spin coating adamantane-based polymers. It is important to note that the optimal parameters will vary depending on the specific polymer, its molecular weight, the chosen solvent, and the desired film thickness. Therefore, a systematic optimization of the process is highly recommended (see Protocol 2).
Materials and Equipment:
-
Adamantane-based polymer (e.g., Poly(1-adamantyl methacrylate))
-
Solvent (e.g., Toluene, Chloroform, Tetrahydrofuran (THF))[6]
-
Substrates (e.g., Silicon wafers, glass slides)
-
Spin coater
-
Pipettes
-
Beakers and vials
-
Hot plate
-
Fume hood
Procedure:
-
Solution Preparation:
-
In a clean, dry vial, dissolve the adamantane-based polymer in a suitable solvent to the desired concentration (e.g., 1-10 wt%).
-
Ensure the polymer is fully dissolved, which may require gentle heating or sonication. The resulting solution should be homogeneous and free of particulates.
-
-
Substrate Preparation:
-
Clean the substrates thoroughly to ensure good film adhesion and uniformity. A common procedure for silicon wafers involves sonication in acetone, followed by isopropanol, and then drying with a stream of nitrogen.
-
A final oxygen plasma treatment or a piranha solution wash can be used to create a hydrophilic surface, which can improve the wetting of the polymer solution.
-
-
Spin Coating Process:
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered and held securely by the vacuum.
-
Dispense a small amount of the polymer solution onto the center of the substrate (e.g., 100-500 µL, depending on substrate size).
-
Start the spin coater. A typical two-stage process is recommended:
-
Stage 1 (Spread Cycle): A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.
-
Stage 2 (Thinning Cycle): A high spin speed (e.g., 1000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.[4]
-
-
The spinning process should be carried out in a fume hood to ensure proper ventilation of solvent vapors.
-
-
Post-Coating Bake (Soft Bake):
-
After the spin coating is complete, carefully remove the substrate from the chuck.
-
Place the coated substrate on a hot plate at a moderate temperature (e.g., 90-120 °C) for a short period (e.g., 1-5 minutes) to drive off any residual solvent. This step is crucial for stabilizing the film.
-
-
Film Characterization:
-
The thickness of the polymer film can be measured using techniques such as ellipsometry or profilometry.
-
The surface morphology and roughness can be characterized by Atomic Force Microscopy (AFM).
-
Protocol 2: Optimization of Spin Coating Parameters
To achieve a specific film thickness and quality, a systematic optimization of the key spin coating parameters is necessary. The following workflow can be used:
Workflow for Optimization:
-
Solvent Selection: Choose a solvent that fully dissolves the adamantane-based polymer and has a suitable volatility. Highly volatile solvents tend to produce thinner films.
-
Concentration Series: Prepare a series of polymer solutions with varying concentrations (e.g., 1, 2, 5, 10 wt%).
-
Spin Speed Matrix: For each concentration, spin coat a series of films at different spin speeds (e.g., 1000, 2000, 3000, 4000, 5000 rpm).
-
Characterization: Measure the film thickness for each combination of concentration and spin speed.
-
Data Analysis: Plot film thickness as a function of spin speed for each concentration. This will generate a set of spin curves that can be used to predict the required parameters for a desired thickness.
Data Presentation
The following tables provide representative data for the spin coating of common polymers with properties analogous to adamantane-based polymers. This data can be used as a starting point for process optimization.
Table 1: Representative Spin Coating Data for PMMA in Toluene
| Polymer Concentration (wt%) | Spin Speed (rpm) | Resulting Film Thickness (nm) |
| 2.5 | 1000 | ~206 |
| 2.5 | 2000 | ~116 |
| 2.5 | 3000 | ~87 |
| 2.5 | 4000 | ~66 |
| 2.5 | 5000 | ~47 |
| 5.0 | 2000 | ~250 |
| 5.0 | 4000 | ~180 |
| 7.5 | 2000 | ~400 |
| 7.5 | 4000 | ~300 |
Note: Data is representative and based on studies of PMMA, a polymer with some similar processing characteristics. Actual values for adamantane-based polymers will vary.[7]
Table 2: Influence of Key Parameters on Film Properties
| Parameter | Effect on Film Thickness | Effect on Film Quality |
| Spin Speed | Increases -> Decreases | Higher speeds can improve uniformity. |
| Solution Concentration | Increases -> Increases | Higher concentrations can lead to increased roughness. |
| Solvent Volatility | Increases -> Decreases | Very high volatility can lead to defects like "comet streaks".[4] |
| Polymer Molecular Weight | Increases -> Increases | Higher molecular weight can increase viscosity and lead to thicker films. |
Visualizations
Caption: Experimental workflow for the spin coating of adamantane-based polymers.
Caption: Influence of key parameters on final thin film properties.
References
- 1. Modeling of Poly(methylmethacrylate) Viscous Thin Films by Spin-Coating [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. "Evolution of Surface Morphology of Spin-Coated Poly(methylmethacrylate" by Navid Chapman, Mingyu Chapman et al. [digitalcommons.uri.edu]
- 4. ossila.com [ossila.com]
- 5. youtube.com [youtube.com]
- 6. polymersource.ca [polymersource.ca]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxyadamantan-1-yl Methacrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Hydroxyadamantan-1-yl methacrylate (HAMA) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in HAMA synthesis can stem from several factors. Here's a breakdown of common causes and solutions:
-
Incomplete Reaction: The esterification reaction may not be reaching completion.
-
Solution: Ensure you are using an effective catalyst system. The combination of pyridine as a solvent and base, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a co-base, has been shown to produce good yields.[1][2] Consider increasing the reaction time or temperature, but monitor for side product formation.
-
-
Side Reactions: The hydroxyl groups on 1,3-adamantanediol can undergo side reactions.
-
Product Degradation: The methacrylate product can be sensitive to purification conditions.
-
Solution: During workup, use a mild neutralizing agent like an aqueous sodium carbonate solution.[3] Avoid prolonged exposure to strong acids or bases.
-
-
Moisture Contamination: Water in the reaction mixture can hydrolyze the methacryloyl chloride and deactivate the catalyst.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
-
Q2: I am observing significant impurity formation. How can I identify and minimize these impurities?
A2: Impurity formation is a common challenge. Here are some likely impurities and how to address them:
-
Di-methacrylated Product: Both hydroxyl groups of 1,3-adamantanediol may react.
-
Solution: Control the stoichiometry of the reactants. Use a molar ratio of 1,3-adamantanediol to methacryloyl chloride that favors mono-esterification.
-
-
Polymerized Product: The methacrylate group can polymerize during the reaction or workup.
-
Solution: Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture and during purification.
-
-
Unreacted Starting Materials: Incomplete conversion will leave starting materials in your product.
-
Solution: Optimize reaction conditions (catalyst, time, temperature) to drive the reaction to completion. Purification via column chromatography can separate the product from unreacted 1,3-adamantanediol.
-
Q3: What is the most effective method for purifying this compound?
A3: A multi-step purification process is often necessary to obtain high-purity HAMA.[3]
-
Neutralization: After the reaction, neutralize the mixture with an alkaline aqueous solution, such as sodium carbonate solution.[3]
-
Extraction: Extract the aqueous phase with a suitable organic solvent like ethyl acetate to recover the product.[3]
-
Washing: Wash the organic phase with water to remove any remaining water-soluble impurities.
-
Crystallization: Concentrate the organic solution and induce crystallization. Using a solvent in which the product is soluble and then adding a poor solvent (like n-hexane or toluene) can facilitate crystallization.[3]
-
Sublimation: For very high purity, sublimation can be an effective final purification step.[4]
Experimental Protocols
Key Experiment: Synthesis of this compound via Esterification
This protocol is based on the successful synthesis method utilizing methacryloyl chloride.[1][2]
Materials:
-
1,3-Adamantanediol
-
Methacryloyl chloride
-
Pyridine (anhydrous)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Ethyl acetate
-
n-Hexane
-
Saturated aqueous sodium carbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (anhydrous)
-
Hydroquinone (inhibitor)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1,3-adamantanediol and a catalytic amount of DABCO in anhydrous pyridine.
-
Add a small amount of hydroquinone to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Neutralize the aqueous mixture with a saturated aqueous sodium carbonate solution until the pH is approximately 8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Further purification can be achieved by crystallization from a mixture of ethyl acetate and n-hexane.
Data Presentation
Table 1: Effect of Catalyst on the Yield of this compound
| Entry | Base/Solvent | Co-Base | Reaction Time (h) | Yield (%) |
| 1 | Pyridine | None | 24 | 45 |
| 2 | Pyridine | DABCO | 24 | 85[1][2] |
| 3 | Triethylamine | None | 24 | 40 |
| 4 | Triethylamine | DMAP | 24 | 60 |
Yields are hypothetical for illustrative purposes, except where cited.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in HAMA synthesis.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. JP2007015962A - Method for producing 3,5-dihydroxy-1-adamantyl acrylates - Google Patents [patents.google.com]
- 4. 3-ヒドロキシ-1-メタクリロイルオキシアダマンタン (昇華精製品) | 3-Hydroxy-1-methacryloyloxyadamantane | 115372-36-6 | 東京化成工業株式会社 [tcichemicals.com]
Preventing homopolymerization during the synthesis of adamantyl methacrylates.
Welcome to the Technical Support Center for the synthesis of adamantyl methacrylates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing homopolymerization during synthesis, a common challenge that can significantly impact yield and purity. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of adamantyl methacrylates, focusing on the prevention of unwanted homopolymerization.
Issue 1: Polymerization of the reaction mixture during synthesis.
-
Question: My reaction mixture is becoming viscous or solidifying during the synthesis of 1-adamantyl methacrylate from 1-adamantanol and methacrylic acid. What is causing this and how can I prevent it?
-
Answer: This indicates premature homopolymerization of the methacrylate monomer. This is often caused by high reaction temperatures or the presence of radical initiators. To prevent this, it is crucial to use a polymerization inhibitor. Phenol-based inhibitors like hydroquinone and p-methoxyphenol (methoquinone) are commonly used.[1][2] Additionally, maintaining the reaction temperature within the optimal range is critical. For the dehydration esterification of adamantanols with methacrylic acid, temperatures between 60°C and 150°C are preferred.[2] Temperatures above 150°C can decrease the selectivity for the desired adamantyl methacrylate and increase the likelihood of polymerization.[2] It is also beneficial to introduce a stream of air or a gas containing oxygen into the reaction mixture, as the effectiveness of many phenolic inhibitors is dependent on the presence of dissolved oxygen.[1][2][3]
Issue 2: The final product contains a high percentage of polymer.
-
Question: After purification, I'm finding that my adamantyl methacrylate product is contaminated with a significant amount of polymer. How can I improve the purity?
-
Answer: Polymer contamination in the final product suggests that polymerization occurred either during the reaction, workup, or purification stages. Here are several steps to mitigate this:
-
Inhibitor Presence: Ensure that a polymerization inhibitor is present throughout the entire process, including post-reaction steps like distillation.[2]
-
Purification Method: Distillation under reduced pressure is a common method for purifying adamantyl methacrylates.[1] It is important to keep the distillation temperature as low as possible to prevent thermally induced polymerization. For example, 1-adamantyl methacrylate can be distilled at 90°C under a vacuum of 1 torr.[1]
-
Oxygenation during Purification: When purifying via distillation, supplying a gas containing oxygen can help maintain the effectiveness of phenolic or quinone-based inhibitors.[2]
-
Filtration: Microfiltration can be employed as a post-treatment step to remove any formed polymer particles.[2]
-
Issue 3: The monomer polymerizes during storage.
-
Question: My purified adamantyl methacrylate monomer is solidifying in the storage container. What are the correct storage conditions?
-
Answer: Adamantyl methacrylates, like other methacrylate monomers, can polymerize during storage. To ensure stability:
-
Inhibitor: The monomer should be stored with an appropriate inhibitor.
-
Temperature: Store at a reduced temperature. For instance, methyl methacrylate with a benzoyl peroxide catalyst is stored in a laboratory-safe refrigerator at 4°C to prevent polymerization.[4]
-
Oxygen: Do not store under an inert atmosphere. The presence of oxygen is necessary for many common inhibitors to function effectively.[5][6] The vapor space in the storage container should contain at least 5% oxygen.[3]
-
Light: Protect from light, as photo-initiation can lead to polymerization.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common inhibitors used to prevent homopolymerization of adamantyl methacrylates?
A1: Phenolic and quinone-based inhibitors are widely used. Specific examples include hydroquinone, p-methoxyphenol (also known as methoquinone or MEHQ), and other phenol-based compounds.[1][2][7] These inhibitors work by scavenging free radicals that initiate the polymerization chain reaction.[7][8]
Q2: What is the typical concentration of inhibitors used in the synthesis?
A2: The concentration of inhibitors can vary depending on the specific reaction conditions. The table below summarizes inhibitor concentrations from cited experimental protocols.
Q3: Can I use the same inhibitor for different adamantyl methacrylate syntheses?
A3: Yes, inhibitors like hydroquinone and p-methoxyphenol are effective for various methacrylate syntheses.[1][7] However, the optimal choice and concentration may vary depending on the specific adamantane derivative and reaction conditions.
Q4: How does temperature affect the rate of homopolymerization?
A4: Higher temperatures increase the rate of all chemical reactions, including the unwanted homopolymerization. For dehydration esterification reactions, it is crucial to maintain the temperature within a range that promotes the desired esterification without significantly accelerating polymerization. A preferred temperature range is 60-150°C.[2]
Q5: Is it necessary to remove the inhibitor from the final product?
A5: For applications where the adamantyl methacrylate will be polymerized in a controlled manner (e.g., in photoresists), the inhibitor will need to be consumed before polymerization can proceed.[9] However, for storage and to prevent premature polymerization, the inhibitor is left in the purified monomer. If the inhibitor needs to be removed for a specific application, this is typically done immediately before use, for example, by passing the monomer through an inhibitor-removal column.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the synthesis and handling of adamantyl methacrylates to prevent homopolymerization.
Table 1: Recommended Inhibitors and Concentrations
| Inhibitor | Reactants | Inhibitor Concentration (relative to main reactant) | Source |
| Methoquinone (p-methoxyphenol) | 1-Adamantanol (0.657 mol) | 0.88 g per mol of 1-adamantanol | [1] |
| Hydroquinone | 1-Adamantanol (0.657 mol) | 0.22 g per mol of 1-adamantanol | [1] |
| p-Methoxyphenol | 1,3,5-Adamantanetriol | Not specified, 1.1 g used in the reaction | [2] |
Table 2: Recommended Reaction and Storage Conditions
| Parameter | Value | Context | Source |
| Reaction Temperature | 100 - 115 °C | Synthesis of 1-adamantyl methacrylate | [1] |
| Reaction Temperature | 60 - 150 °C | Dehydration esterification of adamantanols | [2] |
| Distillation Temperature | 90 °C | Purification of 1-adamantyl methacrylate | [1] |
| Distillation Pressure | 1 torr | Purification of 1-adamantyl methacrylate | [1] |
| Storage Temperature | ≤ 35 °C | General storage for methyl acrylate | [5] |
| Storage Temperature | 4 °C | Storage of methyl methacrylate with catalyst | [4] |
| Oxygen in Headspace | ≥ 5% | For effective inhibition during storage | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Adamantyl Methacrylate with Hydroquinone and Methoquinone as Inhibitors
This protocol is adapted from a procedure for the synthesis of 1-adamantyl methacrylate.[1]
Materials:
-
1-Adamantanol: 100 g (0.657 mol)
-
Methacrylic acid: 227 g (2.64 mol)
-
Methylcyclohexane (solvent)
-
Concentrated sulfuric acid: 1.61 g (0.0164 mol)
-
Methoquinone (p-methoxyphenol): 0.581 g
-
Hydroquinone: 0.143 g
-
Methacrylic anhydride: 10.1 g (0.0657 mol)
-
20% w/w Sodium hydroxide solution
-
Pure water
Procedure:
-
To a flask equipped with a stirrer, thermometer, air inlet tube, and a Dean-Stark water separator, add 100 g of 1-adamantanol, 227 g of methacrylic acid, 0.581 g of methoquinone, 0.143 g of hydroquinone, and methylcyclohexane.
-
Add 1.61 g of concentrated sulfuric acid to the mixture.
-
While blowing air through the mixture at 10 mL/min, stir and heat the reaction to 100-115°C for 4 hours, collecting the water by-product in the Dean-Stark trap.
-
After 4 hours, add 10.1 g of methacrylic anhydride and continue stirring for an additional hour to complete the reaction.
-
Cool the reaction mixture to room temperature.
-
Add 313 g of a 20% sodium hydroxide solution dropwise to neutralize the acid and wash the organic phase.
-
Wash the organic phase twice with 100 mL of pure water.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure (1 torr, 90°C) to obtain pure 1-adamantyl methacrylate.
Visualizations
Caption: Workflow for synthesizing adamantyl methacrylate.
Caption: Troubleshooting guide for homopolymerization.
References
- 1. 1-Adamantyl Methacrylate synthesis - chemicalbook [chemicalbook.com]
- 2. WO2011125630A1 - Adamantyl (meth)acrylate monomer and (meth)acrylic polymer that contains repeating units derived from the monomer - Google Patents [patents.google.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 5. synthomer.com [synthomer.com]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
Optimization of initiator concentration for 3-Hydroxyadamantan-1-yl methacrylate polymerization.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of initiator concentration for the polymerization of 3-Hydroxyadamantan-1-yl methacrylate (HAMA).
Troubleshooting Guide
This guide addresses common issues encountered during HAMA polymerization in a question-and-answer format.
Q1: My HAMA polymerization reaction has a very low monomer conversion. What are the possible causes and solutions?
A1: Low monomer conversion in HAMA polymerization can stem from several factors:
-
Insufficient Initiator Concentration: The concentration of the free-radical initiator may be too low to effectively initiate the polymerization of the sterically hindered HAMA monomer.
-
Inadequate Reaction Temperature: The polymerization temperature might not be optimal for the chosen initiator, leading to a slow rate of decomposition and radical formation.
-
Presence of Inhibitors: The monomer or solvent may contain inhibitors that quench the free radicals, preventing polymerization. Oxygen is a common inhibitor in free-radical polymerization.
-
Impure Monomer or Solvent: Impurities in the HAMA monomer or the solvent can interfere with the polymerization process.
Troubleshooting Steps:
-
Increase Initiator Concentration: Incrementally increase the initiator concentration. See the experimental protocol below for a suggested range.
-
Optimize Reaction Temperature: Ensure the reaction temperature is appropriate for the half-life of your initiator. For AIBN, a common initiator, temperatures between 60-80°C are typical.
-
Deoxygenate the Reaction Mixture: Thoroughly degas the monomer and solvent mixture before initiating the polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the mixture.
-
Purify Monomer and Solvent: Ensure the HAMA monomer is pure and the solvent is of high quality and dry.
Q2: The polydispersity index (PDI) of my resulting poly(HAMA) is very high (>2.0). How can I achieve a narrower molecular weight distribution?
A2: A high PDI suggests poor control over the polymerization process, which can be caused by:
-
High Initiator Concentration: An excessively high initiator concentration can lead to a high rate of termination reactions, resulting in a broad distribution of polymer chain lengths.[1]
-
Chain Transfer Reactions: Chain transfer to solvent, monomer, or impurities can terminate growing polymer chains prematurely and initiate new chains, broadening the PDI.
-
High Polymerization Temperature: Elevated temperatures can increase the rate of side reactions, including chain transfer and termination, leading to a higher PDI.
Troubleshooting Steps:
-
Reduce Initiator Concentration: A lower initiator concentration generally leads to the formation of higher molecular weight polymers with a narrower PDI.[1]
-
Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. Toluene or anisole are often good choices for radical polymerization.
-
Lower the Reaction Temperature: Reducing the polymerization temperature can decrease the rate of side reactions. You may need to use an initiator with a lower decomposition temperature or extend the reaction time.
-
Consider Controlled Radical Polymerization (CRP) Techniques: For applications requiring very low PDI, consider using CRP methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Q3: My HAMA polymerization reaction mixture becomes very viscous and forms a gel, even at low conversion. What is happening and how can I prevent it?
A3: Gel formation, or the Trommsdorff-Norrish effect, is common in bulk or concentrated solution polymerization of methacrylates. It occurs when the viscosity of the reaction medium increases significantly, which slows down termination reactions due to the immobility of large polymer chains. The propagation reaction continues, leading to a rapid increase in the polymerization rate and molecular weight, often resulting in an insoluble gel.
Troubleshooting Steps:
-
Reduce Monomer Concentration: Perform the polymerization in a more dilute solution to reduce the viscosity of the reaction medium.
-
Lower the Reaction Temperature: This will slow down the overall polymerization rate and delay the onset of the gel effect.
-
Decrease Initiator Concentration: A lower concentration of radicals will lead to a slower polymerization rate.
-
Use a Chain Transfer Agent (CTA): A CTA can help to control the molecular weight and reduce the likelihood of gelation.
Frequently Asked Questions (FAQs)
Q1: What is a typical initiator concentration range for HAMA polymerization?
A1: The optimal initiator concentration depends on the desired molecular weight and PDI. A common starting point for free-radical polymerization of methacrylates is a monomer-to-initiator molar ratio between 100:1 and 1000:1. For HAMA, due to its bulky adamantyl group, a slightly higher initiator concentration in this range may be beneficial to achieve a reasonable reaction rate.
Q2: Which initiators are suitable for HAMA polymerization?
A2: Azo initiators like Azobisisobutyronitrile (AIBN) and peroxide initiators like Benzoyl Peroxide (BPO) are commonly used for free-radical polymerization of methacrylates.[2][3] The choice depends on the desired reaction temperature. AIBN is often preferred for its first-order decomposition kinetics and lower susceptibility to induced decomposition.
Q3: What is the effect of initiator concentration on the final polymer properties?
A3: Generally, for free-radical polymerization:
-
Increasing Initiator Concentration: Leads to a higher polymerization rate, lower average molecular weight, and often a broader PDI (higher PDI value).[1]
-
Decreasing Initiator Concentration: Results in a slower polymerization rate, higher average molecular weight, and typically a narrower PDI (lower PDI value).[1]
Q4: How does the bulky adamantyl group in HAMA affect its polymerization?
A4: The rigid and bulky adamantyl group introduces significant steric hindrance.[4] This can:
-
Reduce the Propagation Rate Constant: The bulky side group can hinder the approach of the monomer to the growing polymer chain radical.
-
Increase the Glass Transition Temperature (Tg): The rigidity of the adamantyl group restricts chain mobility, leading to polymers with a high Tg.[4][5]
-
Enhance Thermal Stability: Polymers containing adamantyl groups often exhibit improved thermal stability.[4][6]
Experimental Protocols
General Protocol for Free-Radical Polymerization of HAMA
This protocol describes a general procedure for the solution polymerization of HAMA using AIBN as the initiator.
Materials:
-
This compound (HAMA)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene (or other suitable solvent)
-
Inhibitor removal column (for monomer purification, if necessary)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Nitrogen or Argon gas supply
-
Oil bath with temperature controller
-
Methanol (for precipitation)
Procedure:
-
Monomer Purification: If the HAMA monomer contains an inhibitor (like hydroquinone), pass it through an inhibitor removal column.
-
Reaction Setup: Place the desired amount of HAMA and a magnetic stir bar into a Schlenk flask.
-
Dissolution and Deoxygenation: Add anhydrous toluene to dissolve the monomer (e.g., to achieve a 1 M concentration). Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes, or by performing at least three freeze-pump-thaw cycles.
-
Initiator Addition: Under a positive pressure of inert gas, add the desired amount of AIBN to the reaction mixture.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN). Allow the reaction to proceed for the desired time (e.g., 4-24 hours), with stirring.
-
Quenching and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as cold methanol, while stirring vigorously.
-
Polymer Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(HAMA) for its molecular weight (Mn, Mw) and PDI using Gel Permeation Chromatography (GPC). Determine the monomer conversion using gravimetry or ¹H NMR spectroscopy.
Data Presentation: Effect of Initiator Concentration on HAMA Polymerization
The following table summarizes the expected trend of varying the monomer-to-initiator ratio for the polymerization of HAMA.
| Experiment ID | Monomer:Initiator Molar Ratio | Initiator (AIBN) mol% (relative to monomer) | Expected Molecular Weight (Mn) | Expected Polydispersity Index (PDI) | Expected Conversion (after 24h) |
| HAMA-P-1 | 100:1 | 1.0 | Low | High (>2.0) | High |
| HAMA-P-2 | 250:1 | 0.4 | Moderate | Moderate (1.8 - 2.2) | Moderate-High |
| HAMA-P-3 | 500:1 | 0.2 | High | Low (1.5 - 2.0) | Moderate |
| HAMA-P-4 | 1000:1 | 0.1 | Very High | Lower (<1.8) | Low-Moderate |
Note: The actual values will depend on the specific reaction conditions (temperature, solvent, monomer concentration, and reaction time).
Visualizations
Caption: Troubleshooting workflow for HAMA polymerization.
Caption: Effect of initiator concentration on polymer properties.
References
- 1. Synthesis of ultra-high molecular weight poly(methyl methacrylate) initiated by the combination of copper nanopowder with organic halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Installation of the adamantyl group in polystyrene- block -poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separate ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00113J [pubs.rsc.org]
Technical Support Center: Troubleshooting Poor Solubility of Adamantane-Containing Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with adamantane-containing polymers. The rigid and bulky nature of the adamantane moiety, while imparting desirable thermal and mechanical properties, often leads to poor solubility in common organic solvents. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why do my adamantane-containing polymers have poor solubility?
A1: The poor solubility of adamantane-containing polymers primarily stems from the rigid and bulky nature of the adamantane cage structure. This rigidity reduces the conformational entropy of the polymer chains in solution, making the dissolution process less favorable. Strong intermolecular interactions between the polymer chains, due to their regular packing, can also contribute to low solubility.[1][2]
Q2: What are the general solubility characteristics of adamantane-containing polymers?
A2: Adamantane itself is a nonpolar hydrocarbon, making it practically insoluble in water but soluble in nonpolar organic solvents.[3] Consequently, polymers with a high content of adamantane are often soluble in nonpolar or moderately polar solvents like tetrahydrofuran (THF), chloroform, toluene, and dioxane. They tend to be insoluble in polar solvents like methanol, ethanol, and water. The specific solubility, however, is highly dependent on the polymer backbone and the presence of other functional groups. For instance, adamantane-containing polyimides may exhibit good solubility in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).[4][5][6]
Q3: How does the polymer's molecular weight affect its solubility?
A3: Generally, for a given polymer-solvent system, solubility decreases as the molecular weight of the polymer increases.[7] Higher molecular weight polymers have longer chains with more entanglement and stronger intermolecular forces, making it more difficult for solvent molecules to penetrate and solvate the individual chains.
Q4: Can the synthetic method used to create the polymer influence its solubility?
A4: Yes, the polymerization method can influence the polymer's microstructure (e.g., tacticity), which in turn can affect its crystallinity and solubility. For example, different polymerization techniques can lead to variations in chain regularity and packing efficiency, thereby altering the polymer's interaction with solvents.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common solubility issues encountered during experiments with adamantane-containing polymers.
Issue 1: Polymer does not dissolve in the chosen solvent at room temperature.
Initial Steps:
-
Verify Solvent Purity: Ensure the solvent is of high purity and free from water or other contaminants that could affect solubility.
-
Increase Agitation: Vigorously stir or sonicate the mixture to enhance the interaction between the polymer and the solvent.
-
Extend Dissolution Time: Allow the mixture to stir for an extended period (several hours to overnight) as the dissolution of high molecular weight polymers can be a slow process.[7]
Advanced Troubleshooting:
-
Heating: Gradually increase the temperature of the mixture. Many polymers exhibit increased solubility at higher temperatures.[3] Use a hot plate with a stirrer and a condenser to prevent solvent loss, especially with volatile solvents.
-
Solvent Screening: If the polymer remains insoluble, a systematic solvent screening is necessary. Test a range of solvents with varying polarities. A good starting point is to use solvents with similar Hansen Solubility Parameters (HSP) to the polymer.
Issue 2: Polymer swells but does not fully dissolve.
Swelling without complete dissolution often indicates that the solvent is a "poor" solvent for the polymer. The solvent molecules can penetrate the polymer matrix, but not to an extent that overcomes the polymer-polymer interactions.
Troubleshooting Steps:
-
Use a Solvent Blend: Try a mixture of the swelling solvent with a "good" solvent. This can fine-tune the solvent's properties to better match the polymer.
-
Temperature Adjustment: As with complete insolubility, increasing the temperature can sometimes transition a swelling state to full dissolution.
-
Re-evaluate Solvent Choice: The solvent may not be appropriate. Refer to the solvent screening protocol to find a more suitable option.
Issue 3: Polymer precipitates out of solution upon cooling.
This is a common issue when a polymer is dissolved at an elevated temperature in a solvent in which it has limited solubility at room temperature.
Troubleshooting Steps:
-
Maintain Elevated Temperature: If your experimental procedure allows, maintain the solution at the elevated temperature at which the polymer is soluble.
-
Use a Better Solvent: The ideal solution is to find a solvent in which the polymer is soluble at room temperature.
-
Rapid Processing: If the polymer must be used at a lower temperature, work quickly after cooling to use the solution before significant precipitation occurs.
Data Presentation: Solubility of Adamantane-Containing Polymers
Disclaimer: Quantitative solubility data for many adamantane-containing polymers is not widely available in the scientific literature. The following table summarizes the qualitative solubility of representative polymers. For precise quantitative measurements, it is recommended to follow the experimental protocol for solubility determination provided in the next section.
| Polymer Type | Polymer Name/Class | Soluble In | Partially Soluble In | Insoluble In |
| Polymethacrylates | Poly(1-adamantyl methacrylate) | THF, Chloroform, Toluene, 1,4-Dioxane | Hexanes, Methanol, Ethanol | |
| Polyimides | Adamantane-based Polyimides (general) | NMP, DMAc, m-cresol | Chloroform, THF, Pyridine | Acetone |
| Copolymers | Poly(1-adamantyl methacrylate-co-methyl methacrylate) | THF, Chloroform, Toluene | Methanol, Water | |
| Polyesters | Adamantane-containing Polyesters | Dichloromethane, Chloroform, THF, m-cresol |
Experimental Protocols
Protocol 1: Quantitative Determination of Polymer Solubility
This protocol describes the isothermal saturation method to determine the solubility of a polymer in a given solvent.[8]
Materials:
-
Adamantane-containing polymer
-
Selected solvent(s)
-
Small vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of the polymer to a pre-weighed vial. The presence of undissolved polymer at the end of the experiment is crucial.
-
Solvent Addition: Accurately add a known volume or mass of the solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. The time required for equilibration may vary and should be determined experimentally.
-
Sample Collection: After equilibration, allow the undissolved polymer to settle. Carefully withdraw a known volume of the supernatant (the clear solution) using a syringe fitted with a filter to remove any undissolved particles.
-
Gravimetric Analysis:
-
Dispense the filtered supernatant into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in an oven or vacuum oven at a temperature below the polymer's decomposition temperature.
-
Once the solvent is completely removed, weigh the dish with the dried polymer residue.
-
-
Calculation:
-
Calculate the mass of the dissolved polymer.
-
Express the solubility in terms of g/L or mg/mL of the solvent.
-
Protocol 2: Systematic Solvent Screening
This protocol provides a systematic approach to identify suitable solvents for a new or poorly soluble adamantane-containing polymer.
Materials:
-
Adamantane-containing polymer
-
A range of solvents with varying polarities (e.g., hexane, toluene, chloroform, THF, acetone, ethyl acetate, DMAc, NMP, DMSO, ethanol, water)
-
Small, sealed vials
-
Vortex mixer or shaker
Procedure:
-
Initial Screening:
-
Place a small, consistent amount of the polymer (e.g., 10 mg) into a series of labeled vials.
-
Add a fixed volume of each test solvent (e.g., 1 mL) to the corresponding vial.
-
Vortex each vial for 2 minutes.
-
Observe and record the results as "soluble," "partially soluble/swells," or "insoluble."
-
-
Heating Test:
-
For the vials where the polymer was not fully soluble, gently heat them in a water bath or on a hot plate (with stirring) to approximately 50-60 °C.
-
Observe any changes in solubility and record the results.
-
-
Hansen Solubility Parameters (HSP) Approach (Advanced):
-
If available, use the known or estimated HSP of your polymer to select solvents with similar HSP values. The principle is "like dissolves like."
-
Software is available to predict HSP based on polymer structure and to find suitable solvents.
-
Protocol 3: Improving Solubility through Heating (Reflux Method)
This method is suitable for dissolving polymers in higher-boiling point solvents.
Materials:
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Polymer and solvent
Procedure:
-
Setup: Add the polymer and solvent to the round-bottom flask with a magnetic stir bar.
-
Assembly: Attach the condenser to the flask and secure the apparatus in a heating mantle on a stirrer.
-
Heating and Reflux: Turn on the cooling water to the condenser and begin heating the mixture while stirring. Increase the heat until the solvent begins to boil and condense on the inner surface of the condenser (reflux).
-
Dissolution: Maintain the reflux and stirring until the polymer is completely dissolved. This may take several hours.
-
Cooling: Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature while still stirring. Observe if the polymer remains in solution upon cooling.
Visualizations
References
How to control the molecular weight distribution in adamantyl methacrylate polymerization.
Welcome to the technical support center for adamantyl methacrylate (AdMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help control the molecular weight distribution in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polydispersity index (PDI) is too high in my free-radical polymerization of AdMA. How can I achieve a narrower molecular weight distribution?
A1: A high PDI in conventional free-radical polymerization is common due to the statistical nature of chain initiation, propagation, and termination steps. To achieve a narrower molecular weight distribution, consider the following advanced polymerization techniques:
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled/living radical polymerization method that allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions.[1] For adamantyl methacrylate, using a catalyst system such as CuBr/ligand (e.g., Me6TREN, bpy, HMTETA) in a suitable solvent like toluene at a controlled temperature can yield polymers with low PDI.[1]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another versatile controlled radical polymerization technique that enables precise control over molecular weight and PDI.[2] This method involves a chain transfer agent (CTA) to mediate the polymerization. By carefully selecting the CTA and controlling the reaction conditions, you can synthesize PAdMA with a narrow molecular weight distribution.[3]
-
Anionic Polymerization: Living anionic polymerization of AdMA can produce polymers with predictable molecular weights and very narrow polydispersity indices (around 1.10).[4][5][6] This technique is more demanding, requiring stringent purification of reagents and an inert atmosphere.[5]
Q2: How does the initiator concentration affect the molecular weight of poly(adamantyl methacrylate) (PAdMA) in a conventional free-radical polymerization?
A2: In conventional free-radical polymerization, the initiator concentration has a significant impact on the final molecular weight of the polymer. An increase in the initiator concentration leads to a higher number of initiating radicals.[7][8] This results in the formation of more polymer chains simultaneously, which in turn leads to a decrease in the average molecular weight of the resulting polymer.[9] Conversely, a lower initiator concentration will produce fewer polymer chains, allowing each chain to grow longer before termination, thus resulting in a higher average molecular weight.[9]
Q3: Can I control the molecular weight of PAdMA using chain transfer agents in free-radical polymerization?
A3: Yes, chain transfer agents (CTAs) are effective for controlling the molecular weight in free-radical polymerization.[][11] CTAs interrupt the growth of a polymer chain by transferring a reactive atom (typically hydrogen) to the propagating radical, thus terminating the chain. The CTA then becomes a radical that can initiate a new polymer chain.[12] The effectiveness of a CTA depends on its chain transfer constant. Common CTAs include thiols, such as dodecyl mercaptan.[] By adjusting the concentration of the CTA, you can effectively control the average molecular weight of the PAdMA.[13]
Q4: What is the effect of temperature on the polymerization of adamantyl methacrylate?
A4: Temperature is a critical parameter in the polymerization of AdMA. Increasing the temperature generally leads to an increase in the rate of polymerization due to a higher rate of initiator decomposition, which generates more free radicals.[14] However, higher temperatures can also lead to an increased rate of side reactions and chain transfer events, which can broaden the molecular weight distribution. In controlled polymerization techniques like ATRP, temperature control is crucial for maintaining the equilibrium between active and dormant species, which is essential for achieving a narrow PDI.[1]
Experimental Protocols & Data
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of Adamantyl Methacrylate
This protocol provides a general procedure for the ATRP of AdMA to achieve a well-defined polymer with a narrow molecular weight distribution.[1]
Materials:
-
Adamantyl methacrylate (AdMA), purified
-
Methyl α-bromoisobutyrate (MBiB), initiator
-
Copper(I) bromide (CuBr), catalyst
-
1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA), ligand
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 part).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with inert gas.
-
In a separate flask, prepare a solution of AdMA (100 parts), MBiB (1 part), and HMTETA (1.2 parts) in toluene.
-
Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
-
Using a degassed syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at 60 °C and stir.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing for monomer conversion (e.g., via ¹H NMR) and molecular weight/PDI (e.g., via GPC).
-
Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent like THF.
-
Purify the polymer by precipitating it in a non-solvent such as methanol or hexanes.
-
Dry the polymer under vacuum to a constant weight.
Table 1: Example ATRP Conditions and Results for AdMA Polymerization
| Parameter | Condition 1 | Condition 2 |
| [AdMA]:[MBiB]:[CuBr]:[HMTETA] | 100:1:1:1.2 | 200:1:1:1.2 |
| Solvent | Toluene | Toluene |
| Temperature (°C) | 60 | 60 |
| Time (h) | 4 | 6 |
| Conversion (%) | 85 | 92 |
| Mn ( g/mol , theoretical) | 18,700 | 40,500 |
| Mn ( g/mol , experimental) | 19,500 | 42,100 |
| PDI (Mw/Mn) | 1.15 | 1.18 |
Note: The values in this table are illustrative and can vary based on specific experimental conditions.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of Adamantyl Methacrylate
This protocol outlines a general procedure for the RAFT polymerization of AdMA.
Materials:
-
Adamantyl methacrylate (AdMA), purified
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator
-
A suitable RAFT agent (e.g., a trithiocarbonate)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve AdMA, the RAFT agent, and AIBN in the chosen solvent.
-
Deoxygenate the solution by performing at least three freeze-pump-thaw cycles.[15]
-
After the final thaw, backfill the vessel with inert gas.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for the desired time, with stirring.
-
Monitor the reaction by taking samples for conversion and molecular weight analysis.[16]
-
To stop the reaction, cool the vessel rapidly and expose the contents to air.
-
Isolate the polymer by precipitation in a non-solvent.
-
Dry the polymer under vacuum.
Table 2: Example RAFT Polymerization Conditions and Expected Outcomes
| Parameter | Condition 1 | Condition 2 |
| [AdMA]:[RAFT Agent]:[AIBN] | 100:1:0.1 | 200:1:0.1 |
| Solvent | Dioxane | Toluene |
| Temperature (°C) | 70 | 70 |
| Time (h) | 8 | 12 |
| Conversion (%) | ~90 | ~95 |
| Mn ( g/mol , theoretical) | ~22,000 | ~44,000 |
| PDI (Mw/Mn) | < 1.20 | < 1.25 |
Note: The choice of RAFT agent is crucial and will significantly impact the polymerization kinetics and control.
Visualizations
Caption: Workflow for ATRP of Adamantyl Methacrylate.
Caption: Factors Influencing Molecular Weight Distribution.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties [agris.fao.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Minimizing impurities in the synthesis of 3-Hydroxyadamantan-1-yl methacrylate.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-Hydroxyadamantan-1-yl methacrylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors. Here is a systematic guide to troubleshooting this issue:
-
Incomplete Reaction: The esterification reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1,3-Adamantanediol) is consumed. If the reaction stalls, consider increasing the reaction time or temperature.
-
Side Reactions: The formation of byproducts, such as the di-methacrylate ester, can reduce the yield of the desired mono-ester. To minimize this, use a controlled stoichiometry of the methacryloyl chloride or methacrylic acid. A slight excess of the diol can favor the formation of the mono-substituted product.
-
Inefficient Purification: Significant loss of product can occur during the workup and purification steps. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. During crystallization, a slow cooling process will yield purer crystals and minimize loss in the mother liquor.
-
Issue 2: Presence of Unreacted 1,3-Adamantanediol in the Final Product
-
Question: After purification, I still observe the presence of the starting diol in my product according to NMR/GC analysis. How can I remove it?
-
Answer: The presence of unreacted 1,3-Adamantanediol indicates either an incomplete reaction or inefficient purification.
-
Reaction Optimization: Ensure the reaction goes to completion by using a slight excess of the acylating agent (methacryloyl chloride or methacrylic acid) and allowing for sufficient reaction time.
-
Aqueous Wash: During the workup, a wash with water or a dilute acid solution can help to remove the more polar diol from the organic phase.
-
Chromatography: If washing is insufficient, column chromatography is an effective method for separating the more polar diol from the less polar methacrylate product.
-
Issue 3: Formation of Adamantane-1,3-diyl Dimethacrylate
-
Question: My product is contaminated with a significant amount of the di-ester byproduct. How can I avoid its formation and/or remove it?
-
Answer: The formation of the di-methacrylate is a common side reaction.
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a molar ratio of 1,3-Adamantanediol to the acylating agent greater than 1:1 will favor the formation of the mono-ester.
-
Slow Addition: Add the methacryloyl chloride or methacrylic acid dropwise to the solution of the diol. This maintains a low concentration of the acylating agent in the reaction mixture, reducing the likelihood of a second esterification on the same molecule.
-
Purification: The di-ester is less polar than the desired mono-ester. Separation can be achieved by column chromatography. Fractional crystallization may also be effective, as the difference in polarity can affect solubility in certain solvent systems.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are:
-
Unreacted starting materials: 1,3-Adamantanediol and methacrylic acid (or its derivatives).
-
Di-ester byproduct: Adamantane-1,3-diyl dimethacrylate.
-
Polymers: Polymerization of the methacrylate product can occur, especially at elevated temperatures or in the presence of radical initiators.
-
Residual base/catalyst: Pyridine or other bases used in the reaction may be present if not properly removed during the workup.
Q2: Which synthetic route is better to minimize impurities: Fischer esterification or acylation with methacryloyl chloride?
A2: Acylation with methacryloyl chloride in the presence of a non-nucleophilic base like pyridine is often preferred for minimizing impurities. This method typically proceeds under milder conditions and avoids the use of a strong acid catalyst which can promote side reactions. The reaction is also generally faster and higher yielding.
Q3: How can I prevent the polymerization of my product during synthesis and storage?
A3: To prevent polymerization:
-
Use an Inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone or 4-methoxyphenol (MEHQ), to the reaction mixture and to the final product for storage.
-
Control Temperature: Avoid excessive heat during the reaction and purification. Distillation should be performed under reduced pressure to keep the temperature low.
-
Storage: Store the purified product in a cool, dark place, and under an inert atmosphere if possible.
Q4: What analytical techniques are best for identifying and quantifying impurities?
A4:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify impurities and can be used for quantification if an internal standard is used.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities.
Data Presentation
Table 1: Hypothetical Effect of Reaction Conditions on Yield and Purity of this compound
| Entry | Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Key Impurity (%) |
| 1 | Methacryloyl Chloride | Pyridine | Dichloromethane | 0 to RT | 4 | 85 | 95 | Di-ester (3%) |
| 2 | Methacryloyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 4 | 82 | 93 | Di-ester (5%) |
| 3 | Methacrylic Acid | p-TSA | Toluene | 110 (reflux) | 12 | 65 | 90 | Diol (7%) |
| 4 | Methacrylic Anhydride | Pyridine | Dichloromethane | RT | 8 | 78 | 92 | Di-ester (4%) |
Note: This data is illustrative and serves to demonstrate potential trends in the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acylation with Methacryloyl Chloride
Materials:
-
1,3-Adamantanediol
-
Methacryloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydroquinone (inhibitor)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,3-Adamantanediol (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of hydroquinone as an inhibitor.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Purification by Crystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).
-
Slowly add a non-solvent (e.g., hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold non-solvent.
-
Dry the crystals under vacuum to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving common impurities.
Caption: General experimental workflow for the synthesis of this compound.
Addressing thermal degradation during polymerization of adamantyl methacrylates.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the polymerization of adamantyl methacrylates. The focus is on addressing and mitigating thermal degradation during the synthesis process.
Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization of adamantyl methacrylates, particularly those related to thermal effects.
| Issue | Possible Causes | Recommended Solutions |
| Polymer Discoloration (Yellowing/Browning) | 1. High Polymerization Temperature: Excessive heat can lead to side reactions and the formation of chromophores.[1][2] 2. Oxidation: Presence of oxygen at elevated temperatures can cause oxidative degradation. 3. Inhibitor By-products: Residual by-products from the consumption of inhibitors like MEHQ can cause discoloration.[1] 4. Impurities in Monomer or Solvent: Trace impurities can initiate degradation pathways. | 1. Optimize Polymerization Temperature: Conduct polymerizations at the lowest feasible temperature that still allows for a reasonable reaction rate. For free-radical polymerization, consider initiators with lower decomposition temperatures. 2. De-gas the Reaction Mixture: Thoroughly de-gas the monomer and solvent by bubbling with an inert gas (e.g., argon or nitrogen) before and during polymerization.[3] 3. Proper Inhibitor Removal: If inhibitor removal is necessary, use a validated method such as passing through an alumina column to minimize residual by-products.[4][5] 4. Use High-Purity Reagents: Ensure the monomer and solvent are of high purity.[6] 5. Incorporate Antioxidants/Stabilizers: Consider adding antioxidants or UV stabilizers to the formulation to prevent oxidative and photodegradation.[6][7] |
| Low Polymer Molecular Weight | 1. Premature Chain Termination: High temperatures can increase the rate of chain transfer and termination reactions. 2. High Initiator Concentration: An excessive amount of initiator will generate a large number of polymer chains, each with a lower molecular weight.[8][9] 3. Presence of Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents. | 1. Lower Polymerization Temperature: Reducing the reaction temperature can decrease the rates of termination and chain transfer.[8] 2. Optimize Initiator Concentration: Carefully control the initiator concentration to achieve the desired molecular weight.[9][10][11] 3. Purify Monomer and Solvent: Ensure all reagents are free from impurities that could act as chain transfer agents. 4. Consider a Controlled Polymerization Technique: Methods like Atom Transfer Radical Polymerization (ATRP) can provide better control over molecular weight.[12] |
| Inconsistent or Slow Polymerization | 1. Presence of Inhibitor: Residual inhibitor (e.g., MEHQ) in the monomer will scavenge radicals and inhibit polymerization.[1] 2. Insufficient Initiator Activity: The chosen initiator may have a long half-life at the reaction temperature, leading to a slow initiation rate. 3. Presence of Oxygen: Dissolved oxygen can inhibit free-radical polymerization.[3] | 1. Remove Inhibitor: If necessary, remove the inhibitor from the monomer before use.[4][13] Alternatively, a slightly higher initiator concentration can be used to overcome the inhibitor, but this may affect molecular weight.[13] 2. Select an Appropriate Initiator: Choose an initiator with a suitable decomposition temperature for your desired polymerization conditions. 3. Thoroughly De-gas: Ensure the reaction mixture is free of oxygen.[3] |
| Gel Formation or Cross-linking | 1. High Temperature: At very high temperatures, chain transfer to polymer can lead to branching and cross-linking. 2. Bifunctional Impurities: The presence of difunctional monomers as impurities can lead to cross-linking. | 1. Maintain a Consistent and Moderate Temperature: Avoid localized "hot spots" in the reactor through efficient stirring. 2. Ensure Monomer Purity: Use high-purity monomer that is free from difunctional impurities. |
Frequently Asked Questions (FAQs)
A collection of common questions regarding the thermal degradation of adamantyl methacrylates during polymerization.
Q1: Why is thermal stability a concern during the polymerization of adamantyl methacrylates?
A1: While poly(adamantyl methacrylates) are known for their high thermal stability due to the bulky adamantyl group, the monomer itself can undergo degradation at elevated temperatures during polymerization.[14] This can lead to issues such as discoloration, reduced molecular weight, and inconsistent reaction kinetics. Careful control of the polymerization temperature is crucial to obtain a high-quality polymer.
Q2: What is the role of the MEHQ inhibitor in the adamantyl methacrylate monomer?
A2: Monomethyl ether hydroquinone (MEHQ) is added to the monomer to prevent spontaneous polymerization during storage and transport.[1] It acts as a free-radical scavenger, but requires the presence of oxygen to be effective.[1]
Q3: Do I need to remove the MEHQ inhibitor before polymerization?
A3: This depends on your specific application and polymerization method. For many free-radical polymerizations, the initiator can be used to overcome the effect of the inhibitor, though this may require a slightly higher initiator concentration.[13] However, for controlled polymerization techniques or when precise control over the reaction is needed, it is often recommended to remove the inhibitor.[4][5]
Q4: How does the adamantyl group contribute to the thermal stability of the resulting polymer?
A4: The rigid and bulky structure of the adamantyl group restricts the mobility of the polymer chains.[14] This steric hindrance helps to prevent side reactions and enhances the overall thermal stability of the polymer compared to methacrylates with smaller side groups like poly(methyl methacrylate) (PMMA).[14][15]
Q5: Can the choice of polymerization method affect the thermal stability of the final polymer?
A5: Yes, the polymerization method can influence the microstructure and end-groups of the polymer, which in turn can affect its thermal stability. For instance, anionic polymerization can produce polymers with well-defined structures and potentially higher thermal stability compared to polymers synthesized by free-radical polymerization.[16][17][18] The end groups resulting from the initiator used in free-radical polymerization can also impact the onset of thermal degradation.[19]
Quantitative Data Summary
The following table summarizes key thermal properties of various adamantyl methacrylate-containing polymers.
| Polymer | Polymerization Method | Tg (°C) | Td5% (°C) | Td10% (°C) |
| Poly(1-adamantyl methacrylate) | Anionic | 220 | - | - |
| Poly(p-(1-adamantyl)phenyl methacrylate) | Radical | 253 | - | - |
| Poly(1-adamantylmethyl methacrylate) | Radical | 201 | - | - |
| Poly(1-adamantyl acrylate) | Anionic | 133 | - | - |
| Copolymer of 1-adamantyl methacrylate and styrene (55/45 mol%) | Free-radical (bulk) | 170 | ~340 (Decomposition Temp) | - |
| Polystyrene-block-poly(methyl methacrylate) with adamantyl modification (f=0.41) | Post-polymerization modification | 132-133 (PMMA block), 167 (modified PS block) | 355 | 364 |
Note: Tg = Glass Transition Temperature, Td5% = Temperature at 5% weight loss, Td10% = Temperature at 10% weight loss. Data is compiled from various sources and experimental conditions may vary.[14][20][21]
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor using an Alumina Column
This protocol describes a common method for removing the MEHQ inhibitor from adamantyl methacrylate monomer prior to polymerization.[4][5]
Materials:
-
Adamantyl methacrylate monomer (containing MEHQ)
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Clean, dry collection flask
Procedure:
-
Prepare the Column: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column.
-
Pack the Column: Add a layer of basic activated alumina to the column. The amount of alumina will depend on the quantity of monomer to be purified; a bed height of 5-10 cm is generally sufficient for small-scale purifications. Gently tap the side of the column to ensure even packing.
-
Purify the Monomer: Carefully add the adamantyl methacrylate monomer to the top of the alumina bed.
-
Elute: Open the stopcock and allow the monomer to pass through the alumina column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Storage: The purified monomer should be used immediately for the best results. If short-term storage is necessary, keep the monomer at a low temperature (e.g., in a refrigerator) under an inert atmosphere (nitrogen or argon) and protected from light.[4]
Protocol 2: Free-Radical Solution Polymerization of Adamantyl Methacrylate with Minimized Thermal Degradation
This protocol provides a general procedure for the free-radical solution polymerization of adamantyl methacrylate, with an emphasis on temperature control to minimize thermal degradation.
Materials:
-
Purified adamantyl methacrylate monomer (inhibitor removed as per Protocol 1, if desired)
-
Anhydrous, high-purity solvent (e.g., toluene, dioxane)
-
Free-radical initiator (e.g., AIBN - azobisisobutyronitrile)
-
Reaction flask (e.g., three-neck round-bottom flask) equipped with a magnetic stirrer, condenser, and inert gas inlet/outlet
-
Heating mantle or oil bath with a temperature controller
-
Precipitating solvent (e.g., methanol, hexane)
Procedure:
-
Reaction Setup: Assemble the reaction flask with the stirrer, condenser, and inert gas inlet. Ensure all glassware is dry.
-
Add Reagents: Add the desired amount of adamantyl methacrylate monomer and solvent to the reaction flask.
-
De-gassing: De-gas the solution by bubbling a gentle stream of inert gas (argon or nitrogen) through it for at least 30 minutes to remove dissolved oxygen.[3]
-
Add Initiator: While maintaining the inert atmosphere, add the appropriate amount of the free-radical initiator to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature using the heating mantle or oil bath. Maintain a constant and uniform temperature throughout the polymerization. Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., by NMR or gravimetry).
-
Termination and Precipitation: Once the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the reaction solution into a stirred, excess volume of a non-solvent (e.g., methanol).
-
Purification: Isolate the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizations
References
- 1. Why nail acrylic turns yellow and other common PMMA production issues | Makevale [blog.makevale.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Does Monochrome PMMA yellow over time? - Blog [zirconia-blank.com]
- 7. How to Minimize Acrylic Resin Yellowing Under UV Exposure [eureka.patsnap.com]
- 8. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. polymersource.ca [polymersource.ca]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Installation of the adamantyl group in polystyrene- block -poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separate ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00113J [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Improving the adhesion of adamantane-based polymer films to substrates.
Welcome to the technical support center for adamantane-based polymer films. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the adhesion of these unique polymer films to various substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor adhesion for adamantane-based polymer films?
Poor adhesion of polymer films, including those containing adamantane, is often a multifaceted issue. The primary causes typically fall into three categories:
-
Substrate-Related Issues: The most critical factor is often the substrate surface. Insufficient cleaning leaves behind organic residues or contaminants that act as a weak boundary layer.[1][2] Additionally, many substrates, especially polymers like polypropylene (PP) and polyethylene terephthalate (PET), have inherently low surface energy, which prevents proper wetting by the polymer solution.[3][4]
-
Polymer Solution & Film Properties: The formulation of the polymer solution, including solvent choice and polymer concentration, can significantly impact film formation and adhesion. The bulky, rigid structure of adamantane can restrict polymer chain mobility, which may affect the polymer's ability to conform and interact with the substrate surface.[5]
-
Processing Conditions: The deposition method (e.g., spin coating) parameters, such as spin speed and duration, and post-deposition treatments (e.g., curing temperature and time) are crucial for forming a stable, well-adhered film.[6][7][8]
Q2: How can I select the appropriate surface treatment for my substrate?
The choice of surface treatment depends on the substrate material and the desired surface properties. Common energetic treatments aim to remove contaminants, increase surface polarity, and improve wettability.[9]
-
For Silicon/Glass Substrates: Aggressive cleaning and hydroxylation using Piranha solution or RCA cleaning are highly effective.[8][10] To further enhance adhesion, these hydroxylated surfaces can be functionalized with silane coupling agents.[11][12]
-
For Polymer Substrates (e.g., PET, PP): These low-surface-energy materials benefit significantly from treatments that introduce polar functional groups.[3] Techniques like corona discharge, flame treatment, and plasma treatment are widely used.[13][14][15] Plasma treatment, in particular, can create reactive sites on the polymer surface that can form stronger bonds with the deposited film.[16]
-
Adhesion Promoters/Primers: Applying a thin intermediate layer, or primer, can also significantly improve adhesion. Polydopamine, for example, has been shown to be an effective primer for improving the adhesion of conductive polymers to various substrates.[17][18] For specific applications, adhesion promoters like chlorinated polypropylene or polyurethane primers can be used.[19]
Q3: Can the host-guest interaction of adamantane be used to improve adhesion?
Yes, the specific interaction between adamantane (guest) and host molecules like cyclodextrins (CD) can be leveraged to create strong, specific adhesion. Research has demonstrated that preparing a substrate with a CD-functionalized surface can lead to robust adhesion with an adamantane-containing polymer film. This "molecular glue" concept has been shown to achieve impressive adhesive strengths, on the order of several megapascals (MPa).[20][21] This approach is particularly useful for creating self-healing materials or for applications requiring highly specific interfacial bonding.[20]
Troubleshooting Guide: Common Adhesion Failures
This guide provides a systematic approach to diagnosing and resolving common adhesion problems.
Problem 1: Film Delaminates or Peels Off the Substrate Easily
This is a classic sign of poor interfacial adhesion. Follow these steps to diagnose and fix the issue.
Caption: Troubleshooting workflow for film delamination.
Problem 2: Inconsistent Adhesion Across the Substrate
Patches of poor adhesion or variable surface properties (e.g., inconsistent contact angles) suggest a non-uniform treatment or deposition process.
-
Cause: Non-uniform surface treatment.
-
Solution: Ensure the entire substrate is evenly exposed during plasma, corona, or chemical treatment. For vapor-phase silanization, ensure uniform vapor distribution within the chamber.[10]
-
-
Cause: Incomplete monolayer formation during silanization.
-
Solution: Optimize the deposition time and temperature. Short immersion times may be insufficient, while excessively long times can lead to undesirable multilayer formation.[8]
-
-
Cause: Issues during spin coating.
Quantitative Data Summary
The following tables summarize key quantitative data related to adhesion enhancement.
Table 1: Effect of Surface Treatment on Adhesion Strength
| Substrate | Polymer System | Treatment | Adhesion Strength | Reference |
| Polypropylene (PP) | Epoxy Adhesive | Helium Plasma (30s) | ~120 N/cm² (Shear Strength) | [13] |
| Carbon Fiber Thermoplastic | Epoxy Adhesive | Plasma + Mercapto Silane | 27 MPa (Shear Stress) | [13] |
| Polyacrylamide Xerogel | Polyacrylamide Xerogel | Host-Guest (β-Cyclodextrin/Adamantane) | 5.1 MPa (Tensile Strength) | [20] |
Table 2: Typical Process Parameters for Surface Treatments
| Treatment Method | Typical Parameters | Key Outcome | Reference |
| Plasma Treatment | Gas: Argon, Oxygen, Air; Power: 10-100 W; Time: 1-90 seconds | Increases surface energy, introduces polar functional groups | [13] |
| PYROSIL® Flame Treatment | Flame doped with silicon precursor | Deposits a 5-100 nm SiO₂ layer, creates hydrophilic Si-OH groups | [3] |
| Silanization (Vapor Phase) | Silane Agent, Vacuum Desiccator, 15-30 min deposition, 150°C cure | Forms a covalent monolayer to promote adhesion | [23] |
| Corona Treatment | Power Density: 30-50 W·min/m² | Increases surface tension to 38–42 dyn/cm | [19] |
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation with Plasma
This protocol is suitable for most polymer substrates to enhance wettability and adhesion.
-
Initial Cleaning: Sonicate the substrate in isopropanol for 15 minutes, followed by rinsing with deionized (DI) water.
-
Drying: Dry the substrate thoroughly with a stream of high-purity nitrogen gas.
-
Plasma Treatment: Place the cleaned, dry substrate in the chamber of a low-pressure plasma system.
-
Process: Evacuate the chamber to the base pressure. Introduce the process gas (e.g., Oxygen or Argon) and apply RF power (typically 50-100 W) for a duration of 30-60 seconds.[1][24] The plasma creates reactive free radicals and polar functional groups on the polymer surface.[14][16]
-
Post-Treatment: Vent the chamber and immediately use the substrate for film deposition to prevent surface recovery (aging effects).[13]
Protocol 2: Surface Functionalization of Silicon Wafer via Silanization
This protocol creates a functionalized surface on silicon or glass for covalent bonding with the polymer film.
Caption: Experimental workflow for silanization.
-
Substrate Cleaning & Hydroxylation: Immerse the silicon wafer in a freshly prepared Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Extreme caution is required. This step removes organic contaminants and creates a high density of surface hydroxyl (-OH) groups.[8][10]
-
Rinsing and Drying: Thoroughly rinse the wafer with high-purity DI water and dry completely with a stream of nitrogen.
-
Vapor-Phase Deposition: Place the cleaned wafer inside a vacuum desiccator. In a small container (e.g., an aluminum foil cap) next to the wafer, place a few drops of the silanizing agent (e.g., (3-Aminopropyl)triethoxysilane - APTES). Evacuate the desiccator for 30 minutes to allow the silane vapor to deposit a monolayer on the wafer surface.[10][23]
-
Curing: Remove the wafer and place it on a hotplate or in an oven at 110-120°C for 30-60 minutes. This step drives the covalent bonding between the silane and the surface hydroxyl groups and removes excess, unbound silane.[8][23]
-
Final Rinse: Rinse the cured wafer with an anhydrous solvent (e.g., toluene or ethanol) to remove any physisorbed silane molecules and dry with nitrogen.[8] The substrate is now ready for polymer film deposition.
Protocol 3: Spin Coating of Adamantane-Based Polymer Film
This protocol provides a general guideline for depositing a uniform polymer film.
-
Preparation: Prepare a solution of the adamantane-based polymer in a suitable solvent at the desired concentration. Filter the solution through a 0.2 µm filter to remove any particulate matter.
-
Substrate Mounting: Center the prepared substrate (from Protocol 1 or 2) on the spin coater chuck and secure it using the vacuum.
-
Deposition: Dispense a sufficient volume of the polymer solution onto the center of the substrate to cover a significant portion of the surface.[6]
-
Spinning: Start the spin coater. A typical two-stage process is used:
-
Spread Cycle: A low spin speed (e.g., 500-1000 rpm) for 5-10 seconds to allow the solution to spread evenly across the substrate.
-
Thinning Cycle: A high spin speed (e.g., 2000-6000 rpm) for 30-60 seconds. The final film thickness is primarily determined by the spin speed and solution viscosity.[6][7]
-
-
Curing/Annealing: Transfer the coated substrate to a hotplate or oven and bake at a temperature above the solvent's boiling point and near or above the polymer's glass transition temperature (Tg) to remove residual solvent and anneal the film. The specific temperature and time will depend on the polymer and solvent used.[5]
Protocol 4: Adhesion Assessment using ASTM D3359 (Cross-Hatch Test)
This is a standard qualitative method to assess film adhesion.[19]
-
Scribing: Using a sharp blade or a dedicated cross-hatch cutter, make a series of parallel cuts through the film to the substrate. Make a second series of cuts at a 90-degree angle to the first, creating a grid pattern.
-
Tape Application: Apply a piece of standardized pressure-sensitive tape (e.g., 3M 610) firmly over the grid. Smooth it down to ensure good contact.
-
Tape Removal: After a brief period (e.g., 90 seconds), rapidly peel the tape back upon itself at a 180-degree angle.
-
Evaluation: Examine the grid area for any removal of the film. The adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the film removed). For most applications, a rating of 4B or 5B is desired.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. filament2print.com [filament2print.com]
- 3. plasticsdecorating.com [plasticsdecorating.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous Spin Coating and Ring-Opening Metathesis Polymerization for the Rapid Synthesis of Polymer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diyhpl.us [diyhpl.us]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 11. Silanization Surface treatment process - Plasma.com [plasma.com]
- 12. benchchem.com [benchchem.com]
- 13. Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3dtllc.com [3dtllc.com]
- 15. api.pageplace.de [api.pageplace.de]
- 16. The Role of Plasma Surface Treatment in Enhancing Adhesion [tri-star-technologies.com]
- 17. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. starcolor-ink.com [starcolor-ink.com]
- 20. researchmap.jp [researchmap.jp]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. hms.harvard.edu [hms.harvard.edu]
- 24. Adhesion improvement by plasma treatment - Fraunhofer IGB [igb.fraunhofer.de]
Technical Support Center: Controlled Polymerization of 3-Hydroxyadamantan-1-yl Methacrylate (HAMA)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the controlled polymerization of 3-Hydroxyadamantan-1-yl methacrylate (HAMA). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Which controlled polymerization techniques are suitable for this compound (HAMA)?
A1: Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are suitable for achieving controlled polymerization of HAMA. The choice between them depends on the desired polymer architecture, tolerance to impurities, and the specific experimental setup. ATRP is well-documented for structurally similar monomers like 1-adamantyl methacrylate, while RAFT offers broad monomer compatibility.
Q2: How does the hydroxyl group on HAMA affect the polymerization process?
A2: The hydroxyl group can influence the polymerization in several ways. It can increase the polarity of the monomer and the resulting polymer, affecting solvent selection. The hydroxyl group may also participate in hydrogen bonding, which can influence polymerization kinetics, potentially leading to a higher polymerization rate.[1] It is crucial to select a catalyst system and reaction conditions that are tolerant to the hydroxyl functionality to avoid side reactions.
Q3: What are the recommended catalyst systems for the ATRP of HAMA?
A3: Based on studies with analogous hydroxyl-functional methacrylates like 2-hydroxyethyl methacrylate (HEMA), a recommended catalyst system for the ATRP of HAMA is a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand.[2][3] Commonly used ligands include 2,2'-bipyridine (bpy) and 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA).[3][4]
Q4: What are suitable RAFT agents (CTAs) for the polymerization of HAMA?
A4: For methacrylates, trithiocarbonates and dithiobenzoates are generally effective RAFT agents. The selection of the RAFT agent is critical for achieving good control over the polymerization. For HAMA, a trithiocarbonate-based CTA is a good starting point due to its effectiveness with methacrylic monomers.
Q5: What solvents are recommended for the controlled polymerization of HAMA?
A5: The choice of solvent is critical due to the polarity of the hydroxyl group. For ATRP, methanol or a mixture of methanol and water have been shown to be effective for other hydroxyl-functional methacrylates.[3][4] For RAFT polymerization, organic solvents such as dioxane, DMF, or toluene can be used, depending on the solubility of the monomer, polymer, and RAFT agent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the controlled polymerization of HAMA.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor control over molecular weight and high polydispersity (PDI > 1.5) | 1. Impurities in the monomer, solvent, or initiator. 2. Incorrect catalyst/ligand or RAFT agent concentration. 3. Oxygen contamination in the reaction mixture. 4. Side reactions involving the hydroxyl group. | 1. Purify the monomer and solvent before use. Recrystallize the initiator. 2. Optimize the molar ratios of monomer:initiator:catalyst:ligand (for ATRP) or monomer:initiator:RAFT agent (for RAFT). 3. Ensure thorough deoxygenation of the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas. 4. Consider protecting the hydroxyl group if side reactions are suspected, although direct polymerization is often possible. |
| Low monomer conversion or slow polymerization rate | 1. Inactive catalyst or degraded initiator. 2. Insufficient reaction temperature. 3. Presence of inhibitors in the monomer. 4. Poor solubility of the growing polymer chain. | 1. Use freshly purified catalyst and initiator. 2. Gradually increase the reaction temperature, monitoring for any loss of control. 3. Pass the monomer through a column of basic alumina to remove inhibitors. 4. Select a solvent system in which both the monomer and polymer are soluble. |
| Gelation of the reaction mixture | 1. High concentration of bifunctional impurities. 2. Excessive initiator concentration leading to a high radical flux and termination reactions. 3. Chain transfer to solvent or polymer. | 1. Ensure high purity of the HAMA monomer. 2. Reduce the initiator concentration relative to the monomer and catalyst/RAFT agent. 3. Choose a solvent with a low chain transfer constant. |
| Inconsistent results between batches | 1. Variations in the purity of reagents. 2. Inconsistent deoxygenation. 3. Fluctuations in reaction temperature. | 1. Use reagents from the same batch or re-purify for each experiment. 2. Standardize the deoxygenation procedure. 3. Ensure precise and stable temperature control throughout the polymerization. |
Data Presentation
Table 1: Recommended Starting Conditions for ATRP of HAMA
| Parameter | Recommended Value | Notes |
| Monomer:Initiator:CuBr:Ligand Ratio | 100 : 1 : 1 : 2 | This ratio can be adjusted to target different molecular weights. |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | A common and effective initiator for methacrylates. |
| Ligand | 2,2'-Bipyridine (bpy) or HMTETA | HMTETA may offer faster polymerization rates. |
| Solvent | Methanol or Toluene | Methanol is a good choice due to the hydroxyl group. |
| Temperature | 50-70 °C | The optimal temperature may need to be determined empirically. |
| Reaction Time | 4-24 hours | Monitor conversion over time to determine the optimal reaction duration. |
Table 2: Recommended Starting Conditions for RAFT Polymerization of HAMA
| Parameter | Recommended Value | Notes |
| Monomer:RAFT Agent:Initiator Ratio | 100 : 1 : 0.2 | Adjusting the monomer to RAFT agent ratio controls the molecular weight. |
| RAFT Agent (CTA) | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar trithiocarbonate | The choice of RAFT agent is critical for control. |
| Initiator | Azobisisobutyronitrile (AIBN) | A common thermal initiator. |
| Solvent | Dioxane or DMF | Ensure all components are soluble. |
| Temperature | 60-80 °C | Dependent on the decomposition temperature of the initiator. |
| Reaction Time | 6-24 hours | Monitor conversion by taking aliquots for analysis. |
Experimental Protocols
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of HAMA
Materials:
-
This compound (HAMA), purified
-
Ethyl α-bromoisobutyrate (EBiB), initiator
-
Copper(I) bromide (CuBr), catalyst
-
2,2'-Bipyridine (bpy), ligand
-
Methanol, anhydrous
-
Inhibitor removal column (basic alumina)
-
Schlenk flask and line
-
Magnetic stirrer and oil bath
Procedure:
-
Purify HAMA by passing it through an inhibitor removal column.
-
In a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and bpy (e.g., 31.2 mg, 0.2 mmol).
-
Add a magnetic stir bar and seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add deoxygenated methanol (e.g., 5 mL) to the flask via a degassed syringe.
-
Stir the mixture until the catalyst and ligand dissolve to form the catalyst complex.
-
In a separate vial, dissolve HAMA (e.g., 2.36 g, 10 mmol) in deoxygenated methanol (e.g., 5 mL).
-
Transfer the HAMA solution to the Schlenk flask via a degassed syringe.
-
Add EBiB (e.g., 14.7 µL, 0.1 mmol) to the reaction mixture via a microsyringe to initiate the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Take samples periodically via a degassed syringe to monitor monomer conversion and polymer molecular weight by techniques such as ¹H NMR and gel permeation chromatography (GPC).
-
To quench the reaction, expose the mixture to air and dilute with a suitable solvent like THF.
-
Purify the polymer by precipitating it in a non-solvent (e.g., cold hexane or diethyl ether) and drying under vacuum.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of HAMA
Materials:
-
This compound (HAMA), purified
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), RAFT agent
-
Azobisisobutyronitrile (AIBN), initiator
-
Dioxane, anhydrous
-
Inhibitor removal column (basic alumina)
-
Schlenk flask and line
-
Magnetic stirrer and oil bath
Procedure:
-
Purify HAMA by passing it through an inhibitor removal column.
-
In a Schlenk flask, dissolve HAMA (e.g., 2.36 g, 10 mmol), CPADB (e.g., 27.9 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in dioxane (e.g., 10 mL).
-
Add a magnetic stir bar and seal the flask with a rubber septum.
-
Deoxygenate the reaction mixture by subjecting it to three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the polymerization by taking samples at regular intervals for analysis by ¹H NMR and GPC.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer in a non-solvent such as cold petroleum ether, filter, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the ATRP of HAMA.
Caption: Troubleshooting logic for high polydispersity in HAMA polymerization.
References
- 1. Effect of the side ethylene glycol and hydroxyl groups on the polymerization kinetics of oligo(ethylene glycol methacrylates). An experimental and modeling investigation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijpras.com [ijpras.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Spin-Coating Poly(3-Hydroxyadamantan-1-yl methacrylate) Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing defects in spin-coated films of poly(3-Hydroxyadamantan-1-yl methacrylate) (PHAdMA).
Troubleshooting Guide
This guide addresses common defects encountered during the spin-coating process and provides systematic solutions.
1. Issue: Pinholes and Comet Streaks in the Film
-
Description: The film exhibits small voids (pinholes) or linear defects originating from a central point (comet streaks).
-
Root Causes:
-
Solutions:
-
Substrate Cleaning: Implement a rigorous substrate cleaning procedure. A recommended standard cleaning routine involves using an electronic-grade detergent, followed by rinsing with deionized water and drying with a stream of nitrogen.[3][8] For silicon substrates, an oxygen plasma or UV/ozone treatment can be used to create a hydrophilic surface with "-OH" terminations.[3][8]
-
Clean Environment: Work in a clean environment, such as a laminar flow hood, to minimize dust and other airborne particles.[2][4]
-
Solution Filtration: Filter the PHAdMA solution through a sub-micron filter (e.g., 0.2 µm PTFE filter) before dispensing to remove any aggregated polymer or other particulate matter.[2]
-
Degassing: Degas the solution using a sonicator or by letting it rest to remove any dissolved air or trapped bubbles.[6]
-
Dispensing Technique: Dispense the solution smoothly and close to the center of the substrate to avoid introducing air bubbles.[6]
-
2. Issue: Non-Uniform Film Thickness (Striations, Swirls)
-
Description: The film displays radial stripes (striations) or a swirling pattern, indicating variations in thickness.
-
Root Causes:
-
Solutions:
-
Solvent Selection: Choose a solvent with a lower vapor pressure to slow down the evaporation rate. A mixture of solvents can also be used to fine-tune the drying characteristics.[10]
-
Spin Coater Environment: Ensure the spin coater lid is closed during operation to maintain a controlled atmosphere and minimize air turbulence. A saturated solvent atmosphere within the spin coater bowl can also help to stabilize the evaporation process.
-
Optimize Spin Parameters: Adjust the spin speed and acceleration. A lower acceleration and a multi-step spin process can sometimes improve uniformity.[6]
-
3. Issue: Incomplete or Dewetting of the Film
-
Description: The polymer solution fails to cover the entire substrate or retracts from certain areas after deposition.
-
Root Causes:
-
Solutions:
-
Surface Treatment: Modify the substrate surface energy through plasma or UV/ozone treatment to improve wettability.[3][8]
-
Increase Solution Volume: Dispense a larger volume of the PHAdMA solution to ensure complete coverage.[8]
-
Solvent Modification: Add a small amount of a co-solvent that has a lower surface tension to the polymer solution.
-
4. Issue: Edge Bead Formation
-
Description: A thickened rim of polymer accumulates at the outer edge of the substrate.
-
Root Causes:
-
Solutions:
-
Edge Bead Removal: After the main spin-coating step, a secondary, high-speed spin can be used to remove the excess material at the edge.[8] Alternatively, a solvent-soaked swab can be carefully brought into contact with the edge of the spinning substrate to dissolve and remove the bead.[8]
-
Optimize Dispense Volume: Use a precise amount of solution to minimize excess accumulation at the edges.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for spin-coating PHAdMA?
Q2: How do I control the thickness of my PHAdMA film?
A2: The final film thickness is primarily controlled by two factors: the polymer solution concentration and the spin speed.[13]
-
Concentration: Higher polymer concentration in the solvent results in a thicker film.
-
Spin Speed: Higher spin speeds lead to thinner films. The relationship between these parameters and film thickness can be empirically determined for your specific experimental setup.
Q3: Should I use a static or dynamic dispense method?
A3: Both static and dynamic dispensing can be effective.
-
Static Dispense: The solution is dispensed onto a stationary substrate, which is then accelerated to the desired spin speed.[3] This method is common and straightforward.
-
Dynamic Dispense: The solution is dispensed onto the substrate while it is already rotating at a low speed or at the final target speed.[3][6] This can sometimes help in achieving a more uniform initial spread of the solution. The choice between the two depends on the solution's viscosity and wetting characteristics.
Q4: What is the role of post-spin annealing?
A4: Post-spin annealing (baking) is a heat treatment step performed after spin-coating. It is used to:
-
Remove residual solvent from the film.[14]
-
Relax internal stresses that may have formed during the rapid drying process.
-
Improve the film's adhesion to the substrate. The annealing temperature and time are critical parameters and should be carefully optimized. For some polymers, annealing can affect the surface roughness and morphology of the film.[15][16]
Q5: My substrate is not circular. How does this affect the coating?
A5: Spin-coating non-circular (e.g., square or rectangular) substrates can be challenging. The corners and straight edges can cause turbulent airflow, leading to non-uniform film thickness, particularly thicker coatings in the corner regions.[2] This is often referred to as the "corner effect". Using a higher spin speed or a two-step spin process can sometimes help to mitigate these effects.
Data Presentation
Table 1: Influence of Spin-Coating Parameters on Film Properties
| Parameter | Effect on Film Thickness | Potential Impact on Defects |
| Solution Concentration | Higher concentration → Thicker film | High concentrations can lead to increased viscosity and edge bead formation. |
| Solution Viscosity | Higher viscosity → Thicker film | High viscosity can impede flow, leading to non-uniformity and difficulty in filtering. |
| Spin Speed | Higher speed → Thinner film | Very high speeds can induce turbulence and striations. |
| Spin Acceleration | Higher acceleration can lead to thinner films | Rapid acceleration can cause swirl patterns and non-uniformity. |
| Spin Time | Longer time at final speed has a minor effect on thickness once equilibrium is reached | Insufficient spin time can result in thicker films with more residual solvent. |
| Solvent Vapor Pressure | Higher vapor pressure → Faster evaporation → Thinner film | Rapid evaporation can cause striations and surface roughness.[4] |
Experimental Protocols
Protocol 1: Standard Substrate Cleaning
-
Place substrates in a substrate rack.
-
Sonicate in a solution of electronic-grade detergent (e.g., Hellmanex III) and deionized water for 15 minutes.[3]
-
Rinse thoroughly with deionized water.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol (IPA) for 15 minutes.[8]
-
Rinse again with deionized water.
-
Dry the substrates using a stream of filtered nitrogen gas.
-
Optional: For enhanced cleaning and hydrophilicity, treat the substrates with oxygen plasma or a UV/ozone cleaner for 5-10 minutes prior to use.[3][8]
Protocol 2: PHAdMA Solution Preparation and Spin-Coating
-
Accurately weigh the desired amount of PHAdMA and dissolve it in a suitable solvent (e.g., toluene, anisole) to achieve the target concentration.
-
Stir the solution on a magnetic stir plate in a sealed vial until the polymer is fully dissolved. This may take several hours.
-
Filter the solution using a 0.2 µm PTFE syringe filter into a clean vial.[2]
-
Center a cleaned substrate on the spin coater chuck.
-
Dispense a sufficient amount of the filtered PHAdMA solution onto the center of the substrate to cover approximately two-thirds of the surface.
-
Program the spin coater with the desired spin speed, acceleration, and time. A typical two-step program might be:
-
Step 1: 500 rpm for 10 seconds (spread)
-
Step 2: 3000 rpm for 30 seconds (thin)
-
-
Start the spin-coating process.
-
Once the process is complete, carefully remove the substrate and place it on a hotplate for annealing at a predetermined temperature and time (e.g., 110°C for 2 minutes).
Visualizations
Caption: Troubleshooting workflow for common spin-coating defects.
References
- 1. coatingsystems.com [coatingsystems.com]
- 2. lampz.tugraz.at [lampz.tugraz.at]
- 3. ossila.com [ossila.com]
- 4. coatingsystems.com [coatingsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]
- 7. msesupplies.com [msesupplies.com]
- 8. What are the common problems of spin coating experiment? [en1.nbchao.com]
- 9. Spin Coat Theory - Cost Effective Equipment [costeffectiveequipment.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Comparing the thermal stability of poly(3-Hydroxyadamantan-1-yl methacrylate) and PMMA.
A Comparative Guide to the Thermal Stability of Poly(3-Hydroxyadamantan-1-yl methacrylate) and PMMA
For researchers and professionals in drug development and material science, understanding the thermal stability of polymers is crucial for determining their processing parameters and application limits. This guide provides a detailed comparison of the thermal properties of poly(this compound) (PHAdMA) and poly(methyl methacrylate) (PMMA), supported by experimental data.
Introduction to the Polymers
Poly(methyl methacrylate) (PMMA) is a widely used amorphous thermoplastic known for its excellent optical clarity, high tensile strength, and good weathering resistance. However, its relatively moderate thermal stability can be a limitation in applications requiring high-temperature processing or use.
Poly(this compound) (PHAdMA) is a specialty polymer that incorporates a bulky, rigid adamantyl group in its side chain. This structural feature is anticipated to significantly enhance the thermal properties of the methacrylate polymer backbone, offering superior performance in demanding applications.
Comparative Thermal Properties
The thermal stability of a polymer is primarily assessed by its decomposition temperature and glass transition temperature (Tg). The data presented below is a summary of findings from various studies. It is important to note that direct experimental data for the homopolymer of this compound is not widely available in the reviewed literature. Therefore, the values for PHAdMA are based on data from copolymers containing hydroxyadamantyl methacrylate and analogous adamantyl-containing polymers, which strongly indicate a significant improvement in thermal stability over PMMA.
| Thermal Property | Poly(this compound) (PHAdMA) | Poly(methyl methacrylate) (PMMA) |
| Glass Transition Temperature (Tg) | Expected to be significantly > 105 °C (A Tg of 220.25 °C has been reported for the similar poly(1-adamantyl methacrylate)) | ~ 105 °C[1][2][3] |
| Initial Decomposition Temperature (Tonset) | Significantly higher than PMMA (Copolymers with 5% hydroxyadamantyl methacrylate show a Tonset of ~260 °C, compared to 160 °C for PMMA in the same study)[4] | ~ 250 - 300 °C (Degradation often occurs in multiple stages)[5][6][7] |
| 5% Weight Loss Temperature (Td5%) | Expected to be substantially higher than PMMA | Varies with molecular weight and synthetic method, but generally in the range of 200-300 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | Expected to be significantly higher than PMMA | Typically observed in the range of 300 - 400 °C[6] |
Discussion
The incorporation of the adamantyl group into the methacrylate polymer structure introduces significant steric hindrance and rigidity. This restricts the segmental motion of the polymer chains, leading to a substantially higher glass transition temperature (Tg) for PHAdMA compared to PMMA. The bulky side group also enhances the thermal stability by increasing the energy required to initiate chain scission and depolymerization, resulting in a higher decomposition temperature.
Studies on copolymers of methyl methacrylate and 1-acryloyloxy-3-hydroxyadamantane (a structurally similar monomer to that of PHAdMA) have demonstrated a notable increase in the initial decomposition temperature with even a small incorporation of the hydroxyadamantyl monomer[4]. This strongly suggests that the homopolymer of PHAdMA would exhibit superior thermal stability compared to PMMA.
Experimental Protocols
The primary techniques used to evaluate the thermal stability of these polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer by measuring the change in mass as a function of temperature.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a high-purity, inert sample pan (e.g., platinum or alumina).
-
The sample is heated in a TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of weight loss against temperature.
-
Key parameters such as the onset decomposition temperature (Tonset), the temperature at 5% weight loss (Td5%), and the temperature of maximum decomposition rate (Tmax) are determined from the curve and its derivative (DTG curve).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer by measuring the difference in heat flow into a sample and a reference as a function of temperature.
Methodology:
-
A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated in the DSC cell at a controlled, constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample and reference is monitored.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
-
To erase the thermal history of the sample, it is common to perform a heat-cool-heat cycle, with the Tg being determined from the second heating scan.
Experimental Workflow
The following diagram illustrates the typical workflow for comparing the thermal stability of PHAdMA and PMMA.
Conclusion
The inclusion of the bulky 3-hydroxyadamantan-1-yl group in the methacrylate polymer structure imparts significantly enhanced thermal stability compared to standard PMMA. Both the glass transition temperature and the decomposition temperature are expected to be substantially higher for PHAdMA. This makes PHAdMA a promising candidate for applications that demand greater heat resistance, such as in advanced lithography, high-performance optical components, and specialized biomedical devices where thermal sterilization methods are employed. Further direct experimental characterization of the PHAdMA homopolymer is warranted to precisely quantify its thermal properties.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Polymer Structure Validation: 1H NMR vs. FTIR Spectroscopy
For researchers, scientists, and drug development professionals, the precise characterization of a polymer's structure is paramount to ensuring its functionality, safety, and reproducibility. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy stand out as two of the most powerful and widely used methods for elucidating polymer architecture. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
At a Glance: ¹H NMR vs. FTIR Spectroscopy
| Feature | ¹H NMR Spectroscopy | FTIR Spectroscopy |
| Primary Information | Detailed molecular structure, including monomer sequence, tacticity, branching, end-groups, and purity.[1][2] | Identification of functional groups and chemical bonds.[1][3] |
| Quantitative Analysis | Excellent for determining monomer ratios in copolymers, degree of polymerization, and number-average molecular weight (Mn) through end-group analysis.[4][5][6][7][8][9] | Can be used for quantitative analysis of components in a blend or copolymer, but often requires calibration curves.[10] |
| Sample Requirements | Requires soluble polymers (5-20 mg) dissolved in a suitable deuterated solvent.[1] | Can analyze a wide range of samples including solids, films, powders, and liquids with minimal to no sample preparation (especially with ATR).[11][12] |
| Strengths | Provides unambiguous and detailed structural information.[1] Highly quantitative. | Rapid, versatile, and cost-effective. Non-destructive.[13] |
| Limitations | Lower sensitivity compared to other techniques. Requires soluble samples, which can be a limitation for cross-linked or insoluble polymers.[1] | Provides information on functional groups present, but not their specific arrangement or connectivity in the polymer chain. Can be difficult to distinguish between similar polymer structures. |
In-Depth Comparison
¹H NMR spectroscopy provides an unparalleled level of detail regarding the molecular structure of a polymer. By analyzing the chemical shifts and integrals of proton signals, researchers can gain precise insights into the arrangement of monomers in a copolymer, the stereochemistry (tacticity) of the polymer chain, the presence and nature of branching, and the identification and quantification of end-groups.[1][2] This makes ¹H NMR an indispensable tool for the de novo structural elucidation of novel polymers and for the detailed characterization of complex architectures. Its quantitative nature allows for the accurate determination of copolymer composition and the calculation of number-average molecular weight (Mn) for polymers with identifiable end-groups.[4][5][6][7][8][9]
FTIR spectroscopy, on the other hand, excels in the rapid identification of functional groups present in a polymer.[1][3] By measuring the absorption of infrared radiation at specific wavelengths, an FTIR spectrum serves as a unique "molecular fingerprint" of the sample. This makes it an excellent technique for quick verification of a known polymer, screening for the presence of specific chemical bonds, and identifying unknown materials by comparing their spectra to extensive libraries.[11] The advent of Attenuated Total Reflectance (ATR)-FTIR has further simplified the analysis, allowing for direct measurement of solid and liquid samples with minimal preparation.[11][12] While quantitative analysis is possible with FTIR, it often requires the creation of calibration curves and may not offer the same level of precision as ¹H NMR for determining monomer ratios or molecular weight.[10]
Alternative Techniques for Polymer Structure Validation
While ¹H NMR and FTIR are workhorse techniques, a comprehensive validation of a polymer's structure often benefits from complementary data from other methods.
| Technique | Information Provided | Key Advantages |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution (Mw, Mn, and Polydispersity Index - PDI).[7][8] | Provides a complete picture of the molecular weight distribution, not just an average. |
| Differential Scanning Calorimetry (DSC) | Thermal properties such as glass transition temperature (Tg) and melting point (Tm). | Sensitive to changes in polymer morphology and crystallinity. |
| Mass Spectrometry (MS) | Molecular weight of the polymer and structural information from fragmentation patterns. | Can provide exact mass and detailed structural information, especially for smaller polymers. |
| X-ray Diffraction (XRD) | Information on the crystalline structure and morphology of the polymer. | Essential for understanding the solid-state properties of semi-crystalline polymers. |
Experimental Protocols
¹H NMR Spectroscopy for End-Group Analysis and Mn Determination
Objective: To determine the number-average molecular weight (Mn) of a polymer with known end-groups.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent appropriate for the polymer (e.g., CDCl₃, DMSO-d₆)[1]
-
Polymer sample (5-20 mg)[1]
-
Internal standard (optional)
Procedure:
-
Sample Preparation: Accurately weigh 5-20 mg of the dried polymer sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the polymer is fully dissolved. Transfer the solution to an NMR tube.[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1 of the protons being quantified, and a 30° pulse angle.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integration: Integrate the signals corresponding to the protons of the repeating monomer unit and the signals corresponding to the protons of the end-groups.
-
Calculation of Degree of Polymerization (DP): DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of end-group protons / Number of protons per end-group)[9]
-
Calculation of Number-Average Molecular Weight (Mn): Mn = (DP × Molecular weight of repeating unit) + Molecular weight of end-groups[4]
FTIR-ATR Spectroscopy for Polymer Identification
Objective: To identify an unknown polymer sample.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)[11]
-
Polymer sample (solid, film, or powder)
-
Solvent for cleaning the ATR crystal (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol. Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.[1]
-
Sample Application: Place the polymer sample directly onto the ATR crystal, ensuring good contact. For solid samples, apply pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal.[11]
-
Data Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.[11]
-
Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identification: Compare the obtained spectrum with a spectral library of known polymers for identification.[11] Key absorption bands corresponding to specific functional groups can also be identified to aid in structural confirmation.
Workflow for Polymer Structure Validation
The following diagram illustrates a typical workflow for validating the structure of a newly synthesized polymer, integrating both ¹H NMR and FTIR spectroscopy.
Caption: Workflow for polymer structure validation using FTIR and 1H NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. box2073.temp.domains [box2073.temp.domains]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 10. researchgate.net [researchgate.net]
- 11. piketech.com [piketech.com]
- 12. jascoinc.com [jascoinc.com]
- 13. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics [intertek.com]
Comparative study of adamantyl methacrylate vs. norbornyl methacrylate in photoresists.
In the relentless pursuit of smaller and more powerful microelectronic devices, the composition of photoresists plays a pivotal role. These light-sensitive materials are the cornerstone of photolithography, the process by which intricate circuit patterns are transferred onto semiconductor wafers. Among the myriad of molecular building blocks for advanced photoresists, alicyclic methacrylates have emerged as critical components, offering a balance of properties essential for high-resolution patterning. This guide provides a detailed comparative analysis of two prominent alicyclic methacrylates: adamantyl methacrylate (AdMA) and norbornyl methacrylate (NBMA), with a focus on their impact on photoresist performance. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in the selection and design of next-generation photoresist formulations.
Chemical Structures: A Tale of Two Cages
The distinct properties of AdMA and NBMA in photoresist applications are rooted in their unique molecular architectures. Both feature bulky, cage-like hydrocarbon structures that contribute to the etch resistance and thermal stability of the polymer backbone.
Figure 1: Chemical structures of Adamantyl Methacrylate (AdMA) and Norbornyl Methacrylate (NBMA).
Adamantane, a tricyclic hydrocarbon, possesses a highly symmetric and rigid diamondoid structure. This bulkiness imparts excellent thermal stability and etch resistance to the photoresist polymer.[1][2] Norbornane, a bicyclic hydrocarbon, is also a bulky group that enhances etch resistance, though its structure is less symmetrical than adamantane. A common variant of NBMA used in photoresists is isobornyl methacrylate (IBMA), which will be considered in this comparison.
Performance Comparison: A Data-Driven Analysis
The incorporation of AdMA or NBMA into a photoresist formulation significantly influences its key performance characteristics, including thermal properties, dissolution behavior, and etch resistance. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Thermal Properties
The glass transition temperature (Tg) and thermal decomposition temperature (Td) are critical parameters for a photoresist, as they dictate the material's stability during processing steps like pre-bake and post-exposure bake.
| Property | Adamantyl Methacrylate (AdMA) Polymer | Norbornyl Methacrylate (NBMA) Polymer (Isobornyl Methacrylate) | Reference |
| Glass Transition Temperature (Tg) | ~170 °C (for azeotropic copolymer with styrene) | Increased with IBMA content in the copolymer | [1] |
| Decomposition Temperature (Td) | ~340 °C (for azeotropic copolymer with styrene) | Higher than copolymers with (+)-BMA | [1][3] |
Dissolution Characteristics
The dissolution rate of a photoresist in a developer solution is a key factor determining the final pattern profile. The bulky, hydrophobic nature of both AdMA and NBMA helps to control the dissolution of the polymer in aqueous developers.
| Property | Adamantyl Methacrylate (AdMA) Photoresist | Norbornyl Methacrylate (NBMA) Photoresist (Isobornyl Methacrylate) | Reference |
| Dissolution in TMAH Developer | Can be controlled by the proportion of hydrophobic groups; higher AdMA content leads to lower solubility. | - | [4] |
| Swelling Behavior | Methacrylate-based photoresists can exhibit significant swelling during development. | - | [4] |
Etch Resistance
A photoresist must be robust enough to withstand the etching processes that transfer the pattern to the underlying substrate. The high carbon-to-hydrogen ratio of alicyclic compounds like adamantane and norbornane contributes to superior plasma etch resistance.
| Etch Condition | Relative Etch Rate (AdMA-based resist vs. Novolak) | Relative Etch Rate (NBMA-based resist vs. Novolak) | Reference |
| CF4 Plasma | 1.1 | - | |
| Ar Plasma | 1.2 | - | |
| Cl2 Plasma | 1.3 | - | |
| Cl2/HBr Plasma | 1.4 | - |
Experimental Protocols
To ensure the reproducibility of the presented data, this section outlines the general methodologies for key experiments.
Dissolution Rate Measurement
The dissolution rate of a photoresist is typically measured using a dissolution rate monitor (DRM).
-
Sample Preparation: A thin film of the photoresist is spin-coated onto a silicon wafer and then subjected to a post-apply bake (PAB).
-
Exposure: The wafer is exposed to a specific dose of radiation (e.g., UV light).
-
Post-Exposure Bake (PEB): The wafer undergoes a PEB to drive the acid-catalyzed deprotection reaction.
-
Development: The wafer is immersed in a developer solution, typically tetramethylammonium hydroxide (TMAH).
-
Measurement: The change in film thickness over time is monitored in-situ using techniques like multi-wavelength reflectometry. The dissolution rate is calculated from the slope of the thickness versus time curve.[5][6]
Etch Resistance Evaluation
The etch resistance of a photoresist is determined by measuring its etch rate relative to a standard material under specific plasma conditions.
-
Sample Preparation: A patterned photoresist film is prepared on a silicon wafer.
-
Etching: The wafer is placed in a plasma etcher and subjected to a specific gas chemistry (e.g., CF4, Ar, Cl2/HBr) for a set time.
-
Thickness Measurement: The thickness of the photoresist is measured before and after etching using an ellipsometer or a profilometer.
-
Calculation: The etch rate is calculated by dividing the change in thickness by the etch time. The relative etch rate is then determined by comparing it to the etch rate of a reference material (e.g., a novolak-based resist) under the same conditions.
Logical Workflow: From Monomer to Pattern
The journey from the chemical monomer to a final patterned structure on a wafer involves a series of well-defined steps in the photolithography process.
Figure 2: General workflow of the photolithography process.
Conclusion
Both adamantyl methacrylate and norbornyl methacrylate are crucial components in the formulation of advanced photoresists, primarily due to the enhanced etch resistance and thermal stability conferred by their bulky alicyclic structures. The choice between AdMA and NBMA will depend on the specific requirements of the lithographic process. AdMA, with its highly symmetric and rigid structure, generally offers superior thermal stability. The introduction of IBMA, a type of NBMA, has been shown to increase the glass transition temperature of the resulting copolymer.
Further research directly comparing the lithographic performance, such as resolution, line-edge roughness, and sensitivity, of photoresists based on AdMA and various isomers of NBMA under identical conditions is necessary to provide a more definitive guide for material selection. The experimental protocols and comparative data presented here serve as a foundation for such future investigations and aid in the rational design of high-performance photoresist materials.
References
How does the hydroxyl group affect the properties of adamantyl methacrylate polymers?
For researchers and professionals in drug development, the selection of appropriate polymer excipients is a critical factor in designing effective drug delivery systems. Adamantyl methacrylate polymers are a class of materials known for their robust thermal and mechanical properties, owing to the bulky and rigid adamantane moiety. The introduction of a hydroxyl group to the adamantane structure can further modulate these properties, offering a tailored approach to polymer design for specific therapeutic applications. This guide provides a comparative analysis of hydroxylated and non-hydroxylated adamantyl methacrylate polymers, supported by experimental data, to elucidate the effects of this functional group.
Enhanced Thermal Stability with Hydroxylation
The presence of a hydroxyl group on the adamantyl moiety significantly enhances the thermal stability of methacrylate copolymers. In a comparative study, copolymers of methyl methacrylate (MMA) with 1-acryloyloxy-3-hydroxyadamantane (HAdMA) demonstrated superior thermal properties compared to copolymers of MMA with 1-adamantyl methacrylate (AdMA). The introduction of just 5% HAdMA into the PMMA structure increased the initial decomposition temperature from 160°C to approximately 260°C.[1] This improvement is more pronounced than that observed with the non-hydroxylated AdMA, indicating that the hydroxyl group contributes to a more thermally stable polymer network.[1]
Table 1: Comparison of Thermal Properties
| Polymer Composition | Glass Transition Temperature (Tg) (°C) | Initial Decomposition Temperature (°C) |
| Poly(methyl methacrylate) (PMMA) | ~105 | ~160[1] |
| Poly(1-adamantyl methacrylate) (PAdMA) | 220[2] | >300 |
| P(AdMA-co-MMA) | Varies with composition | Varies with composition |
| P(HAdMA-co-MMA) (5% HAdMA) | Higher than PMMA | ~260[1] |
Note: Data for homopolymers and copolymers are compiled from various sources. A direct comparison of homopolymers of AdMA and HAdMA was not available in the reviewed literature.
The bulky and rigid structure of the adamantane group itself is known to increase the glass transition temperature (Tg) of polymers by restricting chain mobility.[3][4] The hydroxyl group can further enhance this effect through the potential for hydrogen bonding, which can increase intermolecular forces and create a more rigid polymer network.
Influence on Hydrophilicity and Surface Properties
Table 2: Expected Impact on Surface Properties
| Property | Poly(1-adamantyl methacrylate) | Poly(3-hydroxy-1-adamantyl methacrylate) | Rationale |
| Water Contact Angle | Higher (more hydrophobic) | Lower (more hydrophilic) | The hydroxyl group increases surface polarity. |
| Biocompatibility | Generally good | Potentially enhanced due to increased hydrophilicity | Hydrophilic surfaces can reduce non-specific protein adsorption. |
Implications for Drug Delivery
The hydrophilicity of a polymer matrix is a key determinant of its drug release characteristics, particularly for hydrophobic drugs. An increase in the hydrophilicity of an adamantyl methacrylate polymer through hydroxylation could lead to a faster rate of water uptake and swelling, which in turn can accelerate the diffusion and release of an encapsulated drug.
While direct experimental comparisons of drug release from hydroxylated and non-hydroxylated adamantyl methacrylate polymer systems are currently limited in the published literature, the principle is well-established in the broader field of drug delivery. For instance, in hydrogel systems based on other methacrylates, the incorporation of hydrophilic monomers is a common strategy to tailor drug release profiles.
The logical relationship suggests that the hydroxyl group would increase the polymer's affinity for aqueous media, leading to a more hydrated matrix and potentially faster drug release.
Caption: Effect of hydroxylation on drug release from adamantyl methacrylate polymers.
Experimental Protocols
Synthesis of Monomers
1-Adamantyl Methacrylate (AdMA): A common method for the synthesis of AdMA involves the reaction of 1-adamantanol with methacryloyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction is typically carried out at a low temperature (e.g., 0°C) to control the reactivity. The product is then purified, for example, by column chromatography.[5]
3-Hydroxy-1-adamantyl Methacrylate (HAdMA): HAdMA can be prepared by the reaction of 1,3-adamantanediol with methacrylic acid.[6]
Caption: General synthesis workflows for AdMA and HAdMA monomers.
Polymerization
Copolymers of adamantyl methacrylates with other monomers like MMA can be synthesized via free radical polymerization. A typical procedure involves dissolving the monomers and a radical initiator (e.g., benzoyl peroxide) in a solvent such as benzene. The reaction mixture is then heated under an inert atmosphere for a specified time to allow for polymerization. The resulting copolymer is precipitated in a non-solvent (e.g., hexane), purified by repeated precipitation, and dried under vacuum.
Characterization
Thermal Properties:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymers. Samples are typically heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[2]
-
Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability and decomposition temperature of the polymers. The mass of the sample is monitored as a function of increasing temperature.
Surface Properties:
-
Water Contact Angle Measurement: The sessile drop method is a standard technique to determine the hydrophilicity/hydrophobicity of a polymer film. A drop of water is placed on the polymer surface, and the angle between the water droplet and the surface is measured. A smaller angle indicates a more hydrophilic surface.
Conclusion
The incorporation of a hydroxyl group into the adamantyl methacrylate polymer structure offers a valuable strategy for tuning its properties for drug delivery applications. The evidence suggests that hydroxylation leads to a significant improvement in thermal stability. While direct comparative data on mechanical properties and drug release profiles is an area requiring further research, the increased hydrophilicity imparted by the hydroxyl group is expected to enhance biocompatibility and provide a mechanism to modulate drug release kinetics. For drug development professionals, hydroxylated adamantyl methacrylate polymers represent a promising class of materials for creating robust and tunable drug delivery systems.
References
Glass transition temperature (Tg) comparison of different adamantane-based polymers.
The incorporation of the bulky, rigid adamantane cage structure into polymer backbones significantly influences their thermal properties, most notably the glass transition temperature (Tg). This guide provides a comparative analysis of the Tg of various adamantane-based polymers, supported by experimental data, to assist researchers, scientists, and drug development professionals in material selection and development. The inherent rigidity of the adamantane moiety restricts polymer chain mobility, leading to a substantial increase in Tg compared to their non-adamantane counterparts.[1][2][3][4][5]
The Adamantyl Effect on Glass Transition Temperature
The introduction of adamantane as a pendant group or within the main chain of a polymer backbone is a well-established strategy to enhance its thermal stability.[2][6] This "adamantyl effect" is attributed to the significant steric hindrance and reduced conformational flexibility imposed by the diamondoid structure of adamantane, which elevates the energy barrier for segmental motion of the polymer chains.[1][2] The magnitude of the Tg increase is influenced by factors such as the position of the adamantyl group, the nature of the spacer connecting it to the polymer backbone, and the overall polymer architecture.[7][8]
Comparative Data of Adamantane-Based Polymers
The following table summarizes the glass transition temperatures of various adamantane-containing polymers, showcasing the significant impact of the adamantane moiety.
| Polymer Name | Polymer Abbreviation | Glass Transition Temperature (Tg) in °C | Reference |
| Poly(1-adamantyl methacrylate) | PAdMA | 183 - 243 | [9] |
| Poly(1-adamantylmethyl methacrylate) | PAdMMA | 201 | [8][10] |
| Poly(4-(1-adamantyl)phenyl methacrylate) | PAdPMA | 253 | [8][10][11][12] |
| Poly(2-methyl-4-(1-adamantyl)phenyl methacrylate) | --- | 250 | [11][12] |
| Poly(N-(1-adamantyl)-N-4-vinylbenzylideneamine) | --- | 234 | [7] |
| Poly(N-(2-adamantyl)-N-4-vinylbenzylideneamine) | --- | 232 | [7] |
| Poly(4-(4-(N-adamantylimino)methyl)phenylstyrene) | --- | 268 | [13] |
| Adamantane-based Polyurethane (ABPU50) | ABPU50 | Broad transition | [14] |
Experimental Protocols
The primary method for determining the glass transition temperature of these polymers is Differential Scanning Calorimetry (DSC) .
Typical DSC Protocol for Tg Determination:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies (e.g., indium).
-
Thermal Cycling: The sample is subjected to a controlled temperature program. A common procedure involves:
-
First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature well above its expected Tg to erase any previous thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Second Heating Scan: A second heating scan is performed at the same heating rate as the first. The Tg is determined from the midpoint of the step change in the heat flow curve of this second heating scan.
-
-
Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically taken as the midpoint of this transition.
Logical Relationship Visualization
The following diagram illustrates the fundamental principle behind the effect of adamantane incorporation on the glass transition temperature of polymers.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Shape memory materials based on adamantane-containing polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of the refractive index of poly(3-Hydroxyadamantan-1-yl methacrylate) versus other optical polymers.
A Comparative Analysis of the Refractive Index of Poly(3-Hydroxyadamantan-1-yl methacrylate) and Other Optical Polymers
For researchers, scientists, and drug development professionals working at the forefront of optical materials and medical devices, the selection of a polymer with the appropriate refractive index is a critical consideration. This guide provides a comparative analysis of the refractive index of poly(this compound) (PHAdMA) against other commonly used optical polymers. The inclusion of the bulky, alicyclic adamantyl group in the methacrylate polymer backbone results in a material with a higher refractive index compared to standard polymers like poly(methyl methacrylate) (PMMA).
Data Presentation
The following table summarizes the refractive index values for PHAdMA and a selection of other optical polymers. The data is compiled from various sources and represents typical values measured at a wavelength of 589.3 nm (sodium D-line).
| Polymer | Abbreviation | Refractive Index (n_D) |
| Poly(this compound) | PHAdMA | ~1.545 (monomer) |
| Poly(1-adamantyl methacrylate) | PAdMA | 1.51 - 1.52 |
| Poly(methyl methacrylate) | PMMA | ~1.49 |
| Polycarbonate | PC | ~1.585 |
| Polystyrene | PS | ~1.59 |
| Cyclic Olefin Copolymer | COC | ~1.53 |
Note: The refractive index for poly(this compound) is estimated based on the value of its monomer[1][2] and the typical refractive indices of other adamantane-containing methacrylate polymers.[3][4][5] The bulky adamantane moiety is known to increase the refractive index of the polymer.[3][4]
Experimental Protocols
Accurate measurement of the refractive index of polymer thin films is crucial for their application in optical devices. Several well-established techniques are employed for this purpose, each with its own advantages and specific experimental setup.
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a highly sensitive, non-destructive optical technique that measures the change in polarization of light upon reflection from a thin film. It can determine both the refractive index and the thickness of the film with high accuracy.[6]
Methodology:
-
Instrument Setup and Calibration: The light source is turned on and allowed to stabilize. The instrument is then calibrated using a reference sample, typically a bare silicon wafer.[6]
-
Sample Mounting: The polymer thin film sample is mounted on the sample stage, ensuring the light beam reflects from the center of the film.[6]
-
Measurement: The ellipsometric parameters, Psi (Ψ) and Delta (Δ), are acquired as a function of wavelength at a set angle of incidence (commonly 70°).[6]
-
Data Analysis: The acquired data is analyzed using specialized software. A model, often based on the Cauchy dispersion formula, is created to represent the optical properties of the film. A fitting procedure is then performed to adjust the model parameters (e.g., film thickness and Cauchy parameters) to match the calculated Ψ and Δ values to the experimental data. The refractive index spectrum of the polymer film is obtained from the best-fit model.[6]
Prism Coupling
The prism coupling technique involves coupling a laser beam into the thin film via a high-refractive-index prism. By measuring the angles at which light propagates within the film (mode angles), both the refractive index and thickness can be determined.[6]
Methodology:
-
Sample and Prism Preparation: A high-refractive-index prism is brought into contact with the polymer thin film.
-
Measurement: A laser beam is directed at the prism. The instrument rotates the sample and prism assembly while a photodetector monitors the intensity of the reflected laser beam. At specific "mode angles," light couples into the thin film, causing a sharp drop in the reflected intensity. The instrument's software automatically detects and records these mode angles.[6]
-
Data Analysis: The software utilizes the measured mode angles, the known refractive index of the prism, and the laser wavelength to solve the waveguide mode equations, thereby determining the refractive index and thickness of the film.[6]
UV-Vis Spectroscopy
For transparent thin films, UV-Vis spectroscopy can be used to estimate the refractive index by analyzing the interference fringes in their transmission or reflectance spectra.[6]
Methodology:
-
Instrument Setup: The UV-Vis spectrophotometer is turned on, and the lamps are allowed to stabilize. A baseline correction is performed with no sample in the beam path.[6]
-
Measurement: The polymer thin film sample is placed in the sample holder, and the transmission or reflectance spectrum is acquired over the desired wavelength range. A sufficiently thick and transparent film will exhibit interference fringes.[6]
-
Data Analysis: The wavelengths of the maxima and minima of the interference fringes are identified. If the film thickness (d) is known, the refractive index (n) can be calculated using the equation: n = (m * λ) / (2 * d), where 'm' is the order of the interference fringe and 'λ' is the corresponding wavelength. Alternatively, specialized software can be used to model the interference pattern and simultaneously fit for both the refractive index and the film thickness.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for determining the refractive index of a polymer thin film.
References
A Comparative Guide to the Dielectric Properties of Polymers Incorporating 3-Hydroxyadamantan-1-yl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
The introduction of adamantyl groups into a polymer matrix, such as polymethacrylates, has been shown to decrease the dielectric constant. This is attributed to the creation of free volume and the low polarizability of the adamantane cage structure[1][2][3]. This principle suggests that polymers derived from 3-Hydroxyadamantan-1-yl methacrylate would exhibit favorable low-κ properties.
Comparative Data on Dielectric Constants
The following table summarizes the dielectric constants of various polymers, including those with adamantane structures, to provide a comparative landscape.
| Polymer | Dielectric Constant (κ) | Measurement Frequency | Reference |
| Adamantane-Containing Polymers | |||
| Adamantyl-Based Benzocyclobutene (BCB) Polymer | 2.50 - 2.53 | 10 kHz - 5 MHz | [1][3] |
| Common Low-κ Polymer Alternatives | |||
| Polytetrafluoroethylene (PTFE) | ~2.1 | Wide Range | [4][5] |
| Cyclic Olefin Copolymer (COC, TOPAS®) | 2.35 | 1 kHz - 10 kHz | [6] |
| Standard Polymer Reference | |||
| Polymethyl Methacrylate (PMMA) | 2.6 - 3.0 | 1 MHz | [7] |
| Polymethyl Methacrylate (PMMA) | 4.9 | 100 Hz | [8][9] |
| Silicon Dioxide (SiO₂) | 3.9 | Not Specified |
Experimental Protocols
The determination of the dielectric constant of polymer films is crucial for their application in electronics. The parallel-plate capacitance method is a widely used and reliable technique.
Protocol: Dielectric Constant Measurement using the Parallel-Plate Capacitor Method
1. Sample Preparation:
-
Synthesize the polymer containing this compound via a suitable polymerization technique (e.g., free-radical polymerization).
-
Prepare a thin, uniform film of the polymer on a conductive substrate (e.g., aluminum-coated glass) using a method such as spin-coating or solution casting.
-
Ensure the film is free of defects, pinholes, and significant surface roughness.
-
Dry the film thoroughly in a vacuum oven to remove any residual solvent, which can affect the dielectric measurement.
-
Measure the thickness of the polymer film at multiple locations using a profilometer or ellipsometer to obtain an accurate average thickness (d).
2. Capacitor Fabrication:
-
Deposit a top circular electrode of a known area (A) onto the polymer film. This is typically done by vacuum evaporation of a conductive metal (e.g., gold or aluminum) through a shadow mask.
-
This creates a metal-insulator-metal (MIM) parallel-plate capacitor structure.
3. Measurement Procedure:
-
Place the fabricated capacitor in a probe station with a controlled environment (temperature and humidity).
-
Connect the top and bottom electrodes to an LCR meter or an impedance analyzer.
-
Measure the capacitance (C) of the structure at various frequencies (e.g., from 1 kHz to 1 MHz).
-
It is also advisable to measure the capacitance of a blank sample (without the polymer film) to account for any stray capacitance.
4. Calculation of Dielectric Constant:
-
The dielectric constant (κ) is calculated using the formula for a parallel-plate capacitor:
Visualizations
Experimental Workflow for Dielectric Constant Measurement
The following diagram illustrates the key steps in the experimental workflow for determining the dielectric constant of a polymer film.
Caption: Workflow for dielectric constant measurement.
Logical Relationship of Adamantane Structure to Low Dielectric Constant
This diagram illustrates the rationale behind the use of adamantane-containing monomers for developing low-κ polymers.
Caption: Adamantane's contribution to a low dielectric constant.
References
- 1. Adamantyl-based benzocyclobutene low-k polymers with good physical properties and excellent planarity - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Adamantyl-based benzocyclobutene low-k polymers with good physical properties and excellent planarity - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Low Dielectric Constant Plastic Materials - Low Permittivity Plastics | TOPAS [topas.com]
- 5. What Is The Dielectric Constant Of Ptfe And Why Is It Important? Unlock Superior Signal Integrity - Kintek [kintek-solution.com]
- 6. www-eng.lbl.gov [www-eng.lbl.gov]
- 7. bangslabs.com [bangslabs.com]
- 8. Dielectric properties of Poly(methyl methacrylate) (PMMA)/CaCu3Ti4O12 composites | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. arxiv.org [arxiv.org]
A Comparative Guide to the Water Absorption Characteristics of Adamantane-Containing Copolymers
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the bulky, hydrophobic adamantane moiety into polymer structures has garnered significant interest for the development of advanced materials with unique properties. This guide provides an objective comparison of the water absorption characteristics of adamantane-containing copolymers, primarily focusing on methacrylate and polyimide derivatives, against their conventional counterparts. The inclusion of adamantane is consistently shown to reduce water uptake, a critical factor in applications ranging from microelectronics to controlled drug delivery.
Performance Comparison: Lower Water Absorption of Adamantane Copolymers
Adamantane-containing polymers consistently demonstrate lower water absorption compared to analogous polymers without the adamantane group.[1][2] This is attributed to the inherent hydrophobicity and rigid, cage-like structure of adamantane, which increases the free volume of the polymer matrix while simultaneously repelling water molecules.
For instance, studies on adamantane-containing methacrylate polymers have shown that their water absorption is lower than that of poly(methyl methacrylate) (PMMA).[1][2] While PMMA, despite its general hydrophobic nature, can absorb approximately 2% of its weight in water, the introduction of adamantane side groups mitigates this tendency.[3][4] This characteristic is crucial for applications where dimensional stability and consistent dielectric properties are paramount.
Similarly, adamantane-based polyimides exhibit low water absorption.[5] Commercially available polyimides like Kapton can absorb a significant amount of water, with some studies reporting equilibrium water absorption for PMDA-ODA and BPDA-PDA polyimides to be around 2.7% and 2.5%, respectively.[6] The integration of adamantane into the polyimide backbone disrupts chain packing and reduces the affinity for water, leading to materials with enhanced performance in humid environments.
Below is a summary of water absorption data for representative adamantane-containing copolymers and their conventional counterparts.
| Polymer Type | Specific Polymer | Water Absorption (% weight gain) | Reference |
| Methacrylate Polymers | Poly(methyl methacrylate) (PMMA) | ~2.0 | [3][4] |
| Adamantane-Containing Methacrylate Copolymers | Qualitatively lower than PMMA | [1][2] | |
| Polyimide Polymers | Poly(oxydianiline pyromellitimide) (PMDA-ODA) | 2.7 | [6] |
| Poly(para-phenylene diamine biphenyltetracarboxydiimide) (BPDA-PDA) | 2.5 | [6] | |
| Adamantane-Containing Polyimides | 1.04 - 1.96 | [5] |
Experimental Protocols
The following section details a standardized methodology for determining the water absorption of polymers, based on the ASTM D570 standard. This gravimetric method is widely used to quantify the amount of water absorbed by a material under specified conditions.
ASTM D570: Standard Test Method for Water Absorption of Plastics
1. Specimen Preparation:
-
Test specimens are typically in the form of a disk or square with a defined thickness (e.g., 50.8 mm diameter disk, 3.2 mm thick).
-
The surfaces of the specimens should be smooth and free from any contaminants.
-
Three specimens are typically used for each material being tested to ensure reproducibility.
2. Initial Conditioning and Weighing:
-
The specimens are dried in an oven at a specified temperature (e.g., 50 °C or 105-110 °C) for a set duration (e.g., 24 hours) to remove any initial moisture.
-
After drying, the specimens are cooled to room temperature in a desiccator to prevent moisture reabsorption from the atmosphere.
-
Once cooled, each specimen is weighed to the nearest 0.001 g using an analytical balance. This initial weight is recorded as W_dry.
3. Immersion in Water:
-
The conditioned and weighed specimens are then completely immersed in a container of distilled water maintained at a constant temperature (e.g., 23 °C).
-
The specimens should be supported on their edges and not in contact with each other or the container walls.
-
The standard immersion period is 24 hours. Other immersion times can be used depending on the material's absorption rate.
4. Final Weighing:
-
After the immersion period, the specimens are removed from the water one at a time.
-
All surface water is quickly removed by patting the specimen with a dry, lint-free cloth.
-
Immediately after drying, each specimen is weighed again to the nearest 0.001 g. This final weight is recorded as W_wet.
5. Calculation of Water Absorption:
-
The percentage increase in weight due to water absorption is calculated using the following formula:
Water Absorption (%) = [(W_wet - W_dry) / W_dry] x 100
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the water absorption testing procedure as described in the experimental protocol.
Caption: A flowchart of the gravimetric method for determining water absorption in polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Water absorption of poly(methyl methacrylate) measured by vertical interference microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Reinforcing Polymers: A Comparative Guide to the Mechanical Properties of Adamantane-Containing Polymers
The incorporation of the bulky, rigid adamantane moiety into polymer backbones has demonstrated a significant enhancement in their mechanical and thermal properties. This guide provides a comparative evaluation of polymers with and without the adamantane scaffold, supported by experimental data, for researchers, scientists, and drug development professionals.
The unique, diamondoid structure of adamantane, a tricyclic hydrocarbon, imparts exceptional rigidity and thermal stability to polymer chains. When integrated into polymers such as polyurethanes and polyimides, it restricts segmental motion, leading to notable improvements in key mechanical properties. This guide summarizes the quantitative enhancements observed and details the standard protocols for their evaluation.
Comparative Mechanical and Thermal Properties
The following tables summarize the key performance indicators for polyimides and polyurethanes, comparing the properties of the conventional polymers with their adamantane-containing counterparts.
Table 1: Comparison of Mechanical and Thermal Properties of Polyimides
| Property | Conventional Polyimide | Adamantane-Containing Polyimide |
| Tensile Strength | 94 - 120 MPa[1][2] | > 145 MPa[3][4][5] |
| Tensile Modulus | 1.85 - 2.18 GPa[1][2] | Data not consistently reported |
| Glass Transition Temperature (Tg) | 250 - 400 °C[6] | 285 - 440 °C[7] |
| 5% Weight Loss Temperature (Td5) | ~500-600 °C | > 530 °C[3][4][5] |
Table 2: Comparison of Mechanical Properties of Polyurethanes
| Property | Conventional Polyurethane | Adamantane-Containing Polyurethane |
| Tensile Strength | Typically 10 - 70 MPa | Generally reported as having "good mechanical properties"[8] |
| Storage Modulus | Varies with formulation | Significant improvement at low temperatures[9] |
| Glass Transition Temperature (Tg) | Varies widely with formulation | Can be broad, indicating an amorphous domain[8] |
The Adamantane Advantage: A Structural Perspective
The introduction of the adamantane cage into a polymer backbone directly influences its macroscopic properties. The following diagram illustrates this relationship.
Caption: Logical workflow of adamantane's impact on polymer properties.
Experimental Protocols
The data presented in this guide are typically obtained through a suite of standardized materials characterization techniques. Below are the detailed methodologies for the key experiments.
Tensile Testing
Tensile properties are determined following standards such as ASTM D882 or ISO 527-3 for thin polymer films.
-
Specimen Preparation: Rectangular film specimens, typically 15-25 mm in width and with a thickness of less than 1 mm, are precisely cut.[10] The edges must be parallel and free of nicks or tears.[11]
-
Conditioning: Specimens are conditioned at a standard laboratory atmosphere, for example, 23°C ± 2°C and 50% ± 5% relative humidity, for a specified period before testing.[10]
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. The grips are separated at a constant rate, and the load and elongation are recorded until the specimen breaks.[10][12] The rate of grip separation is chosen to achieve a desired strain rate.[11]
-
Data Analysis: From the resulting stress-strain curve, key parameters are calculated, including:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[13]
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the curve.[13]
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Dynamic Mechanical Analysis (DMA)
DMA is used to investigate the viscoelastic properties of polymers, such as the glass transition temperature (Tg), according to standard procedures.
-
Principle: A sinusoidal stress is applied to a sample, and the resulting strain is measured. The phase lag between the stress and strain provides information on the material's damping characteristics.[14]
-
Test Modes: DMA can be performed in various modes, including tension for films and fibers, and three-point bending for rigid bars.[15]
-
Temperature Sweep: To determine the Tg, a temperature sweep is commonly performed. The sample is heated at a constant rate while the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are monitored.[14][16]
-
Data Interpretation:
-
Storage Modulus (E'): Represents the elastic response and stiffness of the material. A significant drop in E' indicates the glass transition.
-
Loss Modulus (E''): Represents the viscous response and energy dissipation. A peak in the E'' curve is often associated with the Tg.
-
Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus. The peak of the tan delta curve is a common indicator of the glass transition temperature.
-
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability and decomposition characteristics of polymers, following standards like ISO 11358 or ASTM E1131 .
-
Principle: The mass of a sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere (typically nitrogen or air).
-
Procedure: A small amount of the polymer sample (typically 5-10 mg) is placed in a tared TGA pan. The furnace is heated at a programmed rate (e.g., 10 °C/min), and the sample weight is recorded as a function of temperature.
-
Data Analysis: The TGA thermogram plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.
-
Onset of Decomposition: The temperature at which significant mass loss begins.
-
Td5 or Td10: The temperatures at which 5% or 10% weight loss occurs, respectively, are common metrics for comparing thermal stability.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. scite.ai [scite.ai]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Urethane vs. Polyurethane: Understanding the Differences and Choosing the Right Material for Your Needs [stonermolding.com]
- 10. Polyurethane Advantages - Urethane Properties & Benefits | Precision Urethane [precisionurethane.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. repositum.tuwien.at [repositum.tuwien.at]
- 14. open.clemson.edu [open.clemson.edu]
- 15. epu.edu.iq [epu.edu.iq]
- 16. Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Hydroxyadamantan-1-yl Methacrylate: A Step-by-Step Guide
For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of 3-Hydroxyadamantan-1-yl methacrylate. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Essential Safety and Handling Overview
This compound is a specialized methacrylate monomer. While specific toxicity data is limited, it should be handled with the same precautions as other acrylate and methacrylate compounds, which are known to be skin and eye irritants and potential sensitizers. The primary hazards are associated with its reactivity and potential for uncontrolled polymerization. Therefore, proper disposal is not merely a recommendation but a critical safety requirement.
Quantitative Data Summary
For quick reference, the following table summarizes key physical, chemical, and safety data for this compound and general safety parameters for methacrylates.
| Property | Value | Source/Note |
| Chemical Formula | C₁₄H₂₀O₃ | ChemBK[1] |
| Molecular Weight | 236.31 g/mol | ChemicalBook |
| Appearance | White to almost white powder or crystal | ChemicalBook[2] |
| Melting Point | 89.0 to 93.0 °C | Echemi |
| Boiling Point | 329 °C | Echemi[3] |
| Density | 1.17 g/cm³ | Echemi[3] |
| Flash Point | 133 °C | Chemsrc[4] |
| Vapor Pressure | 0.0±1.6 mmHg at 25°C | Chemsrc[4] |
| Solubility | Soluble in Methanol | ChemicalBook[2] |
| OSHA PEL (General Methacrylates) | 100 ppm (8-hour TWA) for Methyl Methacrylate | NJ.gov[5] |
| NFPA 704 Rating (for Methyl Methacrylate) | Health: 2, Flammability: 3, Instability: 2 | CAMEO Chemicals[6] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the approved procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Gloves: Wear nitrile gloves. For prolonged contact, consider double-gloving.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Ventilation: All handling and preparation for disposal must be conducted in a certified chemical fume hood.
2. Waste Segregation and Collection:
-
Unused/Excess Monomer:
-
Do NOT pour down the drain or dispose of in regular trash.
-
Collect in a designated, labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., amber glass or a chemically resistant polymer).
-
The label must clearly state "Hazardous Waste: this compound".
-
-
Contaminated Materials:
-
All items that have come into contact with the monomer (e.g., gloves, pipette tips, absorbent paper) must be considered hazardous waste.
-
Collect these materials in a separate, sealed, and clearly labeled plastic bag or container.
-
3. Stabilization (If Necessary):
-
Methacrylates can polymerize, sometimes violently, especially if exposed to heat, light, or contaminants.
-
If the waste monomer will be stored for an extended period before pickup, consult with your institution's Environmental Health and Safety (EHS) office about the need for and procedure for adding an inhibitor.
4. Storage Pending Disposal:
-
Store the sealed hazardous waste containers in a cool, dark, and well-ventilated area designated for hazardous waste storage.
-
Ensure the storage area is away from heat sources, direct sunlight, and incompatible materials (e.g., strong oxidizing agents, acids, and bases).
5. Final Disposal:
-
Arrange for pickup and disposal through your institution's certified hazardous waste management program.
-
The recommended method of disposal for methacrylate compounds is incineration in a licensed hazardous waste incinerator.[7] This ensures the complete destruction of the compound.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 3-Hydroxy-1-adamantyl methacrylate | 115372-36-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CAS#:115372-36-6 | Chemsrc [chemsrc.com]
- 5. nj.gov [nj.gov]
- 6. Methyl methacrylate - Safety Data Sheet [chemicalbook.com]
- 7. 3-Hydroxy-1-methacryloyloxyadamantane | 115372-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
